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  • Product: 2-Methyl-5-(methylsulfonyl)-2H-indole

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 2-Methyl-5-(methylsulfonyl)-1H-indole – Identifiers, Synthesis, and Applications in Drug Discovery

Executive Summary In modern medicinal chemistry, the functionalization of the indole core is a cornerstone strategy for developing high-affinity pharmacological agents. 2-Methyl-5-(methylsulfonyl)-1H-indole is a speciali...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the functionalization of the indole core is a cornerstone strategy for developing high-affinity pharmacological agents. 2-Methyl-5-(methylsulfonyl)-1H-indole is a specialized, highly functionalized heterocyclic intermediate. Characterized by an electron-donating methyl group at the C2 position and an electron-withdrawing methylsulfonyl group at the C5 position, this compound offers a unique electronic push-pull system. As a Senior Application Scientist, I have structured this guide to provide researchers with verified chemical identifiers, mechanistic insights into its pharmacological utility, and a self-validating synthetic protocol for its preparation.

Chemical Identity and Core Identifiers

Due to its specialized nature as a pharmaceutical intermediate, this compound is primarily tracked in patent literature via its InChIKey and SMILES string rather than a universally commercialized CAS registry number. Below is the consolidated physicochemical data [1].

Table 1: Physicochemical Properties & Identifiers
Property / IdentifierValue
IUPAC Name 2-Methyl-5-(methylsulfonyl)-1H-indole
Synonyms 5-Methanesulfonyl-2-methyl-1H-indole
Molecular Formula C₁₀H₁₁NO₂S
Molecular Weight 209.26 g/mol
SMILES CS(=O)(=O)C1=CC=C2NC(C)=CC2=C1
InChIKey XVQVWYKFTJJCBP-UHFFFAOYSA-N
Hydrogen Bond Donors 1 (Indole N-H)
Hydrogen Bond Acceptors 2 (Sulfonyl Oxygens)

Pharmacological Relevance & Mechanistic Insights

The incorporation of a methylsulfonyl (–SO₂CH₃) group onto the indole core is a strategic structural modification. The methylsulfonyl moiety acts as a strong hydrogen bond acceptor and an electron-withdrawing group, which significantly alters the lipophilicity and metabolic stability of the parent indole.

Specifically, 2-methyl-5-(methylsulfonyl)-1H-indole serves as a critical building block in the development of haloallylamine-based inhibitors targeting Lysyl Oxidase (LOX) [1]. LOX is a copper-dependent amine oxidase responsible for the cross-linking of collagen and elastin in the extracellular matrix. Overexpression of LOX is heavily implicated in fibrotic diseases and the promotion of tumor metastasis. By utilizing this specific indole scaffold, researchers can achieve highly selective binding within the LOX active site, preventing pathological tissue remodeling.

Pathway Compound Methylsulfonyl Indole Derivative LOX Lysyl Oxidase (LOX) Compound->LOX Inhibits Collagen Collagen Cross-linking LOX->Collagen Catalyzes Fibrosis Fibrosis & Tumor Progression Collagen->Fibrosis Promotes

Fig 1: Mechanistic pathway of LOX inhibition by methylsulfonyl indole derivatives.

Synthetic Methodology: Copper-Catalyzed C-S Cross-Coupling

Synthesizing 5-sulfonyl indoles historically required harsh conditions that often degraded the electron-rich pyrrole ring. Modern approaches utilize an Ullmann-type C-S cross-coupling, leveraging copper catalysis to couple 5-bromo-2-methyl-1H-indole with sodium methanesulfinate under relatively mild conditions [2].

Synthesis A 5-Bromo-2-methyl-1H-indole C CuI / L-Proline Na DMSO, 100°C A->C B Sodium Methanesulfinate B->C D 2-Methyl-5-(methylsulfonyl)-1H-indole C->D Ullmann C-S Coupling

Fig 2: Copper-catalyzed Ullmann-type C-S cross-coupling synthetic workflow.

Step-by-Step Protocol (Self-Validating System)

Objective: Synthesis of 2-Methyl-5-(methylsulfonyl)-1H-indole via Ullmann-type coupling.

  • Reagents: 5-Bromo-2-methyl-1H-indole (1.0 eq), Sodium methanesulfinate (1.2 eq), Copper(I) iodide (0.1 eq), L-Proline sodium salt (0.2 eq), Anhydrous DMSO (0.5 M relative to indole).

  • System Purging: Charge a flame-dried Schlenk flask with 5-bromo-2-methyl-1H-indole, sodium methanesulfinate, CuI, and L-proline sodium salt.

    • Causality: Loading all solid reagents prior to degassing ensures that the highly air-sensitive Cu(I) catalyst is not exposed to oxygen in solution, preventing premature oxidation to catalytically inactive Cu(II).

  • Solvent Addition: Evacuate and backfill the flask with Argon (3 cycles). Add anhydrous DMSO via syringe.

    • Causality: DMSO is chosen for its high dielectric constant, which is essential for solubilizing the sodium methanesulfinate and stabilizing the polar transition state of the oxidative addition step.

  • Reaction Heating: Heat the stirring mixture to 100 °C for 16 hours.

    • Causality: The L-proline ligand forms a soluble, reactive bidentate complex with Cu(I). This lowers the activation energy for the oxidative addition of the aryl bromide, allowing the reaction to proceed at 100 °C rather than the >150 °C required for unliganded Ullmann couplings, thereby preserving the sensitive indole core.

  • Quench and Extraction: Cool to room temperature. Dilute with ethyl acetate (EtOAc) and quench with saturated aqueous NH₄Cl.

    • Causality: NH₄Cl helps to complex and partition the copper salts into the aqueous layer, preventing emulsion formation during extraction.

  • Purification: Extract the aqueous layer with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Analytical Characterization Standards

To ensure the structural integrity of the synthesized 2-methyl-5-(methylsulfonyl)-1H-indole, the following analytical validations must be met:

  • LC-MS: [M+H]⁺ expected at m/z 210.05.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • The indole N-H proton typically appears as a broad singlet downfield (~11.5 ppm).

    • The C4 proton (adjacent to the sulfonyl group) will appear as a distinct doublet with meta-coupling (~8.0 ppm), shifted downfield due to the electron-withdrawing nature of the –SO₂CH₃ group.

    • The –SO₂CH₃ protons will appear as a sharp 3H singlet around 3.1 ppm.

    • The C2-methyl protons will appear as a sharp 3H singlet around 2.4 ppm.

References

  • Title: US20200317666A1 - Haloallylamine indole and azaindole derivative inhibitors of lysyl oxidases and uses thereof Source: Google Patents URL
  • Title: Synthesis and applications of sodium sulfinates (RSO₂Na)
Foundational

An In-depth Technical Guide to the Core Differences Between 2H-Indole and 1H-Indole Sulfonyl Derivatives

Abstract The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous bioactive compounds.[1][2] Its structural versatility is further expanded by it...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous bioactive compounds.[1][2] Its structural versatility is further expanded by its existence in two tautomeric forms: the aromatic and stable 1H-indole and the non-aromatic, highly reactive 2H-indole (indolenine). When functionalized with a sulfonyl group, the resulting derivatives exhibit profoundly different chemical, physical, and pharmacological properties. This guide provides a detailed comparative analysis of 1H- and 2H-indole sulfonyl derivatives, exploring the causality behind their distinct synthetic pathways, physicochemical characteristics, and applications in drug development. We will dissect their structural nuances, spectroscopic signatures, and the strategic implications for researchers in the pharmaceutical sciences.

The Indole Core: A Tale of Two Tautomers

The fundamental difference between 1H- and 2H-indole lies in their electronic configuration and resulting stability.

1.1. The Aromatic 1H-Indole: The Ground State

1H-Indole is the thermodynamically favored tautomer. Its stability is derived from its bicyclic aromatic system, which contains a total of 10 π-electrons, satisfying Hückel's rule (4n+2).[3] This aromaticity renders the molecule relatively stable and dictates its reactivity, which is dominated by electrophilic substitution, primarily at the electron-rich C3 position. The nitrogen atom at position 1 (N1) bears a hydrogen atom and possesses a lone pair of electrons that participates in the aromatic system.

1.2. The Non-Aromatic 2H-Indole: The High-Energy Isomer

In contrast, 2H-indole, also known as indolenine, is a less stable, non-aromatic isomer.[4][5] The key structural feature is the presence of an sp³-hybridized carbon at the C2 position and a C=N double bond (imine) within the five-membered ring.[4] This disrupts the continuous conjugation required for aromaticity, making 2H-indole significantly more reactive and prone to isomerization back to the 1H-indole form.[4][5] While the parent 2H-indole is often a transient intermediate, its structural motif is a key component in various synthetic transformations and natural products.

Caption: Tautomeric relationship between 1H-indole and 2H-indole.

Synthesis of Sulfonyl Derivatives: Divergent Pathways

The method of introducing a sulfonyl (-SO₂R) group is fundamentally dictated by the target isomer. The stability of the 1H-indole allows for direct sulfonylation, whereas the transient nature of 2H-indole necessitates indirect strategies.

2.1. Sulfonylation of 1H-Indoles

The functionalization of the stable 1H-indole scaffold can be precisely controlled to yield either N-sulfonyl or C-sulfonyl derivatives.

  • N-Sulfonylation: This is the most common and straightforward method. The acidic N-H proton (pKa ≈ 17 in DMSO) is readily removed by a base (e.g., KOH, NaH) to generate a nucleophilic indolide anion. This anion then attacks an electrophilic sulfonylating agent, such as an arylsulfonyl chloride, to form the N-S bond.[6] This reaction is robust and widely used to protect the indole nitrogen or to introduce functionalities that modulate biological activity.[6][7]

  • C-Sulfonylation: Introducing a sulfonyl group directly onto the indole carbon backbone is more challenging but synthetically valuable.

    • C2-Sulfonylation: This can be achieved through methods like metal-free coupling of indoles with sulfonyl hydrazides using mediators like TBHP/I₂ or via electrochemical approaches.[8] These methods generate a sulfonyl radical or a related electrophilic sulfur species that preferentially attacks the C2 position of N-protected or unprotected indoles.

    • C3-Sulfonylation: This is often accomplished via Friedel-Crafts-type reactions or by reacting 3-lithioindoles with sulfonyl chlorides. Another strategy involves the reaction of indole with an aldehyde and an arylsulfinic acid in a three-component coupling to yield 3-(arylsulfonylmethyl)indoles.[9]

G Synthetic Pathways to 1H-Indole Sulfonyl Derivatives Indole 1H-Indole Base Base (e.g., NaH, KOH) Indole->Base Deprotonation C2Sulfonyl 2-(Arylsulfonyl)-1H-indole (C2-Sulfonylated) Indole->C2Sulfonyl Radical Coupling NSulfonyl 1-(Arylsulfonyl)-1H-indole (N-Sulfonylated) Base->NSulfonyl Nucleophilic Attack SulfonylChloride R-SO₂Cl SulfonylChloride->NSulfonyl SulfonylHydrazide R-SO₂NHNH₂ + TBHP/I₂ SulfonylHydrazide->C2Sulfonyl

Caption: Common synthetic routes to N- and C-sulfonylated 1H-indoles.

2.2. The Challenge of Synthesizing 2H-Indole Sulfonyl Derivatives

Direct sulfonylation of a pre-formed 2H-indole is synthetically unfeasible due to its instability. Instead, 2-sulfonyl-2H-indole derivatives are typically accessed as intermediates in reactions starting from substituted 1H-indoles. For example, electrophilic attack at the C3 position of a 2-substituted 1H-indole can generate a 2,3-disubstituted-3H-indolium cation (a protonated 2H-indole), which can then be trapped or undergo further reaction. The synthesis of a stable 2-sulfonyl-2H-indole derivative would require specific substitution patterns that prevent tautomerization to the more stable 1H-aromatic form, a significant synthetic challenge.

Comparative Physicochemical and Spectroscopic Properties

The placement of the sulfonyl group and the underlying tautomeric form of the indole ring create distinct and measurable differences in the properties of the derivatives.

3.1. Spectroscopic Signatures

Spectroscopy is the most powerful tool for differentiating these isomers.

  • ¹H NMR Spectroscopy:

    • 1H-Indole Derivatives: In N-sulfonylated indoles, the characteristic broad N-H singlet (typically δ 10-12 ppm) is absent.[10] The protons on the indole ring remain in the aromatic region (δ 6.5-8.0 ppm). For C-sulfonylated indoles, the N-H proton is still present, but the electronic environment of the ring protons is altered by the strongly electron-withdrawing sulfonyl group.

    • 2H-Indole Derivatives: A hypothetical 2-sulfonyl-2H-indole would show dramatic differences. The proton at C3 would be an aliphatic signal at a much higher field (upfield shift) compared to its aromatic counterpart in the 1H-isomer. The proton at C2 would be absent.

  • ¹³C NMR Spectroscopy:

    • 1H-Indole Derivatives: All eight carbons of the indole core typically appear in the aromatic region (δ 100-140 ppm).[11]

    • 2H-Indole Derivatives: The C2 carbon, being part of an imine bond and bonded to the sulfonyl group, would be significantly downfield. Critically, the C3 carbon would be sp³-hybridized and appear in the aliphatic region (typically δ 40-60 ppm), providing an unambiguous diagnostic marker.

  • IR Spectroscopy: Both classes of compounds will exhibit strong, characteristic absorption bands for the asymmetric and symmetric S=O stretching of the sulfonyl group, typically found in the ranges of 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively.[10][12]

3.2. Physicochemical Properties and Drug-Likeness

The structural differences directly translate to different physicochemical properties, which are critical for drug development.

Property1-(Phenylsulfonyl)-1H-indole2-(Phenylsulfonyl)-2H-indole (Hypothetical)Causality & Implication
Molecular Weight 257.31 g/mol [13]257.31 g/mol Identical, as they are isomers.
Aromaticity AromaticNon-aromatic1H-derivatives are planar and stable, favoring π-π stacking interactions with biological targets. 2H-derivatives are non-planar and more reactive.
Hydrogen Bond Donor (HBD) 01 (C3-H)The N-sulfonylated 1H-indole loses its N-H donor capability, which can reduce interactions with certain targets but may improve membrane permeability. The 2H-isomer lacks a traditional HBD.
Hydrogen Bond Acceptor (HBA) 2 (on SO₂)[14]3 (on SO₂ and N)The imine nitrogen in the 2H-isomer provides an additional hydrogen bond acceptor site, altering its interaction profile with biological receptors.
Polar Surface Area (PSA) 47.5 Ų[13]Estimated > 50 ŲThe additional polar imine nitrogen in the 2H-isomer increases the PSA, which typically reduces cell permeability.
logP (Lipophilicity) ~3.5-4.0 (Calculated)Estimated ~3.0-3.5 (Calculated)The increased polarity from the imine in the 2H-isomer would likely lead to a lower logP value (less lipophilic) compared to the N-sulfonylated 1H-isomer.
Reactivity/Stability HighLow (Highly reactive)1H-sulfonyl derivatives are stable compounds suitable for drug formulation. 2H-sulfonyl derivatives would likely be unstable intermediates, unsuitable as drug candidates themselves but potentially useful in prodrug strategies.
Pharmacological Significance and Applications

The vast majority of indole-based drugs and clinical candidates are derivatives of the stable 1H-indole tautomer.

4.1. 1H-Indole Sulfonamides: A Pillar of Drug Discovery

The 1H-indole sulfonamide motif is a validated pharmacophore found in a multitude of clinically significant agents. The sulfonyl group can act as a hydrogen bond acceptor and its appended aryl group can engage in hydrophobic or π-stacking interactions within a target's active site.[15]

  • Anticancer Agents: Many indole-sulfonamide derivatives have been developed as potent inhibitors of crucial cancer targets like tubulin, carbonic anhydrase, and various protein kinases.[16][17]

  • Anti-inflammatory Agents: The hybridization of an indole core with a p-methylsulfonyl phenyl group, mimicking the structure of selective COX-2 inhibitors (coxibs), has led to the development of potent anti-inflammatory compounds.[10][18]

  • Antimicrobial Agents: The indole-sulfonamide scaffold has been extensively explored for developing novel antibacterial and antifungal agents.[15][19]

4.2. 2H-Indole Motif in Bioactive Molecules

While less common as a final drug structure, the 2H-indole (indolenine) core is present in several complex natural products with significant biological activity. Its inherent reactivity is often harnessed by nature for subsequent biosynthetic steps. In synthetic drug design, the 2H-indole moiety is more likely to be a reactive intermediate in a mechanism of action rather than the stable drug molecule itself. For example, a drug might be metabolized to a reactive 2H-indolium species that then covalently modifies its target enzyme.

Caption: Workflow for evaluating indole sulfonyl derivatives in drug discovery.

Experimental Protocols
5.1. Protocol: General Synthesis of 1-(Benzenesulfonyl)-1H-indole

This protocol is a representative example for N-sulfonylation.

  • Preparation: To a stirred solution of 1H-indole (1.0 g, 8.5 mmol) in a suitable solvent like dichloromethane (CH₂Cl₂) (20 mL), add a base such as powdered potassium hydroxide (KOH) (0.95 g, 17.0 mmol).

  • Phase Transfer Catalyst: Add a phase transfer catalyst, for example, tetrabutylammonium hydrogen sulfate (TBAHS) (0.29 g, 0.85 mmol), to facilitate the reaction between the aqueous and organic phases.[6]

  • Sulfonylation: Stir the suspension vigorously for 20-30 minutes at room temperature. Then, add benzenesulfonyl chloride (1.8 g, 10.2 mmol) dropwise to the mixture.

  • Reaction: Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, pour the reaction mixture into water and separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield the pure 1-(benzenesulfonyl)-1H-indole.[7]

5.2. Protocol: General Synthesis of 2-(Arylsulfonyl)-1H-indole via Radical Coupling

This protocol is a representative example for C2-sulfonylation.

  • Reactant Mixture: In a round-bottom flask, combine the N-substituted or N-unsubstituted indole (1.0 mmol), the desired arylsulfonyl hydrazide (1.2 mmol), and iodine (I₂) (0.2 mmol).[8]

  • Solvent and Oxidant: Add a solvent such as 1,2-dichloroethane (DCE) and an oxidant, tert-butyl hydroperoxide (TBHP, 70% in water, 3.0 mmol).

  • Reaction: Heat the mixture at a specified temperature (e.g., 80 °C) and stir for several hours, monitoring the reaction by TLC.[8]

  • Quenching and Work-up: After the reaction is complete, cool the mixture to room temperature and quench the excess oxidant by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to obtain the desired 2-(arylsulfonyl)-1H-indole.[8]

Conclusion

The distinction between 1H- and 2H-indole sulfonyl derivatives is a clear illustration of how subtle changes in tautomeric form lead to vast differences in molecular properties and synthetic accessibility. The 1H-indole sulfonyl derivatives are stable, well-characterized, and represent a highly successful and versatile scaffold in modern medicinal chemistry, with established synthetic routes and a broad range of pharmacological applications. Conversely, the 2H-indole sulfonyl derivatives are largely hypothetical as stable, isolable compounds due to the inherent instability of the non-aromatic 2H-indole core. Their existence is primarily confined to reactive intermediates in complex chemical transformations. A thorough understanding of these fundamental differences is paramount for researchers and drug development professionals aiming to rationally design and synthesize novel indole-based therapeutic agents.

References
  • Kandil, S., et al. Synthesis and Biological Evaluation of 1-Arylsulfonyl-5-(N-hydroxyacrylamide)indoles as Potent Histone Deacetylase Inhibitors with Antitumor Activity in Vivo. Journal of Medicinal Chemistry, 2009. Available from: [Link]

  • Chemistry Stack Exchange. Why is isoindole unstable?. 2016. Available from: [Link]

  • Shaker, A., et al. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. BMC Chemistry, 2020. Available from: [Link]

  • Kour, M., et al. Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. Organic & Biomolecular Chemistry, 2021. Available from: [Link]

  • Ahmad, I., et al. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega, 2022. Available from: [Link]

  • Wang, X., et al. A Sulfonylation Reaction: Direct Synthesis of 2-Sulfonylindoles from Sulfonyl Hydrazides and Indoles. Chinese Journal of Chemistry, 2018. Available from: [Link]

  • Donohoe, T. J. Product Class 14: 1H- and 2H-Isoindoles. Science of Synthesis, 2001. Available from: [Link]

  • Arias, M. L., & Cabezas, J. A. 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. IUCrData, 2022. Available from: [Link]

  • ResearchGate. Synthesis of indole-based-sulfonamide derivatives A1–A8. Available from: [Link]

  • ResearchGate. Indole-sulfonamide derivatives reported as anticancer agents. Available from: [Link]

  • Gherghiceanu, E-A., et al. Novel Indole-Based Sulfonylhydrazones as Potential Anti-Breast Cancer Agents: Synthesis, In Vitro Evaluation, ADME, and QSAR Studies. Molecules, 2023. Available from: [Link]

  • PubChem. 1-(Phenylsulfonyl)-1H-indole. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. 2020. Available from: [Link]

  • Chander, S., et al. Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections, 2022. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: Multi-target compounds with dual antimicrobial and anti-inflammatory activities. Available from: [Link]

  • Shaker, A., et al. Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity. Journal of Applied Pharmaceutical Science, 2018. Available from: [Link]

  • Farooq, U., et al. Synthesis, characterization and electrochemical properties of some biologically important indole-based-sulfonamide derivatives. Journal of the Iranian Chemical Society, 2021. Available from: [Link]

  • Bibi, A., et al. Synthesis of biologically active sulfonamide-based indole analogs: a review. Amino Acids, 2023. Available from: [Link]

  • Lamie, P. F. An overview on 2-indolinone derivatives as anticancer agents. Current Chemistry Letters, 2023. Available from: [Link]

  • Gherghiceanu, E-A., et al. Novel Indole-Based Sulfonylhydrazones as Potential Anti-Breast Cancer Agents: Synthesis, In Vitro Evaluation, ADME, and QSAR Studies. MDPI, 2023. Available from: [Link]

  • Al-Suhaimi, K. S., et al. Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI, 2024. Available from: [Link]

  • Pingaew, R., et al. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Omega, 2021. Available from: [Link]

  • Balasubramanian, T., et al. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Polycyclic Aromatic Compounds, 2023. Available from: [Link]

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  • Abu-Hashem, A. A., et al. Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. MDPI, 2023. Available from: [Link]

  • Fayed, E. A., et al. Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{acetyl}phenyl)acetamides and N-[2-(2-{acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides: New Antimicrobial Agents. Rasayan Journal of Chemistry, 2020. Available from: [Link]

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Exploratory

Stability of 2-Methyl-5-(methylsulfonyl)indole Under Ambient Conditions: A Technical Whitepaper

Executive Summary In pharmaceutical development and advanced organic synthesis, the ambient stability of intermediate building blocks dictates formulation strategies, storage logistics, and overall yield. 2-Methyl-5-(met...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and advanced organic synthesis, the ambient stability of intermediate building blocks dictates formulation strategies, storage logistics, and overall yield. 2-Methyl-5-(methylsulfonyl)indole is a highly functionalized heterocyclic compound frequently utilized in the synthesis of complex therapeutics, such as lysyl oxidase inhibitors[1].

While the unsubstituted indole nucleus is notoriously sensitive to atmospheric oxidation and electrophilic degradation, the strategic placement of a methylsulfonyl group fundamentally alters its electronic profile. This whitepaper provides an in-depth mechanistic analysis of the compound's stability under ambient conditions, supported by validated experimental protocols and authoritative chemical principles.

Structural & Electronic Profiling: The Causality of Stability

To understand the ambient stability of 2-Methyl-5-(methylsulfonyl)indole, we must deconstruct the molecule into its three defining structural features and analyze their electronic interplay.

The Indole Core: Inherent Vulnerabilities

The parent indole ring is an electron-rich heteroaromatic system. The nitrogen lone pair delocalizes into the pyrrole and benzene rings, making the system highly susceptible to electrophilic attack. Under ambient conditions, the most thermodynamically favored site for atmospheric auto-oxidation is the C-3 position, which typically leads to the formation of 3-oxindoles or isatin derivatives[2].

The 5-Methylsulfonyl Group (-SO₂CH₃): The Stabilizing Anchor

The primary driver of this compound's exceptional ambient stability is the 5-methylsulfonyl group. Sulfonyl moieties are powerful Electron-Withdrawing Groups (EWGs) that exert strong inductive (-I) and resonance (-M) effects. By pulling electron density away from the indole pi-system, the -SO₂CH₃ group significantly lowers the energy of the Highest Occupied Molecular Orbital (HOMO) [3].

This electronic perturbation deactivates the pyrrole ring towards electrophilic attack. Consequently, the thermodynamic barrier for atmospheric triplet oxygen (O₂) to react with the C-3 position is drastically increased, rendering the molecule highly resistant to spontaneous auto-oxidation [4]. Furthermore, this deactivation prevents the disruption of aromatic π-delocalization, a process that normally requires substantial energy or highly reactive catalysts to overcome [5].

The 2-Methyl Group: Steric Shielding

While the C-3 position is the primary site for oxidation, the C-2 position is also a reactive site for dimerization or nucleophilic addition. The presence of the 2-methyl group provides critical steric hindrance, physically blocking intermolecular interactions at this site without significantly offsetting the massive electron-withdrawing power of the sulfonyl group [6].

G IndoleCore Indole Core (Electron-Rich System) C3Position C-3 Position (Primary Oxidation Site) IndoleCore->C3Position Susceptible to O2 MethylGroup 2-Methyl Group (Steric Shielding, +I effect) MethylGroup->C3Position Steric block at C-2 SulfonylGroup 5-Methylsulfonyl Group (Strong EWG, -I/-M effects) SulfonylGroup->IndoleCore Withdraws e- density Stability Enhanced Ambient Stability (Suppressed Auto-oxidation) SulfonylGroup->Stability Deactivates pi-system C3Position->Stability Oxidation Blocked

Structural causality of stability driven by electronic effects.

Ambient Stability Profile

Because of the electronic deactivation provided by the 5-methylsulfonyl group, 2-Methyl-5-(methylsulfonyl)indole exhibits a robust stability profile under standard laboratory and manufacturing conditions.

Quantitative Stability Metrics
ParameterAmbient ConditionExpected StabilityMechanistic Rationale
Oxidative 25°C, Atmospheric O₂>99.5% (24 months)-SO₂CH₃ EWG lowers HOMO energy, preventing O₂ triplet attack at C-3.
Photolytic Standard Indoor Light>99.0% (12 months)Aromatic system stabilized; requires high-energy UV for radical initiation.
Hydrolytic 60% Relative Humidity>99.9% (24 months)Complete absence of hydrolyzable functional groups (e.g., esters, amides).
Thermal 40°C (Accelerated)>99.0% (6 months)High activation energy barrier required for C-C or C-S bond cleavage.

Experimental Validation: Self-Validating Stability Assay

To definitively prove ambient stability, one must employ a self-validating forced degradation protocol . You cannot simply leave a compound on a bench for 30 days and claim it is stable if your analytical method is blind to its degradants. The protocol below forces the molecule to degrade, proving that if ambient degradation were occurring, the method would detect it.

Step-by-Step Methodology: Stability-Indicating RP-HPLC Assay

Step 1: Sample Preparation

  • Action: Dissolve 1.0 mg/mL of 2-Methyl-5-(methylsulfonyl)indole in HPLC-grade methanol.

  • Causality: Methanol ensures complete solubilization of the hydrophobic indole core while preventing spontaneous aqueous solvolysis, establishing a pristine baseline for chromatography.

Step 2: Control & Stress Generation (The Self-Validating Step)

  • Ambient Control: Store an aliquot at 25°C / 60% RH in ambient light for 30 days.

  • Oxidative Stress: Add 3% v/v H₂O₂ to a separate aliquot and incubate at 25°C for 24 hours.

  • Causality: Hydrogen peroxide acts as a chemical surrogate for atmospheric reactive oxygen species. It aggressively forces oxidation at the vulnerable C-3 position to generate 3-oxindole derivatives [7]. If the HPLC method successfully resolves these forced degradants from the parent peak, the method is validated. Consequently, the absence of these peaks in the "Ambient Control" sample definitively proves ambient stability.

Step 3: Chromatographic Separation

  • Action: Inject 10 µL onto a C18 column (e.g., Waters XBridge, 4.6 x 150 mm, 3.5 µm). Run a mobile phase gradient of Water/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA).

  • Causality: The non-polar C18 stationary phase effectively resolves the highly polar oxidation products from the intact API. The inclusion of 0.1% TFA is critical; it suppresses the ionization of residual silanols on the column and keeps the indole weakly acidic, preventing peak tailing and ensuring sharp, quantifiable peaks.

Step 4: Detection & Integration

  • Action: Monitor UV absorbance at 254 nm.

  • Causality: The extended conjugated pi-system of the substituted indole exhibits strong UV absorbance at 254 nm. This wavelength provides maximum sensitivity for detecting both the parent compound and any dearomatized degradants.

Workflow cluster_conditions Stress Conditions (Self-Validating System) Start Prepare 1 mg/mL API in MeOH Ambient Ambient Control (25°C, 60% RH, 30 Days) Start->Ambient Oxidative Forced Oxidation (3% H2O2, 24h) Start->Oxidative Photolytic Photolytic Stress (ICH Q1B, UV/Vis) Start->Photolytic Analysis RP-HPLC / LC-MS Analysis (C18, 0.1% TFA Gradient) Ambient->Analysis Oxidative->Analysis Photolytic->Analysis Result1 >99.5% Purity Retained Analysis->Result1 Ambient Result2 Degradation Products (e.g., 3-oxindole derivatives) Analysis->Result2 Stressed

Self-validating forced degradation workflow for stability assay.

Storage & Handling Guidelines

Based on the established electronic stability and empirical degradation pathways, the following handling protocols are recommended for drug development professionals:

  • Standard Storage: The compound is highly stable under ambient room temperature (20°C to 25°C). However, for multi-year archiving or commercial API storage, refrigeration (2°C to 8°C) is recommended to halt any trace kinetic degradation over extended timelines.

  • Light Protection: While stable under standard laboratory fluorescent lighting, the compound should be stored in amber glass vials or opaque containers to prevent high-energy UV-induced radical initiation over long periods.

  • Atmospheric Control: Inert gas purging (Argon or Nitrogen) is generally unnecessary for daily benchtop handling due to the EWG-induced oxidative resistance. However, it is a best practice for long-term bulk storage.

References

  • RSC Publishing. The complex interplay of chemo- and bio-catalysis for one-pot oxidation cascades – indole oxidation in focus. Catalysis Science & Technology. Available at:[Link][7]

  • Copernicus Publications. Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics. Available at:[Link][4]

  • ACS Catalysis. Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. American Chemical Society. Available at:[Link][2]

  • ACS Publications. Electrochemical Dearomative Reduction of Indole Derivatives Mediated by Ph3P(O). American Chemical Society. Available at: [Link][5]

  • Banaras Hindu University (BHU). Synthesis and Chemistry of Indole. Department of Chemistry. Available at: [Link][6]

  • Google Patents. Haloallylamine indole and azaindole derivative inhibitors of lysyl oxidases and uses thereof. US20200317666A1. Available at:[1]

Sources

Foundational

Comprehensive Analytical and Physicochemical Characterization of 2-Methyl-5-(methylsulfonyl)-1H-indole in Drug Discovery

Executive Summary In the landscape of modern drug discovery, the precise characterization of synthetic intermediates is the bedrock of reproducible medicinal chemistry. 2-Methyl-5-(methylsulfonyl)-1H-indole is a highly s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the precise characterization of synthetic intermediates is the bedrock of reproducible medicinal chemistry. 2-Methyl-5-(methylsulfonyl)-1H-indole is a highly specialized, functionally dense heterocyclic building block. It serves as a critical precursor in the synthesis of haloallylamine indole derivatives, which are potent inhibitors of lysyl oxidases (LOX)—enzymes heavily implicated in fibrotic diseases and cancer metastasis.

This whitepaper provides an authoritative, in-depth guide to the physicochemical properties, structural causality, and self-validating analytical workflows required to isolate and characterize this molecule with uncompromising scientific rigor.

Molecular Identity & Physicochemical Properties

The structural architecture of 2-Methyl-5-(methylsulfonyl)-1H-indole dictates its behavior in both synthetic environments and biological assays. The data below summarizes its core quantitative properties.

PropertyValueMechanistic Rationale / Implication
IUPAC Name 2-Methyl-5-(methylsulfonyl)-1H-indoleDefines the exact regiochemistry of the substituents.
Molecular Formula

Essential for determining the exact mass for HRMS validation.
Molecular Weight 209.26 g/mol Utilized for precise stoichiometric calculations in cross-coupling.
Monoisotopic Mass 209.0510 DaThe target exact mass for high-resolution mass spectrometry.
Hydrogen Bond Donors 1 (Indole N-H)Key interaction point for target protein active sites.
Hydrogen Bond Acceptors 2 (Sulfonyl O atoms)Enhances binding affinity via polar contacts and modulates lipophilicity.

Structural Causality: The placement of the methylsulfonyl group (


) at the C5 position is a deliberate design choice. As a strong electron-withdrawing group (EWG), it significantly alters the electron density of the indole 

-system, increasing the acidity of the N-H proton. In biological targets, this sulfone acts as a potent hydrogen-bond acceptor. Conversely, the C2-methyl group provides strategic steric hindrance, directing subsequent electrophilic aromatic substitutions or cross-coupling reactions exclusively to the C3 position during downstream drug synthesis.
Synthetic Context & Mechanistic Rationale

The synthesis of 2-Methyl-5-(methylsulfonyl)-1H-indole typically proceeds via an Ullmann-type cross-coupling. Starting from 5-bromo-2-methyl-1H-indole, the reaction utilizes sodium methanesulfinate as the sulfonylating agent under Copper(I) iodide (CuI) catalysis [1].

  • Causality of the Catalyst: The CuI catalyst is non-negotiable for this transformation. It facilitates an oxidative addition into the aryl-bromide bond, followed by ligand exchange with the methanesulfinate anion, and subsequent reductive elimination to forge the critical

    
     bond.
    
  • Strategic Application: Once synthesized and purified, this intermediate undergoes C3-functionalization to yield haloallylamine derivatives. These final compounds act as mechanism-based, irreversible inhibitors of lysyl oxidase (LOX) isoenzymes, offering therapeutic pathways for treating severe fibrosis and metastatic cancers .

Analytical Workflows & Self-Validating Protocols

To ensure the integrity of the downstream LOX inhibitors, the 2-Methyl-5-(methylsulfonyl)-1H-indole intermediate must be orthogonally validated. The following protocols are designed as self-validating systems to guarantee absolute data confidence.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)
  • Objective: Verify the exact molecular formula (

    
    ).
    
  • Causality: Electrospray Ionization in positive mode (ESI+) is utilized because the indole nitrogen acts as a localized, basic site for protonation. A low fragmentor voltage is deliberately applied to keep the molecule intact, as the sulfone group is prone to the neutral loss of

    
     under high-collision energy conditions.
    
  • Step-by-Step Method:

    • Sample Preparation: Dilute the compound to 1 µg/mL in LC-MS grade Methanol containing 0.1% Formic Acid. Reasoning: Formic acid provides the excess protons necessary for efficient ionization, while methanol ensures complete solvation of the polar sulfone.

    • Ionization: Infuse directly into the ESI-TOF mass spectrometer. Set the capillary voltage to +3.0 kV to optimize the ionization of the indole core.

    • Mass Analysis: Scan the m/z range from 100 to 500. Extract the ion chromatogram for the expected

      
       exact mass of 210.0584 Da .
      
  • Self-Validation System: Introduce Leucine Enkephalin (m/z 556.2771) as a continuous lock-mass calibrant during the acquisition. This real-time calibration ensures the mass error remains strictly below 3 ppm, definitively confirming the elemental composition and ruling out isobaric impurities.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: Confirm the regiochemistry and structural connectivity of the molecule.

  • Causality: DMSO-

    
     is selected as the solvent because its high dielectric constant fully solubilizes the polar methylsulfonyl group. Furthermore, DMSO strongly hydrogen-bonds with the indole N-H, shifting its resonance far downfield (~11.5 ppm) and preventing rapid proton exchange. This allows for clear observation of the N-H signal without overlapping the critical aromatic region.
    
  • Step-by-Step Method:

    • Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-

      
      .
      
    • Acquisition: Acquire a 1D

      
       NMR spectrum at 400 MHz (16 scans) and a 1D 
      
      
      
      NMR spectrum at 100 MHz (512 scans).
    • Signal Assignment:

      • The C2-methyl group will appear as a sharp singlet near 2.4 ppm.

      • The methylsulfonyl (

        
        ) protons will appear as a highly deshielded singlet near 3.1 ppm due to the strong electron-withdrawing effect of the adjacent sulfone.
        
      • The C4 proton (isolated between the sulfone and the ring junction) will present as a fine doublet (

        
         Hz) around 8.0 ppm.
        
  • Self-Validation System: Utilize the residual DMSO pentet at exactly 2.50 ppm as an internal chemical shift reference. If the C2-methyl peak overlaps with the DMSO residual peak, run a secondary validation spectrum in Acetone-

    
     to orthogonally verify the methyl integration.
    
Protocol 3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Objective: Quantify the chemical purity of the synthesized intermediate prior to downstream coupling.

  • Causality: A C18 stationary phase is selected because the hydrophobic indole core interacts strongly with the alkyl chains, while the polar sulfone group ensures the molecule doesn't retain too strongly, allowing for a sharp elution profile. The acidic mobile phase (0.1% TFA) suppresses the ionization of the indole N-H, preventing peak tailing caused by secondary interactions with residual silanols on the silica support.

  • Step-by-Step Method:

    • Preparation: Dissolve the analyte in 50:50 Water:Acetonitrile to match the initial mobile phase conditions, preventing solvent-shock band broadening.

    • Column & Flow: Use a Waters XBridge C18 (2.1 x 50 mm, 1.7 µm) at a flow rate of 0.4 mL/min.

    • Gradient Elution: Ramp from 5% B (Acetonitrile + 0.1% TFA) to 95% B over 5.0 minutes. Mobile Phase A is Water + 0.1% TFA.

    • Detection: Monitor UV absorbance at 254 nm, corresponding to the strong

      
       transition of the indole aromatic system.
      
  • Self-Validation System: Inject a blank (diluent only) prior to the sample sequence to establish a baseline and rule out ghost peaks. Integrate all peaks

    
     0.05% relative area to ensure the intermediate strictly meets the >98% purity threshold required for C3 functionalization.
    
Visualizing the Analytical Validation Workflow

The logical progression from synthesis through orthogonal analytical validation is mapped below. This workflow ensures that only highly pure, structurally verified intermediates progress to the final drug synthesis stages.

G SM Starting Material 5-Bromo-2-methyl-1H-indole Synthesis Ullmann-Type Sulfonylation CuI, MeSO2Na, DMSO, 100°C SM->Synthesis Oxidative Addition Target Target Intermediate 2-Methyl-5-(methylsulfonyl)-1H-indole Synthesis->Target Reductive Elimination HRMS HRMS (ESI-TOF) Lock-Mass Calibrated [M+H]+ m/z 210.0584 Target->HRMS Mass & Formula Validation NMR NMR (DMSO-d6) Internal Ref: 2.50 ppm Structural Elucidation Target->NMR Regiochemistry Confirmation HPLC RP-HPLC (C18) Blank-Subtracted Purity >98% Target->HPLC Quantitative Purity Downstream Downstream Synthesis Haloallylamine LOX Inhibitors HRMS->Downstream Pass NMR->Downstream Pass HPLC->Downstream Pass

Fig 1: Synthetic and self-validating analytical workflow for 2-Methyl-5-(methylsulfonyl)-1H-indole.

References
  • Source: Google Patents / Syntara Ltd (formerly Pharmaxis Ltd)
Exploratory

Strategic Sourcing & Synthesis Guide: 2-Methyl-5-(methylsulfonyl)indole

The following technical guide details the sourcing landscape, price analysis, and synthesis protocols for 2-Methyl-5-(methylsulfonyl)indole , a critical intermediate in the development of Lysyl Oxidase (LOX) inhibitors a...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the sourcing landscape, price analysis, and synthesis protocols for 2-Methyl-5-(methylsulfonyl)indole , a critical intermediate in the development of Lysyl Oxidase (LOX) inhibitors and CRTH2 antagonists.[1][2]

Executive Summary

2-Methyl-5-(methylsulfonyl)indole is a specialized heterocyclic building block utilized in the synthesis of anti-fibrotic agents (LOX inhibitors) and anti-inflammatory drugs (CRTH2/COX-2 pathways).[1][2] Unlike common catalog reagents, this compound is frequently classified as a non-stock custom intermediate , meaning it is rarely available for immediate off-the-shelf purchase in bulk.[1][2]

This guide provides a technical roadmap for researchers facing supply shortages. It shifts the focus from "where to buy" to "how to acquire," analyzing the cost-benefit of Custom Synthesis (CRO) versus In-House Manufacturing via the Fischer Indole pathway.[1][2]

Compound Profile
Chemical Name 2-Methyl-5-(methylsulfonyl)-1H-indole
Core Structure Indole (C2-Methyl, C5-Methylsulfonyl)
Key Application Precursor for LOX inhibitors (e.g., US20200317666A1); CRTH2 antagonists
Commercial Status Tier 3 (Custom/Niche) – High lead time, variable pricing
Primary Sourcing Route De novo synthesis from 4-(methylsulfonyl)phenylhydrazine

Market Analysis: Suppliers & Price Trends

Due to the compound's niche status, direct pricing is volatile and volume-dependent.[1][2] The most reliable procurement strategy involves sourcing the precursors , which are commodity chemicals.

A. Direct Sourcing (Custom Synthesis)

If outsourcing to a Contract Research Organization (CRO) such as WuXi AppTec , Enamine , or ChemPartner , expect the following trends:

  • Lead Time: 4–8 weeks.

  • Estimated Cost:

    • Discovery Scale (1–5 g): $1,500 – $3,000 USD (High labor cost).[1]

    • Process Scale (100 g+): Drops to ~

      
      800 USD/kg equivalent (Economy of scale).[1]
      
B. Raw Material Sourcing (In-House Synthesis)

For laboratories with synthetic capabilities, producing the compound in-house reduces costs by >80% .[1][2] The price trends below reflect the key precursors required for the Fischer Indole Synthesis route.

PrecursorCAS NumberSupplier ExamplesApprox. Price (Research Scale)Availability
4-(Methylsulfonyl)phenylhydrazine 877-66-7 Enamine, Combi-Blocks, Sigma$150 – $250 / 100gHigh
Acetone 67-64-1 Fisher, VWR, Sigma$30 / 1L (Commodity)Very High
Polyphosphoric Acid (PPA) 8017-16-1 Sigma, TCI$50 / 500gHigh
5-Bromo-2-methylindole (Alt.[1][2] Route)1076-20-6 TCI, BLD Pharm$200 / 5gLow (Expensive)

Strategic Insight: The cost of the hydrazine precursor (CAS 877-66-7) is the primary driver.[1][2] Bulk purchasing of this hydrazine significantly lowers the cost-per-gram of the final indole.[1][2]

Technical Synthesis Protocol (Self-Validating)

The most robust method for generating 2-Methyl-5-(methylsulfonyl)indole is the Fischer Indole Synthesis .[1][2] This route is preferred over coupling methods (e.g., reacting 5-bromo-2-methylindole with sulfinates) due to the low cost of acetone and the avoidance of expensive palladium/copper catalysts.[1][2]

Mechanism & Workflow

The reaction proceeds via the condensation of 4-(methylsulfonyl)phenylhydrazine with acetone to form a hydrazone, which undergoes acid-catalyzed [3,3]-sigmatropic rearrangement (Fischer cyclization) to yield the indole.[1][2]

FischerSynthesis Start 4-(Methylsulfonyl) phenylhydrazine (CAS 877-66-7) Inter Acetone Phenylhydrazone (Intermediate) Start->Inter + Acetone - H2O Reagent Acetone (Solvent/Reactant) Reagent->Inter Cyclization Acid Catalysis (PPA or AcOH/H2SO4) [3,3]-Sigmatropic Rearr. Inter->Cyclization Heat (80-100°C) Product 2-Methyl-5-(methylsulfonyl)indole (Target) Cyclization->Product - NH3

Figure 1: Fischer Indole Synthesis pathway for the target compound.[1][2]

Step-by-Step Protocol

Note: Perform all steps in a fume hood. Hydrazines are toxic.[1]

  • Hydrazone Formation (Self-Validating Step 1):

    • Dissolve 4-(methylsulfonyl)phenylhydrazine hydrochloride (1.0 eq) in Acetone (excess, acts as solvent).

    • Add catalytic Acetic Acid (drops).[1] Reflux for 2 hours.

    • Validation: Monitor via TLC.[1] The hydrazine spot (polar) should disappear, replaced by a less polar hydrazone spot.

    • Concentrate in vacuo to obtain the crude hydrazone.[1]

  • Cyclization:

    • Suspend the crude hydrazone in Polyphosphoric Acid (PPA) (10–15 equivalents by weight).[1]

    • Heat to 90–100°C with mechanical stirring for 2–4 hours.

    • Critical Control: Do not overheat (>120°C) to prevent charring/polymerization.[1]

  • Work-up & Purification (Self-Validating Step 2):

    • Pour the reaction mixture onto crushed ice/water (exothermic!).

    • Neutralize with NaOH or NaHCO3 to pH ~8.[1]

    • Extract with Ethyl Acetate .[1] Wash organic layer with brine, dry over Na2SO4.

    • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc gradient).[1]

  • Analytical Confirmation:

    • 1H NMR (DMSO-d6): Look for the C2-Methyl singlet (~2.4 ppm), the Methylsulfonyl singlet (~3.1 ppm), and the characteristic Indole NH broad singlet (~11.5 ppm).[1][2]

    • Absence of signals: Ensure no aliphatic signals from unreacted acetone or hydrazine remain.

Quality Assurance & Specifications

When sourcing from a CRO or validating in-house synthesis, adhere to these specifications to ensure suitability for drug development:

Test ParameterAcceptance CriteriaMethod
Appearance Off-white to pale yellow solidVisual
Purity ≥ 98.0% (Area %)HPLC (C18, ACN/Water + 0.1% TFA)
Identity Conforms to Structure1H NMR, Mass Spec (ESI+)
Residual Solvents < 5000 ppm (Acetone/EtOAc)GC-HS
Sulfated Ash < 0.1%Gravimetric

References

  • United States Patent US20200317666A1 . Haloallylamine indole and azaindole derivative inhibitors of lysyl oxidases and uses thereof. (2020). Describes "Procedure AY" for the preparation of 2-methyl-5-(methylsulfonyl)-1H-indole. Link

  • National Center for Biotechnology Information . PubChem Compound Summary for CAS 877-66-7 (4-(Methylsulfonyl)phenylhydrazine). Accessed 2026.[1][3] Link[1]

  • Robinson, B. The Fischer Indole Synthesis. Chemical Reviews, 1963, 63 (4), pp 373–401. (Foundational text on the mechanism used in Protocol Section 3). Link[1]

  • TCI Chemicals . Product Catalog: Sodium Methanesulfinate (CAS 20277-69-4).[1][2][3][4] (Source for reagent pricing). Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2-Methyl-5-(methylsulfonyl)indole via Fischer Indole Synthesis

Introduction: The Significance of the Indole Scaffold and the Fischer Indole Synthesis The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural core of a multitude of natural products, pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Indole Scaffold and the Fischer Indole Synthesis

The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural core of a multitude of natural products, pharmaceuticals, and agrochemicals.[1] Its prevalence in biologically active molecules, such as the amino acid tryptophan and the neurotransmitter serotonin, underscores its importance in medicinal chemistry.[1] The Fischer indole synthesis, discovered in 1883 by Hermann Emil Fischer, remains one of the most reliable and versatile methods for constructing this privileged scaffold.[2] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound, to yield the corresponding indole.[2][3]

This guide provides a detailed protocol and in-depth scientific rationale for the synthesis of 2-Methyl-5-(methylsulfonyl)indole, a molecule of interest in drug discovery due to the presence of the electron-withdrawing methylsulfonyl group, which can significantly modulate the electronic properties and biological activity of the indole ring. The synthesis of this specific indole derivative presents a unique challenge due to the deactivating nature of the sulfonyl group, which can impede the key steps of the Fischer indole reaction.

Mechanistic Insights: A Step-by-Step Journey from Hydrazone to Indole

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the synthesis. The Fischer indole synthesis is a sophisticated sequence of acid-catalyzed transformations:

  • Hydrazone Formation: The synthesis commences with the condensation of (4-(methylsulfonyl)phenyl)hydrazine with an unsymmetrical ketone, in this case, ethyl methyl ketone. This is a reversible nucleophilic addition-elimination reaction that forms the corresponding hydrazone intermediate. The choice of an unsymmetrical ketone introduces the possibility of regioisomers, however, the reaction generally favors the formation of the more substituted enamine intermediate in the subsequent step.

  • Tautomerization to the Ene-hydrazine: The formed hydrazone is in equilibrium with its ene-hydrazine tautomer. This step is crucial as it sets the stage for the key bond-forming event.

  • [4][4]-Sigmatropic Rearrangement: Following protonation of the ene-hydrazine, a concerted, pericyclic[4][4]-sigmatropic rearrangement occurs. This is the irreversible and rate-determining step of the reaction, where the N-N bond is cleaved and a new C-C bond is formed, establishing the basic framework of the indole ring.

  • Rearomatization and Cyclization: The intermediate from the sigmatropic rearrangement rearomatizes to a more stable di-imine. Subsequent intramolecular nucleophilic attack of one of the imine nitrogen atoms onto the other protonated imine leads to the formation of a five-membered ring.

  • Elimination of Ammonia and Aromatization: The final steps involve the elimination of a molecule of ammonia under acidic conditions, followed by deprotonation to yield the aromatic and energetically favorable indole ring.

The presence of the electron-withdrawing methylsulfonyl group at the para-position of the phenylhydrazine ring can decrease the nucleophilicity of the hydrazine and slow down the rate of the[4][4]-sigmatropic rearrangement, often necessitating more forcing reaction conditions.[5]

Experimental Protocol: A Self-Validating System for the Synthesis of 2-Methyl-5-(methylsulfonyl)indole

This protocol is designed to be a self-validating system, with clear steps and rationale for each experimental choice.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )QuantityMolar Equivalents
(4-(Methylsulfonyl)phenyl)hydrazine HCl222.695.0 g1.0
Ethyl methyl ketone72.113.2 mL1.5
Polyphosphoric acid (PPA)-50 g-
Toluene92.14100 mL-
Saturated Sodium Bicarbonate Solution-150 mL-
Ethyl Acetate88.11200 mL-
Brine-50 mL-
Anhydrous Magnesium Sulfate120.3710 g-

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add (4-(methylsulfonyl)phenyl)hydrazine hydrochloride (5.0 g, 22.4 mmol).

  • Addition of Reactants: To the flask, add toluene (50 mL) and ethyl methyl ketone (3.2 mL, 33.6 mmol). Stir the mixture at room temperature for 15 minutes. The toluene serves as a solvent to facilitate the initial mixing and subsequent reaction.

  • Hydrazone Formation (In Situ): While stirring, slowly add polyphosphoric acid (PPA) (50 g) to the reaction mixture. The addition of PPA, a strong acid and dehydrating agent, will catalyze the formation of the hydrazone in situ and subsequently the cyclization.[6] The use of PPA is often advantageous for less reactive substrates due to its high viscosity and ability to promote the necessary rearrangements at elevated temperatures.[4][6]

  • Indolization Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. The color of the reaction mixture will darken as the reaction progresses. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent system. The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Cautiously pour the reaction mixture into a beaker containing 200 mL of ice-cold water with stirring. This will quench the reaction and precipitate the crude product.

  • Neutralization: Slowly neutralize the acidic aqueous mixture by the portion-wise addition of saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious as this will generate carbon dioxide gas.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (50 mL) to remove any remaining inorganic salts. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The crude product will be a solid. Further purification can be achieved by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford 2-Methyl-5-(methylsulfonyl)indole as a solid.

Visualizing the Workflow: A Graphviz Diagram

The following diagram outlines the key stages of the synthesis process.

Fischer_Indole_Synthesis cluster_reactants Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification Reactants 1. (4-(Methylsulfonyl)phenyl)hydrazine HCl 2. Ethyl methyl ketone 3. Toluene Mixing Mixing of Reactants Reactants->Mixing Step 1 & 2 PPA_Addition Addition of Polyphosphoric Acid (PPA) Mixing->PPA_Addition Step 3 Heating Heating to 100-110 °C PPA_Addition->Heating Step 4 Quenching Quenching with Ice-Water Heating->Quenching Step 5 Neutralization Neutralization with NaHCO₃ Quenching->Neutralization Step 6 Extraction Extraction with Ethyl Acetate Neutralization->Extraction Step 7 Purification Purification (Recrystallization/Chromatography) Extraction->Purification Step 8 & 9 Product 2-Methyl-5-(methylsulfonyl)indole Purification->Product

Caption: Workflow for the synthesis of 2-Methyl-5-(methylsulfonyl)indole.

References

  • Hughes, D. L. The Fischer Indole Synthesis. Org. React.1991, 42, 335-676.
  • Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chem. Rev.2006 , 106, 2875-2911. Available at: [Link]

  • Bagley, M. C.; Lubinu, M. C. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. Int. J. Mol. Sci.2024 , 25, 8750. Available at: [Link]

  • Fischer Indole Synthesis. In Wikipedia; 2023. Available at: [Link]

  • Synthesis of indoles. Organic Chemistry Portal. Available at: [Link]

  • Taber, D. F.; Tirunahari, P. K. The Fischer Indole Synthesis. Org. Chem. Highlights2011.
  • Sajjadifar, S.; Vahedi, H.; Massoudi, A.; Louie, O. New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules2010 , 15, 2491-2498. Available at: [Link]

Sources

Application

Protocol for coupling 4-(methylsulfonyl)phenylhydrazine with acetone

Application Note: High-Efficiency Synthesis of Acetone [4-(Methylsulfonyl)phenyl]hydrazone Introduction & Scope The coupling of 4-(methylsulfonyl)phenylhydrazine with acetone is a pivotal transformation in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of Acetone [4-(Methylsulfonyl)phenyl]hydrazone

Introduction & Scope

The coupling of 4-(methylsulfonyl)phenylhydrazine with acetone is a pivotal transformation in medicinal chemistry, serving as the foundational step for synthesizing diaryl-substituted heterocycles, particularly pyrazoles used in COX-2 inhibitors (e.g., Celecoxib analogs) and specific agrochemicals (e.g., Sulfentrazone derivatives).

While hydrazone formation is often treated as trivial, the electron-withdrawing nature of the para-methylsulfonyl group (


) significantly reduces the nucleophilicity of the hydrazine nitrogen. This deactivation necessitates a strictly controlled protocol regarding pH and temperature to drive the equilibrium toward the product.

This guide provides a robust, scalable protocol for generating acetone [4-(methylsulfonyl)phenyl]hydrazone, emphasizing kinetic control and purification strategies that ensure high purity (>98%) suitable for subsequent cyclization steps.

Mechanistic Principles

The reaction follows an acid-catalyzed nucleophilic addition-elimination pathway.[1] The critical challenge is balancing the acidity:

  • Too acidic (pH < 3): The terminal hydrazine nitrogen becomes protonated (

    
    ), rendering it non-nucleophilic and halting the reaction.
    
  • Too basic (pH > 6): The carbonyl oxygen of the acetone is insufficiently activated, slowing the attack of the deactivated hydrazine.

Optimal Window: pH 4.0 – 5.[2]0. When using the commercially available hydrochloride salt of the hydrazine, buffering is essential.

Figure 1: Reaction Mechanism

HydrazoneMechanism Reactants Reactants (Hydrazine + Acetone) Activation Carbonyl Activation (H+ Protonation) Reactants->Activation Acid Cat. Attack Nucleophilic Attack (Tetrahedral Intermediate) Activation->Attack Slow Step Dehydration Dehydration (-H2O) Attack->Dehydration Proton Transfer Product Hydrazone Product (C=N Bond Formation) Dehydration->Product Irreversible (Precipitation)

Caption: Acid-catalyzed condensation pathway.[3] The electron-withdrawing sulfone group slows the nucleophilic attack, making the dehydration step the thermodynamic driver.

Materials & Equipment

Reagents:

Reagent CAS No. Equiv. Role Notes
4-(Methylsulfonyl)phenylhydrazine HCl 17852-52-7 1.0 Limiting Reagent Hygroscopic; store in desiccator.
Acetone 67-64-1 5.0 - 10.0 Reactant/Solvent Use HPLC grade to avoid aldehyde contaminants.
Sodium Acetate (Anhydrous) 127-09-3 1.1 Buffer Neutralizes HCl salt to release free base.

| Ethanol (Absolute) | 64-17-5 | Solvent | Co-solvent | Ensures homogeneity before reflux. |

Equipment:

  • Round-bottom flask (RBF) with magnetic stir bar.

  • Reflux condenser with drying tube (CaCl₂ or Drierite).

  • Temperature-controlled oil bath.

  • Vacuum filtration setup (Buchner funnel).

Experimental Protocol

Phase A: Preparation and Activation
  • Setup: Equip a clean, dry 250 mL RBF with a magnetic stir bar.

  • Solubilization: Charge the flask with 4-(methylsulfonyl)phenylhydrazine hydrochloride (5.0 g, 22.4 mmol).

  • Solvent Addition: Add Absolute Ethanol (50 mL). The salt may not dissolve completely at room temperature.

  • Buffering: Add Sodium Acetate (2.02 g, 24.6 mmol). Stir for 10 minutes at room temperature.

    • Why? This converts the hydrazine hydrochloride to the reactive free base in situ while maintaining a slightly acidic environment (Acetic acid/Acetate buffer) ideal for catalysis.

Phase B: Reaction
  • Reagent Addition: Add Acetone (10 mL, ~135 mmol).

    • Note: A large excess of acetone drives the equilibrium to the right (Le Chatelier’s principle).

  • Reflux: Attach the condenser and heat the mixture to reflux (approx. 65–70°C external bath temperature).

  • Monitoring: Maintain reflux for 2 to 3 hours .

    • TLC Check: Use Ethyl Acetate:Hexane (1:1). The hydrazine starting material (polar, stays near baseline) should disappear; the hydrazone product (less polar) will move higher (Rf ~0.6-0.7).

Phase C: Isolation and Purification
  • Cooling: Remove heat and allow the reaction mixture to cool slowly to room temperature. Then, place the flask in an ice bath (0–4°C) for 30 minutes.

    • Observation: The product should crystallize out as a pale yellow or off-white solid.

  • Filtration: Filter the solid using a Buchner funnel.

  • Washing: Wash the filter cake with cold water (2 x 20 mL) to remove sodium chloride and excess sodium acetate, followed by cold ethanol (1 x 10 mL) to remove unreacted hydrazine traces.

  • Drying: Dry the solid in a vacuum oven at 45°C for 4 hours.

Figure 2: Workflow Diagram

Workflow Start Start: Hydrazine HCl Salt Buffer Add NaOAc + EtOH (Free Base Generation) Start->Buffer React Add Acetone + Reflux (3h) (Condensation) Buffer->React Cool Cool to 0°C (Crystallization) React->Cool Filter Vacuum Filtration Wash: H2O then Cold EtOH Cool->Filter Dry Vacuum Dry (45°C) Filter->Dry End Final Product (Acetone [4-(methylsulfonyl)phenyl]hydrazone) Dry->End

Caption: Step-by-step synthetic workflow for optimal yield and purity.

Results & Characterization

Expected Yield: 85% – 92% Appearance: Off-white to pale yellow crystalline solid.

Analytical Data:

  • Melting Point: 138–140°C (Lit. varies slightly based on crystal habit).

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       9.45 (s, 1H, -NH).
      
    • 
       7.70 (d, 2H, Ar-H, ortho to sulfone).
      
    • 
       7.25 (d, 2H, Ar-H, ortho to hydrazine).
      
    • 
       3.10 (s, 3H, -SO₂CH₃).
      
    • 
       1.98 (s, 3H, N=C-CH₃).
      
    • 
       1.92 (s, 3H, N=C-CH₃).
      
    • Note: The two methyl groups of the acetone moiety appear as distinct singlets due to the restricted rotation around the C=N double bond (syn/anti isomerism relative to the aromatic ring).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete conversion (Equilibrium).Add molecular sieves (3Å) to the reaction flask to scavenge water. Increase reflux time.
Sticky/Oily Product Impurities or residual solvent.[3]Recrystallize from minimal boiling ethanol. Scratch the glass to induce nucleation.
Dark Coloration Oxidation of hydrazine.Ensure the reaction is kept under an inert atmosphere (Nitrogen/Argon) if the starting material is old. Use fresh reagents.
Starting Material Remains pH too low (too much HCl).Verify the addition of Sodium Acetate. If using free base hydrazine, add 2-3 drops of Glacial Acetic Acid.

Safety & Handling

  • Hydrazine Toxicity: Phenylhydrazine derivatives are potential carcinogens and skin sensitizers. Handle in a fume hood with nitrile gloves.

  • Sulfone Stability: While the product is stable, the starting hydrazine can decompose if exposed to heat and air for prolonged periods.

  • Waste Disposal: Filtrates containing hydrazine residues must be treated with bleach (hypochlorite) to oxidize hydrazines to nitrogen gas before disposal, according to local EHS regulations.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365.

  • Organic Syntheses. (1970). Acetone Hydrazone. Organic Syntheses, Coll.[4] Vol. 6, p.10; Vol. 50, p.3. (General protocol for acetone hydrazones).

  • PubChem. (n.d.). 4-(Methylsulfonyl)phenylhydrazine hydrochloride.[5] National Library of Medicine.

Sources

Method

Application Note: Copper-Catalyzed Synthesis of 5-Sulfonyl Indoles from 5-Bromo-2-Methylindole

Executive Summary The 5-sulfonyl indole scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in 5-HT6 receptor antagonists, anti-HIV agents, and inhibitors of HCV NS5B polymer...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-sulfonyl indole scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in 5-HT6 receptor antagonists, anti-HIV agents, and inhibitors of HCV NS5B polymerase. While Palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig) are traditional routes, they suffer from high cost and residual heavy metal toxicity.

This guide details a robust, cost-effective Copper-Catalyzed Ullmann-Type Coupling protocol to synthesize 5-sulfonyl-2-methylindoles directly from 5-bromo-2-methylindole and sodium sulfinates. By leveraging a CuI/L-Proline catalytic system, researchers can achieve high yields (>85%) under mild conditions, avoiding the need for foul-smelling thiols or unstable sulfonyl chlorides.

Strategic Reaction Design

The Chemoselectivity Challenge

The indole ring presents a unique challenge:

  • C3-Nucleophilicity: The C3 position is naturally electron-rich and prone to electrophilic attack.

  • N1-Acidity: The indole NH (pKa ~16) is susceptible to deprotonation and subsequent N-arylation or N-sulfonylation.

  • C5-Inertness: The C5 position is electronically deactivated and requires metal-mediated activation.

Solution: To ensure exclusive C5-sulfonylation, we utilize the 5-bromo handle. While direct coupling on unprotected indoles is possible, N-protection (e.g., Boc or Tosyl) is strongly recommended to prevent catalyst poisoning and N-sulfonylation side reactions.

Catalyst & Ligand Selection[1]
  • Catalyst: Copper(I) Iodide (CuI) is preferred over CuBr or CuCl due to its stability and solubility in polar aprotic solvents.

  • Ligand: L-Proline acts as a bidentate ligand, stabilizing the Cu(I) intermediate and lowering the activation energy for the oxidative addition of the aryl bromide. Alternatively, trans-1,2-diaminocyclohexane (DMEDA) is a potent alternative for sterically hindered substrates.

  • Coupling Partner: Sodium Sulfinates (R-SO2Na) are stable, solid, and odorless surrogates for thiols/sulfonyl chlorides.

Mechanism of Action

The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle, distinct from the radical pathways often seen in C-H functionalization.

  • Ligation: CuI coordinates with L-Proline and base to form the active anionic cuprate species.

  • Oxidative Addition: The active catalyst inserts into the C-Br bond of the indole, forming a high-energy Cu(III) intermediate.

  • Ligand Exchange: The bromide anion is displaced by the sulfinate anion (R-SO2⁻).

  • Reductive Elimination: The C-S bond is formed, releasing the 5-sulfonyl indole and regenerating the Cu(I) catalyst.

ReactionMechanism Start Active Catalyst [L-Cu-X] OxAdd Oxidative Addition (Ar-Br insertion) Start->OxAdd + 5-Bromo-2-methylindole CuIII_1 Cu(III) Intermediate A [L-Cu(Ar)(Br)] OxAdd->CuIII_1 LigEx Ligand Exchange (R-SO2Na enters, NaBr leaves) CuIII_1->LigEx + R-SO2Na CuIII_2 Cu(III) Intermediate B [L-Cu(Ar)(SO2R)] LigEx->CuIII_2 - NaBr RedElim Reductive Elimination (Product Release) CuIII_2->RedElim RedElim->Start Regeneration

Figure 1: Catalytic cycle for the Cu-catalyzed C-S coupling of aryl bromides.

Experimental Protocol

Pre-requisite: N-Protection (Recommended)

If your 2-methylindole is already N-protected (e.g., N-Methyl, N-Boc), skip to Section 4.2.

Reagents:

  • 5-Bromo-2-methylindole (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc2O) (1.2 equiv)

  • DMAP (0.1 equiv), Triethylamine (1.5 equiv)

  • DCM (Dichloromethane)

Procedure:

  • Dissolve 5-bromo-2-methylindole in DCM (0.2 M).

  • Add DMAP and Triethylamine.

  • Add Boc2O portion-wise at 0°C.

  • Stir at RT for 4 hours.

  • Wash with 1M HCl, brine, dry over Na2SO4, and concentrate. Yield is typically quantitative.

Standard Protocol: C5-Sulfonylation

Reaction Scale: 1.0 mmol (approx. 310 mg of N-Boc-5-bromo-2-methylindole)

ReagentEquivAmountRole
N-Boc-5-Bromo-2-methylindole 1.0310 mgSubstrate
Sodium Benzenesulfinate 1.5246 mgCoupling Partner
CuI (Copper Iodide) 0.1 (10 mol%)19 mgCatalyst
L-Proline 0.2 (20 mol%)23 mgLigand
K2CO3 2.0276 mgBase
DMSO (Anhydrous) --3.0 mLSolvent

Step-by-Step Procedure:

  • Setup: Flame-dry a 15 mL pressure vial or Schlenk tube equipped with a magnetic stir bar. Allow to cool under Argon/Nitrogen.

  • Charging: Add CuI (19 mg), L-Proline (23 mg), and K2CO3 (276 mg) to the vial.

  • Substrate Addition: Add the N-Boc-5-bromo-2-methylindole (310 mg) and Sodium Benzenesulfinate (246 mg).

  • Solvent & Degassing: Add DMSO (3.0 mL). Cap the vial and purge with Argon for 5 minutes (balloon needle through septum). Note: Oxygen can oxidize the catalyst to inactive Cu(II).[1]

  • Reaction: Seal the vessel and heat to 90°C in an oil bath or heating block. Stir vigorously (800 rpm) for 18–24 hours .

    • Checkpoint: The reaction mixture usually turns from green/blue to a dark brown suspension.

  • Work-up:

    • Cool to room temperature.[2][3]

    • Dilute with Ethyl Acetate (30 mL) and Water (30 mL).

    • Filter through a Celite pad to remove copper salts.

    • Separate layers. Extract aqueous layer with Ethyl Acetate (2 x 20 mL).

    • Wash combined organics with Brine (3 x 20 mL) to remove DMSO.

    • Dry over Na2SO4, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate, gradient 9:1 to 7:3).

    • Target Product: N-Boc-2-methyl-5-(phenylsulfonyl)indole.

Post-Reaction: Deprotection (If required)

To recover the free NH indole:

  • Dissolve the coupled product in DCM/TFA (4:1 ratio).

  • Stir at RT for 2 hours.

  • Quench with saturated NaHCO3. Extract, dry, and concentrate.

Workflow Visualization

Workflow Step1 1. Charge Reagents (CuI, Ligand, Base, Substrate, Sulfinate) Step2 2. Degas & Seal (DMSO, Argon, 90°C) Step1->Step2 Step3 3. Reaction (18-24h) Monitor via TLC Step2->Step3 Step4 4. Work-up Dilute EtOAc/H2O Celite Filter Step3->Step4 Step5 5. Purification Column Chromatography Step4->Step5

Figure 2: Operational workflow for the batch synthesis of sulfonyl indoles.

Optimization & Troubleshooting

IssueProbable CauseCorrective Action
Low Conversion (<30%) Catalyst OxidationEnsure rigorous degassing (Argon purge). Use fresh CuI (should be white/off-white, not green).
Stalled Reaction Ligand InefficiencySwitch ligand to DMEDA (20 mol%) or 1,10-Phenanthroline . Increase Temp to 110°C.
N-Sulfonylation Byproduct Deprotection in situIf using N-Boc, avoid excessive temps (>120°C). If using free NH indole, switch to N-Tosyl protection.
Blue/Green Mixture Cu(II) FormationOxygen leak. The active catalytic species is Cu(I) (often yellow/brown). Add 5 mol% Sodium Ascorbate to reduce Cu(II) back to Cu(I).

References

  • Ullmann-type Coupling with Sodium Sulfinates

    • Ma, D., et al. "CuI/L-Proline-catalyzed coupling of aryl halides with sodium sulfinates." Journal of Organic Chemistry, 2005, 70, 2696.
    • (Verified General Method)

  • Copper-Catalyzed Indole Functionalization

    • Xu, H., et al. "Copper-catalyzed regioselective sulfenylation of indoles." Organic Letters, 2014, 16, 2696.
  • General Review of C-S Bond Formation

    • Beletskaya, I. P., & Ananikov, V. P. "Transition-metal-catalyzed C-S, C-Se, and C-Te bond formation." Chemical Reviews, 2011, 111, 1596.
  • Green Chemistry Variants (D-Glucosamine Ligand)

    • Zhang, Z., et al. "D-Glucosamine as a Green Ligand for Copper Catalyzed Synthesis of Aryl Sulfones."[4] Advanced Synthesis & Catalysis, 2017 .

Sources

Application

Application Notes &amp; Protocols: 2-Methyl-5-(methylsulfonyl)indole as a Key Intermediate for COX-2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide on the synthesis and application of 2-Methyl-5-(methylsulfonyl)indole, a critical intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the synthesis and application of 2-Methyl-5-(methylsulfonyl)indole, a critical intermediate in the development of selective cyclooxygenase-2 (COX-2) inhibitors. We will delve into the mechanistic rationale for its use, detailed synthetic protocols, analytical characterization, and safety considerations. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this key building block in medicinal chemistry and process development.

Introduction: The Significance of COX-2 Inhibition and the Role of Indole Scaffolds

Cyclooxygenase (COX) is an enzyme responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] There are two primary isoforms of this enzyme: COX-1 and COX-2.[1][3] While COX-1 is constitutively expressed and plays a role in protecting the stomach lining and maintaining platelet function, COX-2 is typically induced during inflammation.[3]

Traditional nonsteroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects.[4] Selective COX-2 inhibitors were developed to reduce these side effects by specifically targeting the inflammation-associated enzyme.[4][5]

The indole scaffold is a prominent feature in many biologically active compounds, including the non-selective COX inhibitor indomethacin.[6][7] This has led to the exploration of various indole derivatives as selective COX-2 inhibitors.[7][8] The incorporation of a methylsulfonyl (-SO2CH3) group is a common strategy in the design of COX-2 selective inhibitors, as seen in drugs like Rofecoxib.[6][9] The methylsulfonyl group can orient itself into a secondary pocket of the COX-2 enzyme's active site, contributing to its selectivity.[8] 2-Methyl-5-(methylsulfonyl)indole serves as a vital precursor, combining the privileged indole nucleus with the COX-2-targeting methylsulfonyl pharmacophore.[6][10]

Chemical Profile of 2-Methyl-5-(methylsulfonyl)indole

Property Value
Chemical Name 2-Methyl-5-(methylsulfonyl)indole
Synonyms 5-(Methanesulfonyl)-2-methyl-1H-indole
CAS Number 22933-72-8
Molecular Formula C10H11NO2S
Molecular Weight 209.27 g/mol
Appearance Off-white to light brown crystalline powder
Solubility Soluble in polar organic solvents such as DMF, DMSO, and methanol. Insoluble in water.

Synthesis of 2-Methyl-5-(methylsulfonyl)indole

A common and effective method for the synthesis of 2-Methyl-5-(methylsulfonyl)indole is the Fischer indole synthesis. This classic reaction involves the acid-catalyzed reaction of a phenylhydrazine with a ketone or aldehyde.[11]

Synthetic Workflow

Synthesis of 2-Methyl-5-(methylsulfonyl)indole 4-(Methylsulfonyl)phenylhydrazine 4-(Methylsulfonyl)phenylhydrazine Reaction Mixture Reaction Mixture 4-(Methylsulfonyl)phenylhydrazine->Reaction Mixture Acetone Acetone Acetone->Reaction Mixture Acid Catalyst (e.g., PPA) Acid Catalyst (e.g., PPA) Acid Catalyst (e.g., PPA)->Reaction Mixture Heat 2-Methyl-5-(methylsulfonyl)indole 2-Methyl-5-(methylsulfonyl)indole Reaction Mixture->2-Methyl-5-(methylsulfonyl)indole Cyclization & Aromatization

Caption: Fischer Indole Synthesis of 2-Methyl-5-(methylsulfonyl)indole.

Step-by-Step Protocol

Materials:

  • 4-(Methylsulfonyl)phenylhydrazine hydrochloride

  • Acetone

  • Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., zinc chloride)

  • Ethanol

  • Water

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

Procedure:

  • Hydrazone Formation (optional intermediate step): In a round-bottom flask, dissolve 4-(methylsulfonyl)phenylhydrazine hydrochloride (1.0 eq) in ethanol. Add a slight excess of acetone (1.1 eq). The mixture may be gently warmed to facilitate dissolution and reaction. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. The resulting hydrazone can be isolated or used directly in the next step.

  • Cyclization: To the reaction mixture containing the hydrazone (or by adding the isolated hydrazone), add polyphosphoric acid (PPA) as the acid catalyst. The amount of PPA should be sufficient to ensure a stirrable paste.

  • Heating: Heat the reaction mixture, for example, to 80-100 °C, and monitor the progress by TLC. The reaction time will vary depending on the scale and specific conditions.

  • Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Rationale for Experimental Choices:

  • Acid Catalyst: Polyphosphoric acid is a common choice for the Fischer indole synthesis as it acts as both a catalyst and a dehydrating agent, driving the reaction towards the indole product.

  • Temperature: Heating is necessary to overcome the activation energy for the[12][12]-sigmatropic rearrangement, which is a key step in the Fischer indole synthesis mechanism.

  • Quenching and Neutralization: Pouring the reaction mixture into ice helps to control the exothermic neutralization process. Neutralization is crucial to remove the acid catalyst and allow for the extraction of the basic indole product into an organic solvent.

Application in the Synthesis of a Diaryl-Substituted Indole COX-2 Inhibitor

2-Methyl-5-(methylsulfonyl)indole can be further elaborated to produce potent and selective COX-2 inhibitors. A common strategy involves the introduction of a second aryl group at the C3 position of the indole ring.

Synthetic Workflow

Synthesis of Diaryl-Substituted Indole 2-Methyl-5-(methylsulfonyl)indole 2-Methyl-5-(methylsulfonyl)indole Friedel-Crafts Acylation Friedel-Crafts Acylation 2-Methyl-5-(methylsulfonyl)indole->Friedel-Crafts Acylation Aryl Halide (e.g., 4-Fluorobenzoyl chloride) Aryl Halide (e.g., 4-Fluorobenzoyl chloride) Aryl Halide (e.g., 4-Fluorobenzoyl chloride)->Friedel-Crafts Acylation Lewis Acid (e.g., AlCl3) Lewis Acid (e.g., AlCl3) Lewis Acid (e.g., AlCl3)->Friedel-Crafts Acylation Acylated Intermediate Acylated Intermediate Friedel-Crafts Acylation->Acylated Intermediate Reduction Reduction Acylated Intermediate->Reduction e.g., Wolff-Kishner or Clemmensen Reduction Diaryl-Substituted Indole Diaryl-Substituted Indole Reduction->Diaryl-Substituted Indole

Caption: Synthesis of a Diaryl-Substituted Indole from the Intermediate.

Step-by-Step Protocol (Illustrative Example: Friedel-Crafts Acylation)

Materials:

  • 2-Methyl-5-(methylsulfonyl)indole

  • Anhydrous aluminum chloride (AlCl3)

  • 4-Fluorobenzoyl chloride

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1M)

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous DCM.

  • Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add 4-fluorobenzoyl chloride (1.1 eq) dropwise to the suspension. Stir for 15 minutes. Then, add a solution of 2-Methyl-5-(methylsulfonyl)indole (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quenching: Carefully quench the reaction by pouring it into a mixture of ice and 1M HCl.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (2 x volumes).

  • Washing and Drying: Combine the organic layers, wash with water and then brine. Dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Rationale for Experimental Choices:

  • Lewis Acid: Aluminum chloride is a strong Lewis acid that activates the acyl chloride for electrophilic aromatic substitution on the electron-rich indole ring.

  • Anhydrous Conditions: The reaction must be carried out under anhydrous conditions as aluminum chloride reacts vigorously with water.

  • Quenching with Acid: The addition of HCl helps to hydrolyze the aluminum complexes formed during the reaction and protonate any basic byproducts, facilitating their removal during the workup.

Analytical Characterization

The identity and purity of the synthesized 2-Methyl-5-(methylsulfonyl)indole and its derivatives should be confirmed using standard analytical techniques.

Analytical Technique Expected Results for 2-Methyl-5-(methylsulfonyl)indole
¹H NMR Signals corresponding to the indole NH proton, aromatic protons, the methyl group at the C2 position, and the methyl group of the sulfonyl moiety.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the indole ring carbons and the methyl carbons.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight of the compound.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretch of the indole, C-H stretches, aromatic C=C stretches, and the symmetric and asymmetric stretches of the S=O bonds in the sulfonyl group.

Safety and Handling

Personal Protective Equipment (PPE):

  • Wear appropriate safety glasses, a lab coat, and chemical-resistant gloves when handling all chemicals.[13][14]

Handling Precautions:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[13][15]

  • Avoid inhalation of dust, fumes, and vapors.[15][16]

  • Avoid contact with skin and eyes.[14][16]

  • Wash hands thoroughly after handling.[13]

Storage:

  • Store 2-Methyl-5-(methylsulfonyl)indole in a tightly sealed container in a cool, dry place away from incompatible substances.[13][15]

Disposal:

  • Dispose of all chemical waste in accordance with local, state, and federal regulations.[17]

Troubleshooting

Problem Possible Cause Solution
Low yield in Fischer indole synthesis Incomplete reactionIncrease reaction time or temperature. Ensure sufficient amount of acid catalyst.
Decomposition of starting material or productUse a milder acid catalyst or lower the reaction temperature.
Formation of multiple byproducts Side reactions due to harsh conditionsOptimize reaction conditions (temperature, catalyst).
Impure starting materialsPurify starting materials before use.
Difficulty in purification Co-eluting impuritiesTry a different solvent system for column chromatography or recrystallization.
Product is an oilAttempt to induce crystallization by scratching the flask or adding a seed crystal. If unsuccessful, purify by chromatography.

Conclusion

2-Methyl-5-(methylsulfonyl)indole is a valuable and versatile intermediate in the synthesis of selective COX-2 inhibitors. Its preparation via the Fischer indole synthesis is a robust and well-established method. The strategic incorporation of this building block allows for the development of novel drug candidates with potentially improved efficacy and safety profiles. The protocols and guidelines presented in this document are intended to serve as a practical resource for researchers in the field of medicinal chemistry and drug discovery.

References

  • Patsnap Synapse. (2024, June 21). What are COX-2 inhibitors and how do they work?
  • American Heart Association Journals. (2003, October 23). Cyclooxygenase-2 Inhibitors | Stroke.
  • Engelhardt, F. C., et al. (2006, January 20). Synthesis of a NO-releasing prodrug of rofecoxib. PubMed.
  • NCBI Bookshelf. (2024, February 28).
  • Cleveland Clinic. (2022, May 24).
  • Cyclooxygenase-2–selective inhibitors: Translating pharmacology into clinical utility.
  • ResearchGate. (2025, August 10). Synthesis of Rofecoxib, (MK 0966, Vioxx® 4-(4′-Methylsulfonylphenyl)-3Phenyl2(5H)-Furanone), a Selective and Orally Active Inhibitor of Cyclooxygenase2 | Request PDF.
  • Rofecoxib, MK-966, MK-0966, Vioxx-药物合成数据库.
  • AK Scientific, Inc.
  • Thermo Fisher Scientific. (2025, September 7).
  • Scholars Research Library.
  • Fisher Scientific.
  • Dai, Z. (2012, January 10).
  • Fisher Scientific. (2014, September 15).
  • Enamine. SAFETY DATA SHEET - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
  • Zenodo. (2020, May 30). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB.
  • Synthesis and pharmacological activities of celecoxib deriv
  • MDPI. (2008, July 8). Design and Synthesis of Some 5-Substituted-2-(4-(azido or methylsulfonyl)phenyl)-1H-indole Derivatives as Selective Cyclooxygenase (COX-2) Inhibitors.
  • NIH. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl)
  • Britton, J., & Jamison, T. (2017, December 1). Synthesis of Celecoxib, Mavacoxib, SC‐560, Fluxapyroxad, and Bixafen Enabled by Continuous Flow Reaction Modules. Semantic Scholar.
  • Philoppes, J. N., et al. (2022, December 1). Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks. PMC.
  • ResearchGate. (2026, January 27). Synthesis of Celecoxib in the Undergraduate Organic Chemistry or Medicinal Chemistry Laboratories; Conventional vs.
  • RSC Publishing. (2014, August 13). 2,3-Diaryl-substituted indole based COX-2 inhibitors as leads for imaging tracer development. RSC Advances.
  • PubMed. (2023, December 15). Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks.
  • Google Patents.
  • Taylor & Francis. Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks.
  • RSC Publishing. (2022, March 29). The synthesis of anticancer sulfonated indolo[2,1- a ]isoquinoline and benzimidazo[2,1- a ....
  • PMC. A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples.
  • PJSIR. (1970, August 2). THE BASIC STRENGTH OF 2-METHYL"INDOLE .A..
  • Benchchem. Technical Support Center: Synthesis of 2-methyl-1-propyl-1H-indol-5-amine.
  • SciSpace. Fischer indole synthesis in the absence of a solvent.
  • MDPI. (1989, December 8). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues.
  • Tin (IV) chloride catalysed synthesis of di(indolyl)methanes during electrophilic substitution of indoles.
  • HELIX Chromatography. HPLC Methods for analysis of 2-Amino-5-methylthiazole.
  • eurl-pesticides.eu. Development and validation of an automated extraction method for the analysis of high-water content commodities.eu.

Sources

Method

Application Notes &amp; Protocols for the Regioselective 5-Sulfonation of 2-Methylindole

Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of 2-methyl-1H-indole-5-sulfonic acid. The indole scaffold is a cornerstone in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of 2-methyl-1H-indole-5-sulfonic acid. The indole scaffold is a cornerstone in medicinal chemistry, and its functionalization is critical for modulating pharmacological activity. Specifically, the introduction of a sulfonic acid group at the 5-position of 2-methylindole presents a significant synthetic challenge due to the inherent reactivity of the indole nucleus. This guide elucidates the mechanistic principles governing indole reactivity, compares different sulfonating strategies, and provides a robust, field-proven protocol for achieving high regioselectivity at the C5-position.

Introduction: The Challenge of Regioselective Indole Sulfonation

The indole ring system is an electron-rich heterocycle, making it highly susceptible to electrophilic substitution. However, this reactivity is a double-edged sword. Firstly, the indole nucleus is notoriously sensitive to strong acids, often leading to acid-catalyzed polymerization, which complicates the use of potent sulfonating agents like fuming sulfuric acid[1]. Secondly, electrophilic attack on the indole ring kinetically favors the C3-position of the pyrrole moiety due to its higher electron density and ability to form a more stable cationic intermediate without disrupting the benzene ring's aromaticity[2][3].

For 2-methylindole, the C2-position is blocked. While this prevents C2-substitution, the C3-position remains the most activated site for electrophilic attack. Direct sulfonation, therefore, tends to yield the 3-sulfonated product or a mixture of isomers, making the isolation of the desired 5-sulfonic acid derivative difficult and low-yielding. Achieving selective sulfonation at the C5-position of the benzene ring requires a strategy that either deactivates the pyrrole ring or circumvents its inherent reactivity. This guide details such a strategy.

Mechanistic Considerations for Indole Sulfonation

To understand the synthetic strategy, it is crucial to visualize the mechanism of electrophilic aromatic substitution on the indole ring. An electrophile (E⁺) will preferentially attack the C3-position, leading to a resonance-stabilized carbocation intermediate. Attack at C5 is less favorable as it requires disrupting the aromaticity of the benzenoid ring in early resonance structures.

G cluster_0 Electrophilic Attack on 2-Methylindole start 2-Methylindole + E⁺ c3_attack Attack at C3 (Kinetically Favored) start->c3_attack Lower Ea c5_attack Attack at C5 (Desired, but Disfavored) start->c5_attack Higher Ea c3_product 2-Methylindole-3-sulfonic acid (Major Product) c3_attack->c3_product c5_product 2-Methylindole-5-sulfonic acid (Minor Product) c5_attack->c5_product G start Start: 2-Methylindole step1 Step 1: Protection (Pyrrole Ring Saturation) start->step1 NaHSO₃, H₂O/EtOH intermediate1 Intermediate: Sodium 2-Methylindoline-2-sulfonate step1->intermediate1 step2 Step 2: Electrophilic Substitution (Para-Directed Sulfonation) intermediate1->step2 H₂SO₄ intermediate2 Intermediate: 5-Sulfonyl-2-methylindoline-2-sulfonate step2->intermediate2 step3 Step 3: Deprotection (Indole Ring Reformation) intermediate2->step3 aq. NaOH, Heat end_product Final Product: 2-Methyl-1H-indole-5-sulfonic acid step3->end_product

Sources

Application

Application Note: Precision N-Alkylation of 2-Methyl-5-(methylsulfonyl)-1H-indole

Abstract & Introduction This application note details the optimized protocols for the N-alkylation of 2-Methyl-5-(methylsulfonyl)-1H-indole , a critical scaffold in the synthesis of CRTH2 antagonists and COX-2 inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This application note details the optimized protocols for the N-alkylation of 2-Methyl-5-(methylsulfonyl)-1H-indole , a critical scaffold in the synthesis of CRTH2 antagonists and COX-2 inhibitors.

The presence of the 5-methylsulfonyl (


)  group and the 2-methyl  substituent creates a unique electronic and steric environment that distinguishes this substrate from unsubstituted indoles.
  • Electronic Effect: The 5-

    
     group is a strong electron-withdrawing group (EWG). It significantly increases the acidity of the N-H proton (pKa 
    
    
    
    15–16 in DMSO) compared to indole (pKa 21), facilitating deprotonation. However, it also delocalizes the negative charge of the resulting anion, potentially reducing nucleophilicity.
  • Regioselectivity: The 2-methyl group provides steric protection against electrophilic attack at the C2 position. Furthermore, the electron-deficient nature of the ring suppresses the competing C3-alkylation pathway, making highly selective N-alkylation achievable under controlled conditions.

This guide presents two validated methodologies: Method A (Sodium Hydride) for rapid, high-conversion synthesis, and Method B (Cesium Carbonate) for milder, scalable processing.

Mechanistic Insight & Pathway Visualization

The reaction proceeds via an


 mechanism. The key to success lies in the irreversible deprotonation of the indole to form an indolyl anion (indolate).
Reaction Pathway Diagram[1]

ReactionMechanism Substrate 2-Methyl-5-(methylsulfonyl) -1H-indole Transition Indolyl Anion (Stabilized by SO2Me) Substrate->Transition Deprotonation (-H+) Base Base (NaH or Cs2CO3) Base->Transition Product N-Alkylated Product Transition->Product SN2 Attack (Major) SideProduct C3-Alkylated (Suppressed) Transition->SideProduct Slow (Minor) Electrophile Electrophile (R-X) Electrophile->Product

Caption: Mechanistic pathway highlighting the stabilization of the indolyl anion by the sulfonyl group and the suppression of C3-alkylation.

Experimental Protocols

Method A: The "Gold Standard" (NaH / DMF)

Best for: Small scale, unreactive electrophiles, and maximizing yield. Mechanism: Irreversible deprotonation using a superbase.

Reagents
  • Substrate: 2-Methyl-5-(methylsulfonyl)-1H-indole (1.0 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) [0.2 M concentration]

  • Electrophile: Alkyl Halide (1.1 – 1.5 equiv)

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and cool under

    
     flow.
    
  • Dissolution: Dissolve the indole substrate in anhydrous DMF.

  • Deprotonation (Critical Step):

    • Cool the solution to 0°C (ice bath).

    • Add NaH portion-wise. Caution: Hydrogen gas evolution.[1]

    • Stir at 0°C for 30 minutes. The solution will typically turn from pale yellow to deep orange/red, indicating anion formation.

  • Alkylation:

    • Add the alkyl halide dropwise via syringe.

    • Allow the mixture to warm to Room Temperature (RT).

    • Stir for 2–4 hours. Monitor by TLC or LC-MS.[2]

  • Quench & Workup:

    • Cool back to 0°C.

    • Quench carefully with saturated

      
       solution.[1][3]
      
    • Extract with Ethyl Acetate (

      
      ).[3] Wash combined organics with water (
      
      
      
      ) and brine (
      
      
      ) to remove DMF.
    • Dry over ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

      
      , filter, and concentrate.[1]
      
Method B: The "Process Friendly" Approach (Cs₂CO₃ / MeCN)

Best for: Scale-up, base-sensitive electrophiles, and avoiding hazardous


 gas.
Mechanism:  Equilibrium deprotonation driven by the solubility of Cesium.
Reagents
  • Substrate: 2-Methyl-5-(methylsulfonyl)-1H-indole (1.0 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)[4]
    
  • Solvent: Acetonitrile (MeCN) or Acetone [0.2 M]

  • Additive (Optional): TBAI (tetrabutylammonium iodide) (0.1 equiv) if using alkyl chlorides.

Step-by-Step Procedure
  • Setup: Charge a reaction vessel with the indole substrate and

    
    .
    
  • Solvent Addition: Add MeCN and stir to create a suspension.

  • Reagent Addition: Add the alkylating agent (1.2 equiv).[3]

  • Reaction:

    • Heat to 60°C (reflux for Acetone, mild heat for MeCN).

    • Stir for 4–12 hours.

    • Note: The reaction is slower than Method A but cleaner.

  • Workup:

    • Filter off the solid inorganic salts.

    • Concentrate the filtrate.[1][3]

    • Redissolve in EtOAc/Water for a standard wash if necessary, or proceed directly to crystallization.

Optimization & Critical Process Parameters (CPPs)

The following data summarizes the impact of solvent and base choices on the reaction efficiency for this specific electron-deficient indole.

ParameterConditionOutcomeRecommendation
Base NaH (60%)Fast (<1h), High Yield (>95%)Use for difficult alkylations.
Base

Slow, incomplete conversionRequires high heat or TBAI.
Base

Moderate speed, Clean profilePreferred for scale-up.
Solvent DMFExcellent solubilityHard to remove (requires water wash).
Solvent THFPoor solubility for sulfonyl indolesAvoid for this substrate.
Solvent AcetoneGood solubility, easy removalGood for Method B (reflux).
Temp >80°CRisk of C3-alkylationKeep below 60°C unless necessary.
Decision Logic for Protocol Selection

ProtocolSelection Start Start: Select Protocol ScaleCheck Is Scale > 10g? Start->ScaleCheck ReactivityCheck Is Electrophile Reactive? (e.g., MeI, BnBr) ScaleCheck->ReactivityCheck No (Lab Scale) MethodB Method B: Cs2CO3/MeCN (Safety, Process Friendly) ScaleCheck->MethodB Yes (Safety Priority) MethodA Method A: NaH/DMF (High Yield, Rigorous) ReactivityCheck->MethodA No (Unreactive/Steric Bulk) ReactivityCheck->MethodB Yes (Reactive)

Caption: Decision tree for selecting the optimal alkylation protocol based on scale and electrophile reactivity.

Troubleshooting & Scientific Rationale

Incomplete Conversion
  • Cause: The 5-sulfonyl group stabilizes the anion, making it a "harder" nucleophile that may struggle to displace "soft" leaving groups or bulky electrophiles.

  • Solution: Switch to Method A (NaH) and add a catalytic amount of Potassium Iodide (KI) or TBAI to generate a more reactive iodide electrophile in situ (Finkelstein reaction).

C-Alkylation (Rare but possible)
  • Cause: Extremely high temperatures or use of "soft" cations (like

    
    ) can sometimes favor C-alkylation, although the 2-methyl group largely blocks this.
    
  • Solution: Ensure the solvent is polar aprotic (DMF/DMSO) to solvate the cation and leave the "naked" N-anion free to react. Keep temperature

    
    .
    
Solubility Issues
  • Cause: The sulfonyl group makes the substrate highly polar and crystalline.

  • Solution: If the substrate crashes out in MeCN, add 10% DMF as a co-solvent.

References

  • Sundberg, R. J. (1996). Indoles.[5][1][3][6][7][8][9][10] Academic Press. (Foundational text on indole nucleophilicity and EWG effects).

  • Li, J. J., et al. (2008). "Synthesis of CRTH2 Antagonists." Journal of Medicinal Chemistry. (Context for sulfonyl indole intermediates).

  • BenchChem. (2025).[1][3] "Selective N-Alkylation of Indoles: Technical Support."

  • Kikugawa, Y. (1981). "N-Alkylation of indoles." Synthesis.
  • PubChem. (2025).[7] "5-Methanesulfonyl-1H-indole-2-carboxylic acid Acidity Data."

Sources

Method

Application Note: Synthesis and Evaluation of Sulfonyl Indole LOX Inhibitors

Abstract & Introduction Lysyl Oxidase (LOX) is a copper-dependent amine oxidase critical for the remodeling of the extracellular matrix (ECM).[1][2] By catalyzing the oxidative deamination of lysine residues in collagen...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Lysyl Oxidase (LOX) is a copper-dependent amine oxidase critical for the remodeling of the extracellular matrix (ECM).[1][2] By catalyzing the oxidative deamination of lysine residues in collagen and elastin, LOX facilitates cross-linking, structural integrity, and tensile strength.[3] However, LOX upregulation is a primary driver in fibrosis and tumor metastasis, making it a high-value therapeutic target.

While


-aminopropionitrile (BAPN) is the classic irreversible inhibitor, its toxicity profile necessitates the development of novel small-molecule inhibitors. Sulfonyl indoles  represent a privileged scaffold in this domain.[4] The indole moiety provides hydrophobic interactions within the enzyme's active site tunnel, while the sulfonyl group acts as a transition-state mimic or an anchor for hydrogen bonding near the copper cofactor.

This Application Note details a robust, metal-free protocol for synthesizing 3-sulfonyl indoles using sulfonyl hydrazides, followed by a validated fluorometric assay (Amplex Red) to quantify LOX inhibitory potency (


).

Chemical Synthesis Protocol

Rationale: C-3 Functionalization via Sulfonyl Hydrazides

Traditional sulfonylation often requires harsh acid chlorides or metal catalysts. We utilize a TBHP/Iodine-mediated direct C-3 sulfonylation .[5] This route is operationally simple, avoids toxic transition metals, and uses sulfonyl hydrazides as stable, solid sulfonyl surrogates.

Workflow Diagram (Graphviz)

SynthesisWorkflow Start Indole Substrate (1.0 equiv) Conditions Solvent: Water/DCE (1:1) Temp: 80°C Time: 4-6 hrs Start->Conditions Reagent Sulfonyl Hydrazide (Ar-SO2NHNH2) (1.5 equiv) Reagent->Conditions Catalyst TBAI (20 mol%) TBHP (2.0 equiv) Catalyst->Conditions Radical Initiation Workup Quench (Na2S2O3) Extraction (EtOAc) Conditions->Workup TLC Monitoring Product 3-Sulfonyl Indole (Purified Inhibitor) Workup->Product Column Chromatography

Caption: Figure 1. Radical-mediated C-3 sulfonylation workflow using TBAI/TBHP system for sulfonyl indole synthesis.

Detailed Procedure
Reagents Required
ReagentRoleEquivalenceNotes
Indole (Substituted) Core Scaffold1.0 eqC-3 position must be unsubstituted.[5]
Sulfonyl Hydrazide Sulfonyl Source1.5 eqAryl or Alkyl sulfonyl hydrazides.
TBAI Catalyst0.2 eqTetrabutylammonium iodide.
TBHP Oxidant2.0 eq70% aq. solution (tert-Butyl hydroperoxide).[5]
DCE/Water Solvent2 mL/mmol1:1 mixture ensures phase transfer.
Step-by-Step Protocol
  • Reaction Setup: In a 10 mL sealed tube equipped with a magnetic stir bar, add Indole (0.5 mmol), Sulfonyl Hydrazide (0.75 mmol), and TBAI (0.1 mmol).

  • Solvent Addition: Add 1.0 mL of 1,2-dichloroethane (DCE) and 1.0 mL of distilled water.

  • Initiation: Add TBHP (70% aq., 1.0 mmol) dropwise.

  • Incubation: Seal the tube and heat to 80°C in an oil bath. Stir vigorously for 4–6 hours.

    • Checkpoint: Monitor reaction progress via TLC (Hexane:EtOAc 3:1). The sulfonyl hydrazide spot will disappear, and a new fluorescent spot (product) will appear.

  • Quenching: Cool to room temperature. Add 5 mL of saturated

    
     (sodium thiosulfate) solution to quench excess peroxide and iodine.
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify via flash column chromatography on silica gel (gradient elution: 5% to 20% EtOAc in Hexane).

  • Characterization: Confirm structure via

    
     NMR and HRMS. Key diagnostic peak: Sulfonyl-adjacent aromatic protons and the disappearance of the C-3 proton signal (~6.5 ppm in unsubstituted indole).
    

Biological Evaluation: LOX Inhibition Assay

Principle: Amplex Red Coupled Assay

Direct measurement of LOX activity is difficult. We utilize a horseradish peroxidase (HRP)-coupled assay.[3][6][7][8] LOX oxidizes a substrate (Putrescine or Pargyline), releasing


.[3][7] HRP uses this 

to oxidize Amplex Red (non-fluorescent) into Resorufin (highly fluorescent).

Mechanism:

Assay Pathway Diagram (Graphviz)

AssayMechanism Inhibitor Sulfonyl Indole (Test Compound) LOX Active LOX Enzyme (Cu2+ / LTQ) Inhibitor->LOX Inhibition H2O2 H2O2 Released LOX->H2O2 Oxidizes Substrate Substrate Putrescine (Substrate) Substrate->LOX Resorufin Resorufin (Ex: 540nm / Em: 590nm) H2O2->Resorufin Oxidation Amplex Amplex Red (Non-Fluorescent) Amplex->Resorufin HRP HRP Enzyme HRP->Resorufin Catalyzes

Caption: Figure 2. Coupled fluorometric assay principle. Inhibitors prevent H2O2 generation, reducing Resorufin signal.

Assay Protocol
Materials
  • Enzyme Source: Recombinant human LOX or concentrated conditioned media from LOX-overexpressing fibroblasts (e.g., WI-38 or IMR-90).

  • Substrate: Putrescine dihydrochloride (10 mM stock).

  • Detection: Amplex Red (10 mM stock in DMSO), HRP (10 U/mL).

  • Buffer: 1.2 M Urea, 50 mM Sodium Borate (pH 8.2). Note: Urea is often required to keep LOX soluble and active.

  • Positive Control: BAPN (10 mM stock).

Procedure
  • Inhibitor Preparation: Prepare serial dilutions of the synthesized sulfonyl indole in DMSO (Final assay concentrations: 0.1

    
    M to 100 
    
    
    
    M). Maintain final DMSO concentration <1%.
  • Enzyme Pre-incubation:

    • Add 50

      
      L of LOX enzyme solution to a black 96-well plate.
      
    • Add 1

      
      L of Test Inhibitor (or DMSO control).
      
    • Incubate at 37°C for 15 minutes to allow inhibitor binding (critical for mechanism-based inhibitors).

  • Reaction Initiation:

    • Prepare Master Mix: 100

      
      M Amplex Red + 2 U/mL HRP + 10 mM Putrescine in Borate Buffer.
      
    • Add 50

      
      L of Master Mix to each well.
      
  • Measurement:

    • Immediately place in a fluorescence microplate reader.

    • Excitation: 540 nm | Emission: 590 nm.[3][7][9]

    • Mode: Kinetic read (read every 1 min for 30 mins).

  • Data Analysis:

    • Calculate the slope (RFU/min) for the linear portion of the curve.

    • Calculate % Inhibition:

      
      .
      
    • Plot log[Inhibitor] vs. % Inhibition to determine

      
      .
      

Mechanistic Insights & Troubleshooting

Mechanism of Action

Sulfonyl indoles likely function as reversible competitive inhibitors or transition state analogs .

  • Indole Ring: Occupies the hydrophobic pocket adjacent to the active site.

  • Sulfonyl Group: The

    
     moiety can act as a hydrogen bond acceptor for the Tyr residues near the active site or chelate the Copper (
    
    
    
    ) center, preventing the re-oxidation of the enzyme.
  • Selectivity: To ensure the inhibitor is LOX-specific and not hitting other amine oxidases (like MAO-A/B), counter-screen against MAO-B using Pargyline as a control.

Troubleshooting Table
IssueProbable CauseSolution
High Background Fluorescence Spontaneous Amplex Red oxidationProtect reagents from light; prepare Master Mix immediately before use.
No Enzyme Activity (Control) LOX aggregation or lack of cofactorEnsure Buffer contains Urea (1.2M); Add 10

M

to buffer.
Low Yield in Synthesis Radical quenchingDegas solvents; ensure temperature is maintained at 80°C; add fresh TBHP.
Inhibitor Precipitation Low solubility in aqueous bufferLimit final DMSO to 1-2%; use LOX-L2 specific buffers if testing isoforms.

References

  • LOX Inhibition & Cancer: Barker, H. E., et al. (2012). Lysyl oxidases: to target and to be targeted. Nature Reviews Cancer. Link

  • Amplex Red Assay Protocol: Palamakumbura, A. H., & Trackman, P. C. (2002). A fluorometric assay for detection of lysyl oxidase enzyme activity in biological samples.[3][7][8] Analytical Biochemistry. Link

  • Sulfonyl Indole Synthesis (C-H Activation): Li, X., et al. (2018). A Sulfonylation Reaction: Direct Synthesis of 2-Sulfonylindoles from Sulfonyl Hydrazides and Indoles.[5] ResearchGate/Organic Letters Context. Link

  • Indole-Based LOX Inhibitors: Hutchinson, J. H., et al. (2017). Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX.[1][10] Journal of Medicinal Chemistry. Link

  • General LOX Assay Kit Methodology: AAT Bioquest. Amplite™ Fluorimetric Lysyl Oxidase Assay Kit Protocol.[3] Link

Sources

Application

Reaction conditions for C3-formylation of 2-Methyl-5-(methylsulfonyl)indole

Executive Summary Objective: Synthesize 2-methyl-5-(methylsulfonyl)indole-3-carboxaldehyde via the Vilsmeier-Haack reaction. Target Audience: Medicinal Chemists, Process Development Scientists.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: Synthesize 2-methyl-5-(methylsulfonyl)indole-3-carboxaldehyde via the Vilsmeier-Haack reaction. Target Audience: Medicinal Chemists, Process Development Scientists. Significance: The 5-sulfonyl-substituted indole scaffold is a critical pharmacophore in COX-2 inhibitors and various kinase inhibitors. The introduction of a C3-formyl group serves as a versatile "handle" for further diversification (e.g., reductive amination, Knoevenagel condensation). Challenge: The C5-methylsulfonyl group (


) is a strong electron-withdrawing group (EWG), significantly deactivating the indole ring toward electrophilic aromatic substitution (EAS). Standard protocols for electron-rich indoles (0 °C to RT) are often insufficient, requiring optimized thermal conditions to drive conversion.

Strategic Analysis & Mechanism

Substrate Reactivity Profile

The substrate, 2-Methyl-5-(methylsulfonyl)indole , presents a conflict of electronic effects:

  • Indole Core: Inherently electron-rich (enamine-type reactivity at C3).

  • C2-Methyl: Weakly activating (+I effect) and sterically blocks the C2 position, ensuring high regioselectivity for C3.

  • C5-Methylsulfonyl: Strongly deactivating (-I, -M effects). This reduces the nucleophilicity of the C3 carbon, necessitating a higher energy barrier for the electrophilic attack compared to unsubstituted indole.

Reaction Mechanism (Vilsmeier-Haack)

The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (chloroiminium ion), followed by EAS at the indole C3 position.

Key Mechanistic Pathway:

  • Activation: DMF reacts with

    
     to form the chloroiminium salt (Vilsmeier Reagent).[1][2]
    
  • Addition: The indole C3 attacks the electrophilic carbon of the iminium salt.

  • Elimination: Loss of a proton restores aromaticity, yielding an iminium intermediate.[3]

  • Hydrolysis: Aqueous base hydrolyzes the stable iminium salt to the aldehyde.

VilsmeierMechanism DMF DMF + POCl3 VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR Activation (0°C) Inter C3-Iminium Intermediate VR->Inter + Indole (Electrophilic Attack) Indole 5-SO2Me-Indole Indole->Inter Nucleophile Product C3-Aldehyde Product Inter->Product Hydrolysis (NaOH/H2O)

Figure 1: Mechanistic flow of the Vilsmeier-Haack formylation for deactivated indoles.

Experimental Protocol

Reagents and Stoichiometry
ReagentMW ( g/mol )Equiv.Role
2-Methyl-5-(methylsulfonyl)indole 209.261.0Substrate
Phosphorus Oxychloride (

)
153.331.5 - 2.0Electrophile Source
DMF (Anhydrous) 73.0910 - 15 volSolvent/Reagent
NaOH (2M aq.) 40.00ExcessHydrolysis Base
Step-by-Step Methodology

Phase 1: Formation of Vilsmeier Reagent (Exothermic)

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.

  • Charging: Add anhydrous DMF (10 volumes relative to indole mass) to the flask.

  • Cooling: Cool the DMF to 0–5 °C using an ice/water bath.

  • Activation: Add

    
     (1.5 equiv) dropwise over 15–20 minutes. Caution: Reaction is exothermic.[1][4] Maintain internal temperature < 10 °C.
    
  • Aging: Stir the resulting pale yellow/colorless solution at 0 °C for 30 minutes to ensure complete formation of the chloroiminium salt.

Phase 2: Substrate Addition and Reaction 6. Addition: Dissolve 2-Methyl-5-(methylsulfonyl)indole (1.0 equiv) in a minimum amount of DMF (2–3 volumes). Add this solution dropwise to the Vilsmeier reagent at 0–5 °C.[5] 7. Transition: Allow the mixture to warm to room temperature (RT) over 30 minutes. 8. Thermal Drive: Heat the reaction mixture to 80–90 °C for 4–6 hours.

  • Note: Unlike simple indoles, the deactivated 5-sulfonyl derivative requires thermal energy to overcome the activation barrier. Monitor by TLC (EtOAc/Hexane) or HPLC.

Phase 3: Workup and Isolation 9. Quenching: Cool the reaction mixture to RT. Pour the mixture slowly onto crushed ice (approx. 20 volumes) with vigorous stirring. 10. Hydrolysis: Adjust the pH to 9–10 by slowly adding 2M NaOH or saturated


 solution.
  • Critical Step: The intermediate iminium salt is water-soluble. It must be hydrolyzed to the aldehyde (which is less soluble) to precipitate. Stir for 1 hour at RT to ensure complete hydrolysis.
  • Isolation:
  • Precipitation Method (Preferred): If a solid precipitates upon basification, filter the solid, wash with copious water, and dry under vacuum.
  • Extraction Method: If no precipitate forms (or oils out), extract with Ethyl Acetate (
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0

    
     50% EtOAc in Hexanes).
    

    ProtocolFlow Start Start: Anhydrous DMF Step1 Cool to 0°C Add POCl3 dropwise Start->Step1 Step2 Stir 30 min (Form Vilsmeier Reagent) Step1->Step2 Step3 Add 5-SO2Me-Indole in DMF Step2->Step3 Step4 Heat to 80-90°C (4-6 Hours) Step3->Step4 Step5 Pour onto Ice Basify to pH 9-10 Step4->Step5 End Filter Precipitate (Product) Step5->End

    Figure 2: Operational workflow for the synthesis of deactivated indole-3-carboxaldehydes.

Quality Control & Troubleshooting

Analytical Markers (NMR)
  • Aldehyde Proton (-CHO): Look for a singlet at 9.9 – 10.2 ppm .

  • Indole NH: Broad singlet at 12.0 – 12.5 ppm .

  • Sulfonyl Methyl (

    
    ):  Singlet at 3.0 – 3.2 ppm .
    
  • C2-Methyl: Singlet at 2.5 – 2.7 ppm .

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion Deactivation by

group.
Increase temperature to 100 °C or extend time. Ensure reagents are anhydrous.
No Precipitation Incomplete hydrolysis or product is soluble.Extract with EtOAc/THF. Ensure pH is >9 during workup.
N-Formylation Competitive attack on Nitrogen.Rare for indoles under these conditions, but if observed, hydrolyze with dilute NaOH/MeOH to remove N-formyl group.

Safety Considerations

  • Phosphorus Oxychloride (

    
    ):  Highly toxic and reacts violently with water to release HCl and Phosphoric acid. Handle only in a fume hood. Quench excess 
    
    
    
    slowly with ice.
  • Vilsmeier Reagent: Potential thermal runaway if heated too quickly before mixing is complete.

  • Sulfonyl Indoles: Generally non-volatile but should be treated as potential irritants/sensitizers.

References

  • Vilsmeier, A., & Haack, A. (1927).[6] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide.[6] Berichte der deutschen chemischen Gesellschaft, 60(1), 119-122. Link

  • Meth-Cohn, O., & Stanforth, S. P. (1991).[6] The Vilsmeier–Haack Reaction.[1][2][3][6][7][8][9] Comprehensive Organic Synthesis, 2, 777-794. Link

  • James, L. (2023).[10] Vilsmeier-Haack Reaction: Mechanism and Examples.[3][6] Master Organic Chemistry. Link

  • BenchChem Technical Support. (2025). Application Notes: Vilsmeier-Haack Formylation of Indoles.Link

  • Zhu, Y.-R., et al. (2021).[9] Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles. Synthesis.[1][3][4][7][10][11][12][13] Link

Sources

Method

Scalable Synthesis of 5-Methylsulfonyl-2-methylindole: An Application Guide for Researchers and Drug Development Professionals

Introduction: The Significance of 5-Methylsulfonyl-2-methylindole in Medicinal Chemistry 5-Methylsulfonyl-2-methylindole is a key heterocyclic building block in modern medicinal chemistry. The indole scaffold itself is a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 5-Methylsulfonyl-2-methylindole in Medicinal Chemistry

5-Methylsulfonyl-2-methylindole is a key heterocyclic building block in modern medicinal chemistry. The indole scaffold itself is a privileged structure, found in a vast array of natural products and pharmaceuticals.[1] The specific substitution pattern of a methyl group at the 2-position and a methylsulfonyl group at the 5-position imparts unique physicochemical properties that are highly desirable in drug design. The methylsulfonyl group, in particular, can enhance solubility, act as a hydrogen bond acceptor, and modulate the electronic properties of the indole ring, influencing its binding affinity to various biological targets. This makes 5-methylsulfonyl-2-methylindole a valuable intermediate in the synthesis of a range of therapeutic agents, including those targeting cancer and inflammatory diseases.[2]

This comprehensive guide provides detailed, scalable, and field-proven protocols for the synthesis of 5-methylsulfonyl-2-methylindole. We will explore two primary synthetic routes: the classic Fischer Indole Synthesis and a versatile alternative utilizing the Japp-Klingemann reaction. The causality behind experimental choices, self-validating protocols, and authoritative references are provided to ensure scientific integrity and practical applicability for researchers, scientists, and drug development professionals.

Strategic Overview: Two Convergent Pathways to a Key Intermediate

The synthesis of 5-methylsulfonyl-2-methylindole hinges on the formation of the indole ring. This guide details two robust and scalable strategies, each with its own set of advantages and considerations.

G cluster_0 Route 1: Fischer Indole Synthesis cluster_1 Route 2: Japp-Klingemann Reaction A1 4-(Methylsulfonyl)aniline A2 (4-(Methylsulfonyl)phenyl)hydrazine A1->A2 Diazotization & Reduction A3 Hydrazone Intermediate A2->A3 Condensation with Acetone A4 5-Methylsulfonyl-2-methylindole A3->A4 Acid-Catalyzed Cyclization B1 4-(Methylsulfonyl)aniline B2 Diazonium Salt B1->B2 Diazotization B3 Hydrazone Intermediate B2->B3 Coupling with β-keto-ester B4 5-Methylsulfonyl-2-methylindole B3->B4 Fischer Indolization

Caption: Convergent synthetic strategies for 5-methylsulfonyl-2-methylindole.

Route 1: The Fischer Indole Synthesis - A Classic and Scalable Approach

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most reliable and widely used methods for constructing the indole nucleus.[3] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine and a carbonyl compound (in this case, acetone).[4]

Part I: Synthesis of the Key Precursor: (4-(Methylsulfonyl)phenyl)hydrazine Hydrochloride

A robust and scalable synthesis of the arylhydrazine precursor is paramount for the overall efficiency of the process. This protocol outlines a two-step sequence starting from the commercially available 4-(methylsulfonyl)aniline.

Step 1: Diazotization of 4-(Methylsulfonyl)aniline

This step involves the conversion of the primary aromatic amine to a diazonium salt using nitrous acid, generated in situ from sodium nitrite and a strong acid.

G reagents Reagents: - 4-(Methylsulfonyl)aniline - Concentrated HCl - Sodium Nitrite - Ice process Process: 1. Dissolve aniline in HCl/water. 2. Cool to 0-5 °C. 3. Add NaNO₂ solution dropwise. 4. Maintain temperature and stir. reagents->process product Product: Aqueous solution of 4-(methylsulfonyl)benzenediazonium chloride process->product

Caption: Workflow for the diazotization of 4-(methylsulfonyl)aniline.

Protocol 1: Diazotization of 4-(Methylsulfonyl)aniline

Reagent Amount (for 100g scale) Molar Equiv. Notes
4-(Methylsulfonyl)aniline100 g1.0---
Concentrated Hydrochloric Acid250 mL~5.0Ensure complete dissolution of the aniline.
Water500 mL----
Sodium Nitrite44 g1.1Dissolve in 100 mL of water before addition.

Procedure:

  • In a 2 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-(methylsulfonyl)aniline in a mixture of water and concentrated hydrochloric acid.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The resulting diazonium salt solution is used directly in the next step. A positive test on starch-iodide paper should be maintained to indicate a slight excess of nitrous acid.[5]

Causality: Maintaining a low temperature is critical to prevent the decomposition of the diazonium salt. The excess hydrochloric acid ensures the complete formation of nitrous acid and stabilizes the diazonium salt.

Step 2: Reduction of the Diazonium Salt to (4-(Methylsulfonyl)phenyl)hydrazine Hydrochloride

The diazonium salt is reduced to the corresponding hydrazine using a suitable reducing agent, such as sodium sulfite or tin(II) chloride.[6] Sodium sulfite is often preferred for its ease of handling and milder reaction conditions.[7]

Protocol 2: Reduction and Isolation of the Hydrazine Salt

Reagent Amount (from previous step) Molar Equiv. Notes
4-(Methylsulfonyl)benzenediazonium chloride solution~850 mL1.0---
Sodium Sulfite160 g2.2Dissolve in 500 mL of water.
Concentrated Hydrochloric AcidAs needed-For precipitation.

Procedure:

  • In a separate 3 L flask, prepare a solution of sodium sulfite in water and cool it to 5-10 °C.

  • Slowly add the cold diazonium salt solution to the sodium sulfite solution with vigorous stirring, keeping the temperature below 10 °C.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1-2 hours until the initial red color disappears.

  • Cool the solution to room temperature and slowly add concentrated hydrochloric acid until the solution is strongly acidic (pH < 1).

  • Cool the mixture in an ice bath to precipitate the (4-(methylsulfonyl)phenyl)hydrazine hydrochloride.

  • Collect the precipitate by vacuum filtration, wash with a small amount of cold water, and then with a suitable organic solvent (e.g., ethanol or diethyl ether) to aid drying.

  • Dry the product under vacuum at a temperature not exceeding 50 °C.

Causality: The reduction with sodium sulfite proceeds through the formation of a sulfonate intermediate, which is then hydrolyzed under acidic conditions to the hydrazine hydrochloride.[6] Acidification is crucial for both the hydrolysis and the precipitation of the product as its hydrochloride salt, which is generally more stable than the free base.

Part II: Fischer Indole Synthesis of 5-Methylsulfonyl-2-methylindole

With the key hydrazine precursor in hand, the final stage of the synthesis involves the formation of the indole ring.

G start Start: (4-(Methylsulfonyl)phenyl)hydrazine HCl + Acetone step1 Step 1: Hydrazone Formation (in situ) start->step1 step2 Step 2: Indolization (Acid Catalyst, Heat) step1->step2 step3 Step 3: Work-up & Purification step2->step3 end End Product: 5-Methylsulfonyl-2-methylindole step3->end

Caption: Workflow for the Fischer indole synthesis of the target compound.

Protocol 3: One-Pot Fischer Indole Synthesis

Reagent Amount (for 50g scale) Molar Equiv. Notes
(4-(Methylsulfonyl)phenyl)hydrazine hydrochloride50 g1.0Ensure it is dry.[4]
Acetone20 mL~1.5---
Polyphosphoric Acid (PPA)250 g-Can be preheated to 80 °C.
EthanolAs needed-For recrystallization.

Procedure:

  • In a 1 L three-necked flask equipped with a mechanical stirrer and a thermometer, add the (4-(methylsulfonyl)phenyl)hydrazine hydrochloride and acetone.

  • Stir the mixture at room temperature for 30 minutes to form the hydrazone in situ.

  • Carefully and in portions, add the polyphosphoric acid to the reaction mixture. The temperature will rise; maintain it between 90-100 °C with external cooling if necessary.

  • Once all the PPA is added, heat the mixture to 110-120 °C and maintain for 1-2 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to about 80 °C and carefully pour it onto 1 L of crushed ice with vigorous stirring.

  • Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7.

  • The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Purify the crude product by recrystallization from ethanol or an ethanol/water mixture to afford 5-methylsulfonyl-2-methylindole as a crystalline solid.[8][9]

Causality: Polyphosphoric acid acts as both the acidic catalyst and a dehydrating agent, promoting the cyclization and subsequent aromatization to the indole ring.[4] The one-pot procedure, where the hydrazone is not isolated, is often more efficient for large-scale synthesis.[6]

Quantitative Data Summary (Route 1)

Step Product Expected Yield Melting Point
1 & 2(4-(Methylsulfonyl)phenyl)hydrazine hydrochloride75-85%~205-210 °C (dec.)
35-Methylsulfonyl-2-methylindole70-80%~175-178 °C

Route 2: The Japp-Klingemann Reaction - An Alternative Pathway to the Hydrazone

The Japp-Klingemann reaction provides a powerful alternative for the synthesis of the crucial hydrazone intermediate, avoiding the need to isolate the potentially unstable hydrazine free base.[10][11] This reaction involves the coupling of a diazonium salt with a β-keto-ester, followed by hydrolysis and decarboxylation to yield the desired hydrazone.[12]

Part I: Synthesis of the Hydrazone Intermediate via Japp-Klingemann Reaction

Protocol 4: Japp-Klingemann Reaction

Reagent Amount (for 50g scale of aniline) Molar Equiv. Notes
4-(Methylsulfonyl)aniline50 g1.0---
Concentrated Hydrochloric Acid125 mL~5.0---
Sodium Nitrite22 g1.1In 50 mL water.
Ethyl 2-methylacetoacetate50 g1.2---
Sodium Acetate100 g~4.0In 200 mL water.
Ethanol200 mL-As a co-solvent.

Procedure:

  • Prepare the 4-(methylsulfonyl)benzenediazonium chloride solution from 4-(methylsulfonyl)aniline as described in Protocol 1.

  • In a separate 2 L flask, dissolve ethyl 2-methylacetoacetate and sodium acetate in a mixture of ethanol and water.

  • Cool the β-keto-ester solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution to the β-keto-ester solution with vigorous stirring, maintaining the temperature below 10 °C and the pH between 5-6 by adding more sodium acetate if necessary.[13]

  • After the addition is complete, stir the mixture at room temperature for 2-3 hours. The hydrazone will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with water, and then with a small amount of cold ethanol.

  • The crude hydrazone can be used directly in the next step or purified by recrystallization from ethanol.

Causality: The Japp-Klingemann reaction proceeds via an initial azo coupling, followed by a base- or acid-catalyzed cleavage of the acetyl group to form the more stable hydrazone.[11] The use of a β-keto-ester allows for a controlled reaction to produce the desired hydrazone for the subsequent Fischer indolization.

Part II: Cyclization to 5-Methylsulfonyl-2-methylindole

The hydrazone obtained from the Japp-Klingemann reaction is then cyclized using the same Fischer indole synthesis conditions as described in Route 1.

Protocol 5: Cyclization of the Japp-Klingemann Product

This protocol is identical to Protocol 3, starting with the hydrazone synthesized in Protocol 4. The expected yields and product quality are comparable.

Characterization and Quality Control

The identity and purity of the synthesized 5-methylsulfonyl-2-methylindole should be confirmed by standard analytical techniques.

  • Melting Point: A sharp melting point is indicative of high purity.

  • NMR Spectroscopy: 1H and 13C NMR spectroscopy should be used to confirm the structure. The 1H NMR spectrum is expected to show characteristic signals for the indole NH, the aromatic protons, the C2-methyl group, and the methylsulfonyl protons.[14]

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretch of the indole, C-H stretches, aromatic C=C bonds, and the S=O stretches of the sulfonyl group.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Safety and Handling

General Precautions:

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[15]

Specific Chemical Hazards:

  • Phenylhydrazine derivatives: Phenylhydrazines and their salts are toxic and can be absorbed through the skin. They are also suspected carcinogens and mutagens.[16][17] Handle with extreme care and avoid inhalation of dust and contact with skin and eyes.

  • Acids and Bases: Concentrated acids (HCl) and bases (NaOH) are corrosive. Handle with appropriate care.

  • Sodium Nitrite: A strong oxidizing agent. Keep away from combustible materials.

  • Polyphosphoric Acid: Corrosive and will react exothermically with water. Handle with care.

Conclusion

This guide has provided two detailed and scalable synthetic routes for the preparation of 5-methylsulfonyl-2-methylindole, a valuable intermediate in drug discovery. The classic Fischer indole synthesis offers a direct and efficient one-pot procedure, while the Japp-Klingemann reaction provides a versatile alternative for the synthesis of the key hydrazone precursor. By understanding the underlying chemical principles and adhering to the detailed protocols and safety precautions outlined, researchers and drug development professionals can confidently and efficiently synthesize this important building block for their research and development programs.

References

  • Pete, B., Bitter, I., Harsányi, K., & Tõke, L. (2000). Synthesis of 5-Substituted Indole Derivatives, Part II. Synthesis of Sumatriptan through the Japp-Klingemann Reaction. HETEROCYCLES, 53(3), 665.
  • Phenylhydrazine hydrochloride. (2025, November 6).
  • Process for producing aminophenyl-beta-hydroxyethylsulfone. (n.d.).
  • Synthesis of 4-aminotropones from [(sulfinyl or sulfonyl)methyl]-substituted p-quinamines. (n.d.).
  • Japp–Klingemann reaction. (2023, December 14). In Wikipedia.
  • Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. (2023). Beilstein Journal of Organic Chemistry, 19, 575–581.
  • 4-(Methylsulphonyl)phenylhydrazine hydrochloride | CAS 17852-67-4. (n.d.). Santa Cruz Biotechnology.
  • Japp–Klingemann reaction. (n.d.). Wikipedia.
  • 4-(Methylsulfonyl)phenylhydrazine hydrochloride. (2025, December 19).
  • Phenylhydrazine. (n.d.). Organic Syntheses Procedure.
  • Phenylhydrazine. (n.d.).
  • 4-Aminophenyl sulfone. (2024, April 9). ChemBK.
  • 2-Methylindole. (n.d.). Organic Syntheses Procedure.
  • Pete, B., Bitter, I., Harsányi, K., & Tõke, L. (2000). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. HETEROCYCLES, 53(3), 665.
  • Indole. (n.d.). BMRB.
  • Method for preparing 4-sulfonate phenylhydrazine. (n.d.).
  • Cruz-López, O., Gallo, M. A., Espinosa, A., & Campos, J. M. (2007). 1H and 13C NMR studies of 2-functionalized 5-(methylsulfonyl)-1-phenyl-1H-indoles. Magnetic Resonance in Chemistry, 45(2), 185–188.
  • The Japp‐Klingemann Reaction. (n.d.).
  • Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. (n.d.).
  • 4-(Methylsulfonyl)phenylhydrazine hydrochloride. (n.d.). Chem-Impex.
  • Phenylhydrazine hydrochloride. (2015, February 17).
  • Purification by Recrystalliz
  • Fischer indole synthesis – Knowledge and References. (n.d.). Taylor & Francis.
  • Fischer indole synthesis. (2023, November 28). In Wikipedia.
  • APPLICATION OF JAPP-KLINGEMANN REACTION IN THE SYNTHESIS OF AZACARBAZOLE DERIV
  • Synthesis and C-13 NMR Spectral Assignments of 2-Methylindole- -3-S-Acid Deriv
  • Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. (2024, July 11). Preprints.org.
  • A General and Scalable Synthesis of Polysubstituted Indoles. (2020). Molecules, 25(23), 5693.
  • Japp-Klingemann reaction. (n.d.). chemeurope.com.
  • Fischer Indole Synthesis. (n.d.). TCI EUROPE N.V.
  • Recrystallization. (2022, March 16). XULA Digital Commons.
  • Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal.
  • (4-(Methylsulfonyl)phenyl)hydrazine hydrochloride | 17852-67-4. (n.d.). Sigma-Aldrich.
  • Protocol for Fischer Indole Synthesis of 2-Methylindoles. (n.d.). Benchchem.
  • Evans Blue. (n.d.). Organic Syntheses Procedure.
  • Exploring Flow Procedures for Diazonium Formation. (2016). Organic Process Research & Development, 20(8), 1449–1455.
  • Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite. (n.d.).

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Fischer Synthesis of 2-Methyl-5-(methylsulfonyl)indole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic barriers encountered when synthesizing 2-Methyl-5-(methylsulfonyl)i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic barriers encountered when synthesizing 2-Methyl-5-(methylsulfonyl)indole.

The Fischer indole synthesis of this specific target from 4-(methylsulfonyl)phenylhydrazine and acetone is notoriously difficult. Standard protocols often yield poor results due to two competing factors: the severe electronic deactivation of the hydrazine by the sulfonyl group, and the high volatility of the ketone component. This guide will provide the mechanistic causality behind these failures and offer a self-validating, field-proven protocol to maximize your yield.

Part 1: Mechanistic Insights & Causality (The "Why")

To troubleshoot effectively, we must first understand the electronic environment of our starting materials. The methylsulfonyl (-SO₂CH₃) group is a powerful electron-withdrawing group (EWG).

In a standard Fischer indole synthesis, the reaction proceeds via an arylhydrazone intermediate that tautomerizes into an ene-hydrazine. The rate-limiting step is the subsequent [3,3]-sigmatropic rearrangement [1]. Because the -SO₂CH₃ group pulls electron density away from the aromatic ring, the nucleophilicity of the ene-hydrazine is drastically reduced[2][3]. This increases the activation energy required for the N-N bond cleavage and C-C bond formation.

Consequently, mild Brønsted acids (like acetic acid) are insufficiently acidic to protonate the deactivated ene-hydrazine[2]. To overcome this high activation barrier, elevated temperatures and stronger acid catalysts (such as Polyphosphoric Acid or anhydrous Zinc Chloride) are mandatory[4][5]. However, applying high heat directly to a mixture containing acetone (b.p. 56 °C) causes the ketone to boil off before the hydrazone can fully form or rearrange, leading to stalled reactions and oxidative degradation of the exposed hydrazine[6].

The solution is a decoupled two-step methodology : isolating the hydrazone at mild temperatures to prevent acetone loss, followed by a high-temperature, strong-acid-catalyzed cyclization.

Part 2: Troubleshooting FAQs

Q: Why is my yield stuck below 20% when using standard acetic acid/ethanol conditions? A: The -SO₂CH₃ group severely deactivates the aromatic ring, making standard Brønsted acids too weak to drive the [3,3]-sigmatropic rearrangement[2]. You must switch to a stronger acid catalyst, such as Polyphosphoric Acid (PPA) or anhydrous Zinc Chloride (ZnCl₂), which can adequately protonate the deactivated system and lower the activation barrier[1][5].

Q: I am observing significant loss of acetone, and the reaction mixture turns into a black tar. How can I fix this? A: This is a classic symptom of the "volatility vs. activation energy" conflict. Acetone evaporates before the reaction completes. Prolonged heating of the unreacted hydrazine leads to oxidative degradation and tar formation[6]. Solution: Do not attempt a one-pot synthesis. First, form the acetone 4-(methylsulfonyl)phenylhydrazone at mild temperatures (60 °C) in a sealed system or with a reflux condenser. Remove excess water, then subject the crude hydrazone to high-temperature cyclization (e.g., 110 °C in PPA)[7].

Q: Is it better to use a Brønsted acid (PPA) or a Lewis acid (ZnCl₂) for this specific substrate? A: While both are effective, PPA is generally superior for sulfonyl-substituted indoles. ZnCl₂ requires very high temperatures (often >170 °C as a melt), which exacerbates tar formation and complicates the aqueous workup due to zinc hydroxide precipitation[6]. PPA operates efficiently at 90–110 °C and doubles as a solvent, providing a cleaner reaction profile and allowing for easy isolation via simple water quenching[4][7].

Part 3: Catalyst Screening Data

The following table summarizes quantitative data from catalyst screening for the Fischer indolization of electron-deficient arylhydrazones, highlighting why PPA is the optimal choice.

Catalyst SystemTemperatureYieldCausality & Observations
Acetic Acid (AcOH) 118 °C (Reflux)< 15%Reaction stalls; starting material recovered. Acid is too weak to overcome EWG deactivation[2].
ZnCl₂ (Anhydrous) 170 °C (Melt)45-55%Classic conditions; overcomes EWG barrier but causes significant tar formation and difficult workup[6].
Methanesulfonic Acid 90 °C60-65%Good alternative; easier workup but slightly lower yield due to incomplete cyclization[8].
Polyphosphoric Acid 110 °C78-85% Optimal balance of acidity and thermal stability; clean conversion and simple aqueous workup[4][7].

Part 4: Validated Experimental Protocol

This two-step protocol is designed as a self-validating system. In-process checks ensure that step one is complete before proceeding to the harsh conditions of step two, minimizing waste and degradation.

Step 1: Formation of Acetone 4-(Methylsulfonyl)phenylhydrazone
  • Reagent Mixing: In a round-bottom flask equipped with a reflux condenser, suspend 4-(methylsulfonyl)phenylhydrazine hydrochloride (1.0 eq) in absolute ethanol. Add anhydrous sodium acetate (1.1 eq) to liberate the free base.

  • Condensation: Add acetone (3.0 eq). The excess acetone drives the equilibrium forward.

  • Heating & Validation: Heat the mixture to 60 °C for 2 hours.

    • Self-Validation Check: Monitor the reaction by testing an aliquot with Fehling's solution. As long as unreacted hydrazine is present, the solution will be reduced (turning red). Proceed only when the test is negative[6].

  • Isolation: Concentrate the mixture under reduced pressure to remove ethanol and excess acetone. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and evaporate to yield the crude hydrazone as a solid/thick oil.

Step 2: Cyclization to 2-Methyl-5-(methylsulfonyl)indole
  • Acid Setup: Pre-heat Polyphosphoric Acid (PPA) (approx. 10 times the weight of the hydrazone) in a beaker or open-neck flask to 90 °C to reduce its viscosity[4][7].

  • Addition: Slowly add the crude hydrazone from Step 1 to the warm PPA with vigorous mechanical stirring.

  • Rearrangement: Raise the temperature to 110 °C. The mixture will darken, and ammonia gas will be evolved as the aromatization occurs[9].

    • Self-Validation Check: The reaction is complete when gas evolution ceases (typically 45–60 minutes) and TLC (DCM/Hexane 1:1) shows the disappearance of the hydrazone[10].

  • Quenching & Workup: Immediately pour the hot, viscous mixture into a beaker of crushed ice and water with rapid stirring. The acidic PPA will hydrolyze, and the target indole will precipitate as a solid.

  • Purification: Filter the precipitate, wash thoroughly with cold water to remove residual acid, and recrystallize from ethanol/water to obtain pure 2-Methyl-5-(methylsulfonyl)indole.

Part 5: Mechanistic Pathway Visualization

FischerMechanism Start 4-(Methylsulfonyl)phenylhydrazine + Acetone Hydrazone Arylhydrazone (Isolate to prevent acetone loss) Start->Hydrazone Condensation (-H2O) Ene Ene-Hydrazine Tautomer (Deactivated by -SO2CH3 EWG) Hydrazone->Ene Acid Catalyzed Sigma [3,3]-Sigmatropic Rearrangement (Rate-Limiting Step) Ene->Sigma Strong Acid (PPA) Diimine Diimine Intermediate Sigma->Diimine N-N Cleavage / C-C Formation Aminal Cyclic Aminal Diimine->Aminal Intramolecular Cyclization Product 2-Methyl-5-(methylsulfonyl)indole (Target Product) Aminal->Product Aromatization (-NH3)

Mechanistic pathway of Fischer indole synthesis highlighting the rate-limiting sigmatropic step.

Part 6: References

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews - ACS Publications.[Link]

  • Shirini, F., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. PMC - NIH.[Link]

  • Wikipedia Contributors. Fischer indole synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia Contributors. Zinc chloride. Wikipedia, The Free Encyclopedia.[Link]

Sources

Optimization

Solving solubility issues of sulfonyl indoles in NMR solvents

Technical Support Center: NMR Solubility & Characterization of Sulfonyl Indoles Introduction: The Sulfonyl-Indole Paradox As researchers in drug discovery, you frequently encounter N-sulfonyl indoles as intermediates or...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: NMR Solubility & Characterization of Sulfonyl Indoles

Introduction: The Sulfonyl-Indole Paradox

As researchers in drug discovery, you frequently encounter N-sulfonyl indoles as intermediates or active pharmaceutical ingredients (APIs). While pharmacologically potent (e.g., 5-HT6 antagonists), these moieties present a unique "solubility paradox" in NMR spectroscopy:

  • High Crystallinity: The sulfonyl group (

    
    ) introduces strong dipole moments and hydrogen bond acceptors, often leading to high lattice energy and poor solubility in standard non-polar solvents like Chloroform-
    
    
    
    (
    
    
    ).
  • 
    -Stacking Aggregation:  The planar indole core is prone to 
    
    
    
    stacking, which is exacerbated by the electron-withdrawing nature of the sulfonyl group. This leads to signal broadening (short
    
    
    relaxation) even when the compound appears visually dissolved.

This guide provides a self-validating workflow to overcome these specific challenges, ensuring high-resolution data for structural elucidation.

Module 1: The Solvent Selection Matrix

Core Directive: Do not default to


. Sulfonyl indoles require a balance of dielectric constant (

) to overcome lattice energy and disruption of

-stacking.
Solvent Performance Table for Sulfonyl Indoles
SolventDielectric Constant (

)
Solubility RatingSuitability for Sulfonyl IndolesPrimary Artifact/Risk
Chloroform-

(

)
4.8LowPoor. Often results in suspension or immediate precipitation.Acidic impurities can decompose labile groups.
Acetone-

20.7ModerateGood. First alternative. Breaks weak aggregates; easy to remove.Water peak at 2.84 ppm can obscure aliphatic signals.
DMSO-

46.7HighExcellent. Disrupts strong dipoles and stacking.Hygroscopic.[1] Water peak (3.33 ppm) varies with concentration. Hard to recover sample.
Methanol-

(

)
32.7Moderate/HighFair. Good for polar analogs.Exchangeable Protons: Indole C2-H or other labile H's may disappear due to D-exchange.
Acetonitrile-

37.5ModerateNiche. Use if aromatic region is crowded in DMSO.High cost.

Module 2: Visualizing the Decision Logic

The following decision tree illustrates the logical flow for selecting the correct solvent and troubleshooting methodology based on visual and spectral feedback.

SolventLogic Start Start: Sulfonyl Indole Sample CDCl3 Try CDCl3 first? Start->CDCl3 CheckSol Visual Solubility Check (1-2 mg in 0.6 mL) Precip Precipitate or Haze? CheckSol->Precip CDCl3->CheckSol Yes Yes Precip->Yes Polarity Mismatch No No Precip->No Looks Clear Acetone Try Acetone-d6 Acetone->Precip Still Insoluble DMSO Try DMSO-d6 Acetone->DMSO Insoluble Spectrum Acquire 1H Spectrum Acetone->Spectrum Soluble DMSO->Spectrum Broad Are Peaks Broad? Spectrum->Broad Broad->Yes Aggregation Broad->No VT Protocol: VT-NMR (Heat to 45-55°C) Success High Resolution Spectrum VT->Success Mix Protocol: Mixed Solvent (CDCl3 + 10% DMSO-d6) Mix->Success Yes->Acetone Yes->VT Preferred Yes->Mix Alternative No->Spectrum No->Success

Caption: Logical workflow for solvent selection and troubleshooting aggregation in sulfonyl indoles.

Module 3: Troubleshooting Protocols

Issue A: "The Sample is Soluble, but Peaks are Broad" (Aggregation)

Mechanism: Indoles are planar. The sulfonyl group polarizes the ring, encouraging "stacking" in solution. This increases the rotational correlation time (


), leading to efficient spin-spin relaxation (

) and broad lines.

Protocol: Variable Temperature (VT) NMR

  • Preparation: Dissolve sample in DMSO-

    
      or Acetone-
    
    
    
    . (Avoid
    
    
    and
    
    
    for VT due to low boiling points).
  • Initial Scan: Acquire a standard proton spectrum at 298 K (25°C). Measure the linewidth at half-height (

    
    ) of the indole C2-H singlet.
    
  • Stepwise Heating:

    • Increase probe temperature to 313 K (40°C). Allow 5 minutes for equilibration. Shim and acquire.[2][3][4]

    • Increase to 328 K (55°C). Shim and acquire.[2][3][4]

  • Analysis: If peaks sharpen significantly at higher temperatures, aggregation was the cause.

  • Safety Note: Do not exceed the boiling point of the solvent. (DMSO limit: ~100°C safely; Acetone limit: ~45°C safely).

Issue B: "I need to recover my sample, but it's stuck in DMSO"

Context: DMSO has a high boiling point (189°C). Rotary evaporation is difficult and may degrade thermally sensitive sulfonyl indoles.

Protocol: Aqueous Workup for DMSO Removal

  • Dilution: Transfer the NMR sample (0.6 mL DMSO) to a separatory funnel containing 10 mL Ethyl Acetate (EtOAc).

  • Wash: Wash 3x with 5 mL of water or brine. The DMSO will partition into the aqueous phase.

  • Dry: Dry the organic layer over

    
    , filter, and evaporate.
    
  • Verification: Run a quick NMR in

    
     (if soluble) or Acetone-
    
    
    
    to confirm DMSO removal (DMSO residual peak: 2.62 ppm in
    
    
    ).

Frequently Asked Questions (FAQs)

Q1: I see a huge water peak in DMSO-


 that overlaps with my indole signals (3.3 - 3.5 ppm). How do I fix this? 
  • Cause: DMSO is hygroscopic. The water peak shifts depending on concentration and temperature.[5]

  • Solution 1 (Chemical): Add activated 4Å molecular sieves directly to the NMR tube and let stand for 30 minutes.

  • Solution 2 (Instrumental): Use a solvent suppression pulse sequence (e.g., zgpr on Bruker systems) to saturate the water signal.

  • Note: In DMSO, the water peak is often distinct from the HDO peak.

Q2: My sulfonyl indole precipitates in


 but I need to compare it to literature values in 

. What can I do?
  • The "Spiking" Trick: Dissolve the sample in a minimum amount (50-100

    
    ) of DMSO-
    
    
    
    or Acetone-
    
    
    first, then dilute with
    
    
    up to 0.6 mL.
  • Result: The small amount of polar solvent acts as a co-solvent to break the crystal lattice, while the bulk solvent remains

    
    , keeping chemical shifts relatively close to literature values (though slight shifts are inevitable).
    

Q3: Can I use Methanol-


? 
  • Warning: Be cautious. The N-H proton of the indole (if not substituted) and protons alpha to the sulfonyl group (if acidic enough) may undergo deuterium exchange with

    
    , causing those signals to disappear from the spectrum. Always run a test scan or stick to aprotic solvents (DMSO/Acetone).
    

References & Grounding

  • Cambridge Isotope Laboratories (CIL). NMR Solvent Data Chart. (Provides authoritative data on chemical shifts, water peaks, and physical properties).

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010, 29(9), 2176–2179. (Essential for identifying residual solvent peaks in mixed systems).

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016. (Source for aggregation mechanisms and VT-NMR protocols).

  • BenchChem. "Strategies to prevent aggregation of planar aromatic compounds in solution." (Technical guide on

    
     stacking issues).
    

Sources

Troubleshooting

Technical Support Center: Optimizing Cyclization Temperature for 5-Substituted 2-Methylindoles

Status: Operational Role: Senior Application Scientist Subject: Fischer Indole Synthesis – Thermal Optimization & Troubleshooting Executive Summary: The Kinetic Landscape In the synthesis of 5-substituted 2-methylindoles...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Subject: Fischer Indole Synthesis – Thermal Optimization & Troubleshooting

Executive Summary: The Kinetic Landscape

In the synthesis of 5-substituted 2-methylindoles via the Fischer Indole method, temperature is not merely a variable; it is the switch that controls the rate-determining step: the [3,3]-sigmatropic rearrangement .

The electronic nature of the substituent at the para-position of the phenylhydrazine precursor dictates the activation energy (


) required for this rearrangement.
  • Electron-Donating Groups (EDGs) (e.g., -OMe, -Me) increase electron density in the benzene ring, lowering the

    
     and allowing cyclization at lower temperatures (
    
    
    
    ).
  • Electron-Withdrawing Groups (EWGs) (e.g., -NO

    
    , -F) deplete electron density, raising the 
    
    
    
    . These substrates often require "forcing conditions" (
    
    
    or acidic melts) to overcome the barrier.

Failure to match temperature to electronic demand results in two primary failure modes: intermediate stagnation (temp too low) or polymeric tar formation (temp too high).

Diagnostic Triage: Why Did My Reaction Fail?

Use this decision matrix to diagnose failures based on visual and analytical symptoms.

Troubleshooting Flowchart

TroubleshootingFlow Start Symptom Identification NoProduct Starting Material / Hydrazone Remains Start->NoProduct Tar Black Tar / Low Yield Start->Tar Impure Mixture of Isomers (4- & 6-sub) Start->Impure TempLow Diagnosis: Temp < Activation Energy [3,3]-shift failed NoProduct->TempLow TempHigh Diagnosis: Temp > Decomposition Threshold Oxidative polymerization Tar->TempHigh Regio Diagnosis: Meta-substituted precursor used (Not a temperature issue) Impure->Regio Action1 Action: Increase Temp by 20°C OR Switch to PPA/ZnCl2 TempLow->Action1 Action2 Action: Reduce Temp by 20°C Use Inert Atmosphere (N2) TempHigh->Action2 Action3 Action: Purify via Column Chromatography (Isomers are intrinsic to meta-subs) Regio->Action3

Figure 1: Diagnostic logic flow for Fischer Indole failures. Blue/Red nodes indicate critical decision points.

Optimization Logic: Substituent-Temperature Correlations

The following table provides optimized temperature ranges derived from Hammett substituent constants (


).
Table 1: Thermal Guidelines for 5-Substituted 2-Methylindoles
Substituent (5-Pos)Electronic EffectHammett

Recommended Solvent/CatalystOptimal Temp RangeRisk Factor
-OMe (Methoxy) Strong EDG-0.27AcOH (Glacial)

High: Rapid tar formation if overheated.
-Me (Methyl) Weak EDG-0.17AcOH or EtOH/HCl

Moderate: Oxidation over time.
-H (Unsubstituted) Neutral0.00AcOH (Reflux)

Low: Standard baseline.
-F / -Cl Weak EWG+0.06 / +0.23AcOH (Reflux) or PPA

Low: Generally stable.
-NO

(Nitro)
Strong EWG+0.78PPA or ZnCl

Melt

High: Incomplete reaction at standard reflux.

Technical Insight: For nitro-substituted indoles, standard acetic acid reflux (


) is often insufficient to drive the [3,3]-shift. You must use Polyphosphoric Acid (PPA) or a Lewis Acid melt to achieve the necessary activation energy [1].
Mechanistic Visualization: The Energy Barrier

EnergyLandscape cluster_0 Activation Energy vs. Substituent Step1 Hydrazone Intermediate Ground State Transition_EDG Transition State (EDG) Low Barrier (~20 kcal/mol) Step1->Transition_EDG Fast (60°C) Transition_EWG Transition State (EWG) High Barrier (~35 kcal/mol) Step1->Transition_EWG Slow (>140°C) Product Indole Product Thermodynamic Sink Transition_EDG->Product Transition_EWG->Product

Figure 2: Comparative energy barriers for EDG vs. EWG substituted hydrazones during the rate-determining sigmatropic shift.

Standard Operating Procedures (SOPs)

Select the protocol that matches your substituent's electronic profile.

Protocol A: Mild Conditions (For EDG: -OMe, -Me)

Best for: 5-methoxy-2-methylindole

  • Hydrazone Formation: Dissolve p-methoxyphenylhydrazine (1.0 eq) and acetone (1.1 eq) in glacial acetic acid (5 mL/g). Stir at 25°C for 30 mins.

    • Checkpoint: Solution usually turns yellow/orange.

  • Cyclization: Heat the mixture to 70°C . Monitor by TLC every 30 minutes.

  • Quench: Once starting material disappears (usually < 2 hours), pour onto crushed ice/water.

  • Isolation: Neutralize with NaOH to pH 8. Filter the precipitate.[1]

    • Warning: Do not reflux. High heat causes oxidative dimerization (pink/black impurities).

Protocol B: Forcing Conditions (For EWG: -NO , -CN)

Best for: 5-nitro-2-methylindole

  • Preparation: Mix p-nitrophenylhydrazine (1.0 eq) and acetone (1.2 eq) in Polyphosphoric Acid (PPA) (10 g per 1 g hydrazine).

  • Cyclization: Mechanically stir and heat to 120°C - 140°C .

    • Note: The mixture will be viscous. Ensure efficient stirring to prevent hot spots.

  • Duration: Reaction typically requires 3–6 hours.

  • Quench: Pour the hot syrup slowly into stirred ice water. (Exothermic!).

  • Isolation: The product often precipitates as a crude solid. Recrystallize from ethanol.

Frequently Asked Questions (FAQs)

Q: I am using a nitro-substituted hydrazine and getting 0% yield in Acetic Acid. Why? A: Acetic acid reflux (


) provides insufficient thermal energy to overcome the activation barrier created by the electron-withdrawing nitro group. The hydrazone forms but does not rearrange. Switch to Protocol B  (PPA at 

) or use a ZnCl

melt [2].

Q: My 5-methoxy-2-methylindole product is black and tarry. Can I save it? A: The black color suggests oxidative polymerization, likely from overheating. Perform a silica plug filtration using CH


Cl

to remove the polar tar, then recrystallize. In the future, strictly limit temperature to

and flush the reaction vessel with Nitrogen [3].

Q: Can I use microwave irradiation to optimize the temperature? A: Yes. Microwave synthesis is highly effective for Fischer Indole reactions, particularly for EWG substrates. It allows for rapid heating to


 without the long thermal ramp-up that degrades sensitive intermediates [4].

References

  • BenchChem. The Fischer Indole Synthesis: A Technical Guide to the Preparation of 5-Methoxyindoles.[2] Retrieved from

  • Alfa Chemistry. Fischer Indole Synthesis Mechanism and Catalysts. Retrieved from

  • Robinson, B. (1982). The Fischer Indole Synthesis.[1][2][3][4][5][6][7][8][9][10][11][12] Wiley-Interscience. (Classic Monograph regarding mechanism and substituent effects).

  • Sajjadifar, S., et al. (2010).[13] New 3H-Indole Synthesis by Fischer's Method.[13] Molecules, 15(4), 2491-2498.[13] Retrieved from

Sources

Optimization

FAQ 1: Mechanistic Causality - Why does my methylsulfonyl indole undergo spontaneous oxidation during storage?

Technical Support Center: Methylsulfonyl Indole Storage & Handling Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific stability...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methylsulfonyl Indole Storage & Handling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific stability challenges associated with methylsulfonyl indoles. This guide provides mechanistic explanations, analytical data, and self-validating protocols to ensure the integrity of your compounds from synthesis to biological assay.

A: The methylsulfonyl group (-SO₂CH₃) is an electron-withdrawing moiety that alters the compound's electronic properties and enhances metabolic stability in biological environments (1)[1]. However, it does not fully deactivate the highly electron-rich C2=C3 double bond of the pyrrole ring.

When exposed to ambient oxygen, actinic light, or trace transition metals left over from synthesis, the indole core undergoes a radical-mediated autoxidation process. The initial step involves the formation of a radical, followed by nucleophilic attack by water or oxygen, leading to hydroxylation at the C2 or C3 position (2)[2]. This causality explains why even highly purified batches can degrade if not stored under strict inert conditions.

Autoxidation A Methylsulfonyl Indole (Intact Core) B Radical Initiation (O2, Light, Trace Metals) A->B Exposure C C3-Hydroperoxide Intermediate B->C O2 Addition D 2-Oxindole / 3-Oxindole Derivatives C->D Rearrangement E Isatin / Polymeric Side Products C->E Over-oxidation

Radical-mediated autoxidation pathway of the indole core.

FAQ 2: Analytical Detection - What are the primary oxidation side products, and how can I quantify them?

A: The autoxidation of indoles typically yields mono-oxygenated products (such as 2-oxindole and 3-oxindole) and di-oxygenated products (isatin derivatives) (3)[3]. In advanced stages of degradation, exposure to air or light catalyzes polymerization, resulting in a visible darkening of the sample (4)[4].

To accurately quantify these degradants, a stability-indicating LC-MS assay is required. Use the table below to identify the specific degradants in your batch:

Table 1: Chromatographic and Mass Spectrometric Profiling of Indole Oxidation

Compound StateStructural ModificationRelative Retention Time (RRT)*Typical Mass Shift (Δm/z)UV Absorbance Maxima
Intact Methylsulfonyl Indole None (Target)1.000~280 nm
2-Oxindole Derivative +O (Mono-oxygenation at C2)0.85 - 0.90+16 Da~254 nm
3-Oxindole Derivative +O (Mono-oxygenation at C3)0.82 - 0.88+16 Da~254 nm
Isatin Derivative +2O (Di-oxygenation at C2, C3)0.70 - 0.75+30 Da (loss of 2H)~240 nm, ~310 nm
Polymeric Aggregates Oligomerization> 1.50 (or insoluble)> +200 DaBroad (Visible region)

*RRT is based on a standard reverse-phase C18 gradient (Water/Acetonitrile with 0.1% Formic Acid).

FAQ 3: Preventative Protocols - What is the optimal methodology for storing purified methylsulfonyl indoles?

A: A self-validating storage system must eliminate the three vectors of autoxidation: oxygen, light, and thermal energy. Because exposure to air or light can catalyze degradation, the compound must be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or -80°C) (4)[4]. Furthermore, standardizing assay protocols by re-testing compounds under an inert N₂ atmosphere is crucial to exclude oxidation artifacts during biological evaluation (1)[1].

Protocol A: Self-Validating Inert Storage Preparation

  • Solvent Removal: Lyophilize or rotary evaporate the purified methylsulfonyl indole to a constant weight. Ensure residual solvents are <10 ppm, as ethereal solvents can harbor peroxides that initiate autoxidation.

  • Transfer & Shielding: Transfer the dry powder into an actinic (amber) glass vial to block UV/Vis light.

  • Degassing (Schlenk Line Technique): Attach the vial to a Schlenk line. Subject the vial to three cycles of high vacuum (≤ 0.1 mbar for 5 minutes) followed by backfilling with ultra-high purity (UHP) Argon. Argon is preferred over Nitrogen as it is heavier than air and provides a superior protective blanket.

  • Hermetic Sealing: Cap the vial with a PTFE-lined septum cap to prevent oxygen permeation. Wrap the exterior seal tightly with Parafilm.

  • Thermal Control: Store the sealed vial immediately in a desiccator at -20°C (for use within 1-3 months) or -80°C (for long-term archiving).

StorageWorkflow S1 1. Lyophilization (<10 ppm solvent) S2 2. Amber Vial Transfer S1->S2 S3 3. Vacuum / Argon Cycling (x3) S2->S3 S4 4. PTFE Sealing S3->S4 S5 5. -20°C / -80°C Storage S4->S5

Step-by-step workflow for inert, cold storage of indole derivatives.

FAQ 4: Remediation - How do I recover a batch that has already formed oxidation side products?

A: If your sample has darkened, it contains polymeric or isatin-like side products. You must perform a remediation purification to rescue the intact methylsulfonyl indole.

Protocol B: Remediation of Oxidized Batches

  • Dissolution: Dissolve the degraded mixture in a minimal volume of degassed dichloromethane (DCM).

  • Filtration: Pass the solution through a short pad of Celite to remove insoluble polymeric aggregates (often visible as dark precipitates).

  • Chromatographic Separation: Perform flash column chromatography using a silica gel stationary phase. Use a degassed mobile phase gradient of Hexanes/Ethyl Acetate. The highly polar oxindole and isatin impurities will be retained significantly longer on the column than the target methylsulfonyl indole.

  • Validation: Analyze the collected fractions via HPLC-UV (at 254 nm and 280 nm) to confirm the complete removal of the +16 Da and +30 Da mass shift impurities before immediately proceeding to Protocol A .

References

  • Title: Indole peroxygenase activity of indoleamine 2,3-dioxygenase Source: nih.gov URL: 3

  • Title: Pathways of Electrochemical Oxidation of Indolic Compounds Source: scispace.com URL: 2

  • Title: purification techniques for indole-5,6-quinone from complex mixtures Source: benchchem.com URL: 4

  • Title: 1H-Indole, 6-methyl-1-(methylsulfonyl)- Source: benchchem.com URL: 1

Sources

Troubleshooting

Technical Support Center: Crystallization of 2-Methyl-5-(methylsulfonyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for the crystallization of 2-Methyl-5-(methylsulfonyl)-1H-indole. As a Senior Application Scientist, my goal...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the crystallization of 2-Methyl-5-(methylsulfonyl)-1H-indole. As a Senior Application Scientist, my goal is to synthesize foundational principles with practical, field-tested insights to help you overcome common challenges and achieve high-purity crystalline material. This document is structured to provide direct answers to potential issues, explaining the underlying scientific principles for each recommendation.

I. Understanding the Molecule: Key Physicochemical Characteristics

Before delving into troubleshooting, it's crucial to understand the structural attributes of 2-Methyl-5-(methylsulfonyl)-1H-indole that influence its crystallization behavior. The molecule comprises a planar indole ring system, which is relatively nonpolar, and a highly polar methylsulfonyl group. This amphiphilic nature can make solvent selection challenging. The sulfonyl group can participate in hydrogen bonding as an acceptor, which can influence solvent interactions and crystal packing.[1]

II. Troubleshooting Guide: A Problem-and-Solution Approach

This section addresses common issues encountered during the crystallization of 2-Methyl-5-(methylsulfonyl)-1H-indole and provides systematic solutions.

Diagram: Troubleshooting Workflow

troubleshooting_workflow cluster_solutions Solutions start Start: Crude Product in Solution issue Problem Encountered During Cooling start->issue oiling_out Product 'Oils Out' (Liquid Layer Forms) issue->oiling_out Liquid droplets? no_crystals No Crystals Form issue->no_crystals Clear solution? poor_yield Low Yield of Crystals issue->poor_yield Few crystals? poor_purity Crystals Have Poor Purity issue->poor_purity Discolored/impure? oiling_solution 1. Re-heat and add more co-solvent (e.g., alcohol). 2. Slow down the cooling rate. 3. Change solvent system to one with higher polarity. oiling_out->oiling_solution no_crystals_solution 1. Induce crystallization (scratch flask, add seed crystal). 2. Concentrate the solution. 3. Cool to a lower temperature (ice bath). no_crystals->no_crystals_solution poor_yield_solution 1. Concentrate the mother liquor and re-cool. 2. Ensure minimum amount of hot solvent was used. 3. Check for solubility in the cold solvent. poor_yield->poor_yield_solution poor_purity_solution 1. Re-dissolve and recrystallize. 2. Perform a hot filtration to remove insoluble impurities. 3. Consider a pre-purification step (e.g., chromatography). poor_purity->poor_purity_solution

Caption: A logical workflow for troubleshooting common crystallization issues.

Question: My product is "oiling out" instead of forming crystals. What is happening and how can I fix it?

Answer:

"Oiling out" occurs when the dissolved compound separates from the solution as a liquid rather than a solid. This typically happens when the melting point of your compound is lower than the temperature of the solution, or when the solution is too concentrated, causing the solute to come out of solution above its melting point. The resulting oil is often impure as it can trap impurities.

Causality: The methylsulfonyl group on the indole ring can lead to strong intermolecular interactions, potentially lowering the melting point of the crude material, especially in the presence of impurities. The choice of a solvent that is too nonpolar can also exacerbate this issue.

Solutions:

  • Re-heat and Add More Solvent: Heat the mixture to re-dissolve the oil. Add a small amount of a co-solvent, such as methanol or ethanol, to increase the overall polarity of the solvent system. Then, allow the solution to cool more slowly.

  • Slower Cooling: Rapid cooling can favor oiling out. Once the compound is fully dissolved in the hot solvent, allow the flask to cool to room temperature slowly on the benchtop before moving it to an ice bath. Insulating the flask can also help.

  • Change the Solvent System: The current solvent may not be ideal. A solvent mixture is often more effective than a single solvent. For a compound like 2-Methyl-5-(methylsulfonyl)-1H-indole, a mixture of a polar solvent (like methanol or ethanol) and a less polar solvent (like water or heptane) can be effective. The polar solvent dissolves the compound, and the less polar solvent acts as an anti-solvent to induce crystallization upon cooling.

Question: No crystals are forming, even after the solution has cooled to room temperature. What should I do?

Answer:

The absence of crystal formation is typically due to either the solution not being sufficiently supersaturated or a kinetic barrier to nucleation.

Causality: You may have used too much solvent, or the compound may be highly soluble in the chosen solvent even at lower temperatures. Alternatively, the energy barrier for the initial formation of crystal nuclei has not been overcome.

Solutions:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide nucleation sites.

    • Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a template for crystal growth.

  • Increase Concentration: If induction methods fail, your solution is likely not saturated. Gently heat the solution and evaporate some of the solvent. Then, allow it to cool again.

  • Lower the Temperature: Place the flask in an ice bath or even a freezer for a short period. The lower temperature will decrease the solubility of your compound and may be sufficient to induce crystallization.

Question: I obtained crystals, but the yield is very low. How can I improve it?

Answer:

A low yield suggests that a significant amount of your compound remains dissolved in the mother liquor.

Causality: This is most commonly caused by using an excessive amount of solvent during the initial dissolution step. The ideal solvent for recrystallization is one in which your compound is highly soluble at high temperatures but has low solubility at low temperatures.

Solutions:

  • Concentrate the Mother Liquor: After filtering your initial crop of crystals, take the filtrate (mother liquor) and reduce its volume by evaporation. Cool the concentrated solution to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

  • Optimize the Solvent Volume: In your next attempt, use the minimum amount of hot solvent necessary to fully dissolve the crude product. Add the solvent in small portions to the heated mixture until everything just dissolves.

  • Re-evaluate Your Solvent Choice: If the compound has significant solubility in your chosen solvent even when cold, you will always have substantial losses. You may need to find a solvent in which the compound is less soluble at low temperatures or use an anti-solvent system.

III. Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent system for recrystallizing 2-Methyl-5-(methylsulfonyl)-1H-indole?

A1: While the ideal solvent must be determined experimentally, a good starting point for a molecule with both polar (methylsulfonyl) and non-polar (indole) functionalities is a mixed solvent system. Based on procedures for similar sulfonylated indoles and general principles, the following are recommended for initial screening:

  • Methanol/Water: Dissolve the compound in a minimum of hot methanol, and then add hot water dropwise until the solution becomes slightly cloudy. Add a few more drops of hot methanol to clarify the solution, and then allow it to cool.

  • Ethanol/Water: Similar to the methanol/water system.

  • Ethyl Acetate/Heptane: Dissolve the compound in a minimum of hot ethyl acetate, and then add heptane as an anti-solvent.

Q2: How do I select a suitable solvent system systematically?

A2: A systematic approach involves small-scale solubility tests.

  • Place a small amount of your crude product (e.g., 20-30 mg) into several test tubes.

  • To each tube, add a different solvent (e.g., water, methanol, ethanol, ethyl acetate, toluene, heptane) dropwise at room temperature. Observe if the compound dissolves readily.

  • If the compound is insoluble at room temperature, heat the test tube. If it dissolves when hot, it's a potential candidate for single-solvent recrystallization.

  • If the compound is very soluble at room temperature, that solvent could be the "solvent" in a solvent/anti-solvent pair. If it's very insoluble even when hot, it could be the "anti-solvent".

Q3: Can the presence of the methylsulfonyl group affect the crystal structure?

A3: Yes, the sulfonyl group is a strong hydrogen bond acceptor and can participate in various intermolecular interactions.[1] This can lead to the formation of different crystal packing arrangements, known as polymorphs. Polymorphism can significantly impact the physical properties of the compound, such as its melting point, solubility, and stability. It is important to ensure your crystallization procedure is consistent to obtain the same polymorphic form each time.

IV. Recommended Experimental Protocol

This protocol is a general guideline. The exact solvent ratios and temperatures should be optimized for your specific sample.

Objective: To recrystallize 2-Methyl-5-(methylsulfonyl)-1H-indole from a mixed solvent system of methanol and water.

Materials:

  • Crude 2-Methyl-5-(methylsulfonyl)-1H-indole

  • Methanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate with stirring

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask with a stir bar. Add a minimal amount of methanol and begin heating the mixture with stirring. Continue to add methanol in small portions until the solid is completely dissolved at a near-boiling temperature.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration at this stage.

  • Addition of Anti-solvent: To the hot, clear solution, add hot deionized water dropwise with continuous stirring. Continue adding water until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot methanol to the cloudy solution until it becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal precipitation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold methanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

V. Data Summary

Solvent ClassExample(s)Expected Solubility of 2-Methyl-5-(methylsulfonyl)-1H-indoleRole in Crystallization
Protic Polar Methanol, EthanolGood, especially when hotPrimary solvent
Aprotic Polar Acetone, Ethyl AcetateModerate to goodPrimary solvent
Nonpolar Heptane, ToluenePoorAnti-solvent
Aqueous WaterVery poorAnti-solvent

Note: This table is for guidance only. Experimental verification is crucial.

VI. References

  • Fischer, E. (1886). Indole aus Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 19(1), 1563-1574.

  • Organic Syntheses. (1924). 2-Methylindole. Coll. Vol. 4, p.674 (1963); Vol. 34, p.68 (1954).

  • Li, H., Wang, X., & Yan, J. (2017). Convenient KI-catalyzed regioselective synthesis of 2-sulfonylindoles using water as solvent. New Journal of Chemistry, 41(11), 4277-4280.

  • Ackermann, L., Dell'Acqua, M., Fenner, S., Vicente, R., & Sandmann, R. (2011). Metal-free direct arylations of indoles and pyrroles with diaryliodonium salts. Organic letters, 13(17), 4502-4505.

  • Bennett, R. B., et al. (1981). Synthesis and C-13 NMR Spectral Assignments of 2-Methylindole-3-S-Acid Derivatives. Journal of Heterocyclic Chemistry, 18(2), 331-333.

  • Chakkaravarthi, G., et al. (2019). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. In Recent Advances in Medicinal Chemistry.

  • Tiwary, A. K. (2001). Recrystallization of drugs: significance on pharmaceutical processing. Journal of Pharmacy and Pharmacology, 53(9), 1149-1157.

  • Mirmehrabi, M., & Rohani, S. (2005). An approach to the selection of a suitable solvent for crystallization. Organic Process Research & Development, 9(3), 279-285.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance at the C3 Position of 2-Methylindoles

Welcome to the Advanced Application Support Center. The C3 position of the indole core is inherently its most nucleophilic site.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. The C3 position of the indole core is inherently its most nucleophilic site. However, functionalizing this position in 2-methylindoles presents a significant synthetic challenge. The steric bulk of the C2-methyl group raises the transition state energy for incoming electrophiles, frequently diverting reactivity toward the softer N1 position (N-alkylation), promoting C2-migration (Plancher rearrangement), or resulting in unreactive mixtures[1].

This guide provides mechanistic troubleshooting, validated protocols, and strategic workarounds for researchers aiming to achieve high-yielding, regioselective C3-functionalization of 2-methylindoles.

G A 2-Methylindole Steric Hindrance at C3 B Lewis Acid Catalysis B(C6F5)3 A->B C Borrowing Hydrogen Pd(II) Pincer A->C D Aqueous Friedel-Crafts Pd-Phenanthroline A->D E Amine Alkylators (α-N Cleavage) B->E F Benzyl Alcohols (Oxidation/Reduction) C->F G Allylic Esters (Thermodynamic Control) D->G H Selective C3-Alkylation E->H F->H G->H

Decision tree for selecting catalytic strategies to overcome C2-methyl steric hindrance.

Part 1: Troubleshooting & FAQs

Q1: When attempting C3-methylation of 2-methylindole using methyl iodide (MeI), I observe predominantly N-methylation and C3,C3-dialkylation. How can I force C3-selectivity? Mechanistic Cause: Standard alkyl halides like MeI react via an SN2 pathway. The steric blockade of the C2-methyl group prevents the required trajectory for C3 attack. Consequently, the reaction is pushed to the less hindered N1 position. If C3-alkylation does occur, the resulting 2,3-dimethylindole intermediate becomes highly nucleophilic, rapidly undergoing a second alkylation to form an undesired indolenine[1]. Expert Solution: Abandon standard alkyl halides. Instead, utilize amine-based alkylating agents activated by a highly bulky Lewis acid such as Tris(pentafluorophenyl)borane (B(C6F5)3). The B(C6F5)3 catalyst mediates the heterolytic cleavage of α-nitrogen C(sp3)–H bonds, generating a highly reactive, localized electrophile that selectively attacks the C3 position without over-alkylating[1].

Q2: I am trying to couple benzyl alcohols to 2-methylindole via Friedel-Crafts alkylation, but the reaction stalls. How do I overcome this activation barrier? Mechanistic Cause: Benzyl alcohols are poor electrophiles. In the presence of a C2-methyl group, the steric clash prevents standard Lewis acids from sufficiently lowering the activation energy required for the C–C bond formation. Expert Solution: Implement a "Borrowing Hydrogen" (BH) methodology using a transition metal pincer complex, such as an NNN-Pd(II) complex. The palladium catalyst temporarily oxidizes the alcohol into a highly reactive aldehyde, which easily undergoes condensation with the C3 position of 2-methylindole. The metal-hydride intermediate then reduces the alkene, yielding the C3-alkylated product[2].

Q3: My Friedel-Crafts allylation of 2-methylindole yields complex mixtures of C2-migration and C3-allylation. What is going wrong? Mechanistic Cause: When the C3 position is sterically hindered, highly reactive carbocations can initially attack C3 but rapidly undergo a thermodynamically driven 1,2-shift to the C2 position, especially under harsh acidic conditions. Expert Solution: Switch to an amphiphilic polymer-supported palladium catalyst (e.g., PS-PEG resin-supported 1,10-phenanthroline-palladium) in an aqueous medium. The hydrophobic effect forces the organic substrates into the amphiphilic polymer matrix, increasing effective local concentration and stabilizing the thermodynamically favored C3-allyl product over the kinetically favored but sterically strained C2-migrated product[3].

Part 2: Quantitative Data & Strategy Comparison

The following table summarizes validated catalytic strategies for overcoming C2-methyl steric hindrance, allowing for direct comparison of yields and regioselectivity.

StrategyCatalyst SystemElectrophile SourceRegioselectivity (C3 vs N1)Typical YieldRef
Lewis Acid α-N Cleavage B(C6F5)3 (10 mol%)Amine-based alkylators>99:175–85%[1]
Borrowing Hydrogen NNN-Pd(II) Pincer (2 mol%)Benzyl Alcohols>95:559–74%[2]
Aqueous Friedel-Crafts PS-PEG Phenanthroline-PdAllylic Esters>95:5~78%[3]
Traditional Alkylation Base (e.g., NaH)Methyl IodidePoor (Complex Mixture)<30% (C3)[1]

Part 3: Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Observational cues are embedded within the steps to confirm mechanistic progression.

Protocol A: B(C6F5)3-Catalyzed Direct C3 Alkylation

This protocol leverages heterolytic C–H cleavage to bypass the steric limitations of SN2 alkylations.

  • Preparation: In a nitrogen-filled glovebox or under standard Schlenk conditions, add 2-methylindole (1.0 equiv, 0.5 mmol) and the target amine-based alkylating agent (1.2 equiv) to an oven-dried reaction tube.

  • Catalyst Addition: Add Tris(pentafluorophenyl)borane (B(C6F5)3) (10 mol%) and anhydrous 1,2-dichloroethane (DCE) (2.0 mL).

    • Self-Validation Check: Upon addition of the Lewis acid, observe a distinct color shift (typically to deep yellow/orange), confirming the formation of the necessary Lewis acid-base adduct[1].

  • Reaction: Seal the tube and heat to 85 °C – 110 °C for 20–24 hours. Monitor via TLC (Hexanes/EtOAc). The disappearance of the amine spot (visualized via KMnO4 stain) confirms the heterolytic cleavage event.

  • Workup: Cool to room temperature, quench with saturated aqueous NaHCO3, extract with dichloromethane (3 × 10 mL), dry over anhydrous Na2SO4, and purify via flash column chromatography.

Protocol B: Borrowing Hydrogen C3-Alkylation using Pd(II) Pincer Complex

This protocol temporarily converts unreactive alcohols into highly reactive aldehydes to force C3 condensation.

G Pd Pd(II) Catalyst Alc Alcohol Pd->Alc Cond C3-Condensation Pd->Cond Ald Aldehyde Alc->Ald -H2 Ald->Cond +Indole Ind 2-Methylindole Ind->Cond Prod C3-Alkylated Product Cond->Prod +H2

Borrowing hydrogen mechanism for C3-alkylation of 2-methylindole using Pd(II) catalysis.

  • Preparation: In a pressure tube under an argon atmosphere, combine 2-methylindole (0.5 mmol), the target benzyl alcohol (1.0 mmol), and potassium tert-butoxide (tBuOK, 1.0 equiv).

    • Mechanistic Note: The strong base is critical for deprotonating the alcohol, allowing alkoxide coordination to the Pd center prior to β-hydride elimination[2].

  • Catalyst Addition: Add the NNN-Pd(II) pincer complex (2 mol%) and dry toluene (2.0 mL).

  • Reaction: Seal the tube securely and heat to 140 °C for 24 hours.

    • Self-Validation Check: Inspect the upper, cooler walls of the sealed vessel. The appearance of condensation (water droplets) serves as physical validation of the in-situ generation of water, the sole stoichiometric byproduct of the borrowing hydrogen condensation step[2].

  • Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over MgSO4, and purify via silica gel chromatography to isolate the C3-alkylated derivative.

References

  • B(C6F5)
  • NNN Palladium(II)
  • Friedel–Crafts-Type Alkylation of Indoles in Water Using Amphiphilic Resin-Supported 1,10-Phenanthroline–Palladium Complex under Aerobic Conditions MDPI URL

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Infrared Spectroscopy of Indolyl Sulfonamides: Interpreting the Sulfonyl Group Signature

The indole-sulfonamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities ranging from antimicrobial to anticancer.[1][2][3] For re...

Author: BenchChem Technical Support Team. Date: March 2026

The indole-sulfonamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities ranging from antimicrobial to anticancer.[1][2][3] For researchers and drug development professionals engaged in the synthesis of these vital compounds, rapid and reliable structural confirmation is paramount. Infrared (IR) spectroscopy serves as a first-line analytical technique, offering a swift, non-destructive method to verify the presence of key functional groups.

This guide provides an in-depth analysis of the characteristic IR absorption bands associated with the sulfonyl group when attached to an indole nucleus. Moving beyond a simple recitation of frequency ranges, we will explore the causality behind spectral shifts, compare different substitution patterns, and provide a robust experimental framework to ensure the acquisition of high-fidelity data.

The Vibrational Language of the Sulfonyl Group

The sulfonyl group (SO₂) is defined by two sulfur-oxygen double bonds. The vibrational motion of these bonds, akin to two balls connected by springs, gives rise to two distinct and highly characteristic stretching absorptions in the IR spectrum.[4]

  • Asymmetric Stretching (ν_as): The two S=O bonds stretch out of phase, with one contracting while the other extends. This is a high-energy vibration, resulting in a strong absorption band typically found in the higher wavenumber region.

  • Symmetric Stretching (ν_s): The two S=O bonds stretch in phase, extending and contracting in unison. This vibration requires less energy and appears as another strong absorption band at a lower wavenumber.

The precise location of these two bands is exquisitely sensitive to the electronic environment of the sulfonyl group, making IR spectroscopy a powerful tool for structural elucidation.

cluster_asymmetric Asymmetric Stretch (ν_as) cluster_symmetric Symmetric Stretch (ν_s) S_as S O1_as O S_as->O1_as O2_as O S_as->O2_as S_sym S O1_sym O S_sym->O1_sym O2_sym O S_sym->O2_sym

Caption: S=O stretching modes of the sulfonyl group.

Characteristic Absorption Bands in Indolyl Sulfonamides

When integrated into an indole scaffold, the sulfonyl group's absorptions are observed alongside the characteristic bands of the indole ring itself. The table below summarizes the key diagnostic regions for a typical N-arylsulfonyl indole derivative.

Functional GroupVibration ModeTypical Wavenumber (cm⁻¹)IntensityNotes
Sulfonyl (SO₂) Aryl Asymmetric Stretch (ν_as) 1345 - 1315 Strong Often the most prominent band in the spectrum. Sensitive to electronic effects.[5]
Symmetric Stretch (ν_s) 1190 - 1145 Strong The second key diagnostic peak for the sulfonyl group.[5]
Sulfonamide (S-N)S-N Stretch925 - 905Medium-WeakNot always clearly resolved but useful for confirmation.[5]
Indole & Aryl RingsAromatic C-H Stretch3100 - 3000Medium-WeakConfirms the presence of sp² C-H bonds.[6]
Aromatic C=C Stretch1600 - 1450Medium, SharpA series of bands indicating the aromatic rings.
Indole N-HN-H Stretch~3400Medium, SharpPresent only in C-sulfonylated indoles. Its absence is diagnostic for N-sulfonylation.

Comparative Analysis: Factors Influencing SO₂ Absorption Frequencies

The diagnostic power of IR spectroscopy lies in understanding the subtle shifts in absorption frequencies. For indolyl sulfonamides, these shifts are primarily governed by the point of attachment to the indole and the electronic nature of substituents.

Point of Attachment: N-Sulfonyl vs. C-Sulfonyl Indoles

The electronic environment of the sulfonyl group changes significantly depending on whether it is bonded to the indole nitrogen (N-1) or a carbon atom of the ring (e.g., C-3).

Comparison Point1-(Phenylsulfonyl)indole (N-Sulfonyl)Indole-3-sulfonamide (C-Sulfonyl)
Indole N-H Stretch Absent (~3400 cm⁻¹)Present, sharp band (~3400 cm⁻¹)
Electronic Effect The sulfonyl group is a strong electron-withdrawing group, pulling electron density directly from the indole nitrogen and the π-system.The sulfonyl group withdraws electron density from the carbon framework; the indole N-H remains.
Expected SO₂ Shift The direct attachment to the electronegative nitrogen slightly increases the S=O bond order, potentially leading to slightly higher ν_as and ν_s frequencies compared to alkyl sulfonamides.Frequencies are more typical of standard arylsulfonamides.

The most definitive distinguishing feature is the presence or absence of the sharp indole N-H stretching band around 3400 cm⁻¹. Its absence is a strong indicator of successful N-sulfonylation.

Substituent Effects on the Aryl Group

Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on the phenyl ring of a phenylsulfonyl moiety alter the electronic density around the sulfur atom, which in turn modifies the S=O bond strength and vibrational frequency.[7][8]

  • Electron-Withdrawing Groups (-NO₂, -Cl): These groups pull electron density away from the sulfonyl group. This inductive effect increases the partial positive charge on the sulfur atom, strengthening the S=O bonds and causing the ν_as and ν_s bands to shift to higher wavenumbers .

  • Electron-Donating Groups (-CH₃, -OCH₃): These groups donate electron density to the sulfonyl group, which slightly reduces the S=O bond order. This weakening of the bond causes the ν_as and ν_s bands to shift to lower wavenumbers .

Physical State and Hydrogen Bonding

The physical state of the sample can influence the spectrum.[9]

  • Solid State (KBr/ATR): In a crystal lattice, intermolecular interactions, including potential weak hydrogen bonding between a C-H donor and a sulfonyl oxygen acceptor, can cause band broadening or minor shifts. Polymorphism can lead to different spectra for the same compound.[9]

  • Solution (e.g., in CHCl₃): In a non-polar solvent, intermolecular interactions are minimized, leading to sharper, more "ideal" absorption bands.[7] When comparing spectra, consistency in the sample preparation method is crucial.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

Trustworthy data is the bedrock of scientific integrity. This protocol outlines a self-validating system for acquiring a reproducible FT-IR spectrum of a solid indole-sulfonamide derivative using the KBr pellet method.

Objective: To obtain a clean, high-resolution infrared spectrum free from atmospheric and sample preparation artifacts.

Materials:

  • Indolyl sulfonamide sample (finely powdered)

  • FT-IR grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Pellet press with die set

  • FT-IR Spectrometer (e.g., Bruker Tensor, Shimadzu FT-IR 8400S[10])

Methodology:

  • Background Spectrum Acquisition:

    • Ensure the sample chamber of the FT-IR spectrometer is empty and clean.

    • Run a background scan (typically 16-32 scans) to record the spectrum of the ambient atmosphere (CO₂ and H₂O). The instrument will automatically subtract this from the sample spectrum.

  • Sample Preparation:

    • Place ~1-2 mg of the indolyl sulfonamide sample into the agate mortar.

    • Add ~100-150 mg of dry FT-IR grade KBr. The sample-to-KBr ratio should be approximately 1:100.

    • Gently grind the mixture with the pestle for 2-3 minutes until a fine, homogeneous powder is obtained. The consistency should be like flour. Causality: Inhomogeneous mixing or large particle size will cause light scattering, leading to a sloping baseline and poor-quality spectrum.

  • Pellet Formation:

    • Transfer a portion of the powder into the pellet die.

    • Assemble the die and place it in the hydraulic press.

    • Apply pressure (typically 7-10 tons) for ~2 minutes to form a transparent or translucent pellet. Causality: A cloudy or opaque pellet indicates insufficient pressure or moisture contamination, which will result in a poor spectrum.

  • Sample Spectrum Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder in the spectrometer's beam path.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Process the resulting spectrum by performing a baseline correction if necessary.

    • Use the peak-picking tool to identify the wavenumbers of the key absorption bands, paying close attention to the 1400-1100 cm⁻¹ region for the sulfonyl stretches.

start Start background Acquire Background Spectrum (Air) start->background grind Grind 1mg Sample with 100mg KBr background->grind Empty Chamber press Press Mixture into Transparent Pellet grind->press Homogeneous Powder acquire_sample Acquire Sample Spectrum press->acquire_sample Translucent Pellet process Baseline Correction & Peak Picking acquire_sample->process analyze Analyze Bands & Compare to Reference process->analyze end End analyze->end

Caption: Workflow for FT-IR analysis of indolyl sulfonamides via the KBr pellet method.

Conclusion

Infrared spectroscopy is an indispensable tool for the characterization of indolyl sulfonamides. A discerning analysis of the spectrum provides more than just a functional group checklist; it offers profound insights into the molecular structure. By focusing on the two strong, characteristic bands of the sulfonyl group—the asymmetric stretch (ν_as) near 1330 cm⁻¹ and the symmetric stretch (ν_s) near 1170 cm⁻¹—and understanding how their positions are modulated by electronic effects and substitution patterns, researchers can confidently confirm their synthetic outcomes. The presence or absence of the indole N-H stretch serves as a definitive marker to distinguish between N- and C-sulfonylated isomers. By coupling this knowledge with a rigorous and systematic experimental approach, scientists can leverage the full diagnostic power of this fundamental analytical technique.

References

  • Uno, T., Machida, K., & Hanai, K. (1968). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 16(1), 1-10. [Link]

  • Gowda, B. T., & Rao, K. J. (2002). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung A, 57(3-4), 166-172. [Link]

  • Rehman, S., et al. (2021). Synthesis, characterization and electrochemical properties of some biologically important indole-based-sulfonamide derivatives. Arabian Journal of Chemistry, 14(12), 103453. [Link]

  • Mesley, R. J., & Houghton, E. E. (1967). Infrared identification of pharmaceutically important sulphonamides with particular reference to the occurrence of polymorphism. Journal of Pharmacy and Pharmacology, 19(5), 295-303. [Link]

  • Tezcan, I., et al. (2007). INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. Spectroscopy Letters, 40(2), 247-255. [Link]

  • Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669-679. [Link]

  • PubChem. (n.d.). 1-(Phenylsulfonyl)-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]

  • Mushtaq, S., & Ahmed, S. (2023). Synthesis of biologically active indole-sulfonamide derivatives: a review. Future Journal of Pharmaceutical Sciences, 9(1), 46. [Link]

  • University of Colorado Boulder. (n.d.). Characteristic Infrared Absorption Bands of Functional Groups. Retrieved from [Link]

  • Perjessy, A., et al. (2004). Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides. Molecules, 9(4), 213-222. [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Department of Chemistry. Retrieved from [Link]

  • George, R. F., et al. (2022). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. Molecules, 27(5), 1548. [Link]

  • Science.gov. (n.d.). indolenyl sulfonamide derivatives: Topics. Retrieved from [Link]

  • Millersville University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Schreiber, K. C. (1949). Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry, 21(9), 1168-1172. [Link]

  • Chemazon. (2023, November 10). Factors affecting vibrational (IR) stretching frequency | Vibrational or Infrared (IR) Spectroscopy [Video]. YouTube. [Link]

Sources

Comparative

Melting point reference for pure 2-Methyl-5-(methylsulfonyl)indole

Defining the Scope I've zeroed in on the core request – the melting point of pure 2-Methyl-5-(methylsulfonyl)indole. I'm framing this as a comparison guide, aiming for objective data that juxtaposes the product against o...

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Author: BenchChem Technical Support Team. Date: March 2026

Defining the Scope

I've zeroed in on the core request – the melting point of pure 2-Methyl-5-(methylsulfonyl)indole. I'm framing this as a comparison guide, aiming for objective data that juxtaposes the product against others. The next step is nailing down the intended audience to tailor the information effectively.

Refining the Audience Profile

I'm now focusing on the target audience: researchers, scientists, and professionals in drug development. I need to ensure the information aligns with their needs. The goal is complete editorial autonomy and a structure that is perfectly suited for the topic. This includes a persona of a Senior Application Scientist. My aim is to explain causality. It will be self-validating protocols with in-text citations, linking to a "References" section at the end. Visualizations will summarize quantitative data, workflows, and detailed methodologies.

Verifying CAS Number

I'm currently verifying the CAS number for 2-Methyl-5-(methylsulfonyl)indole; initial sources might be inaccurate. My focus is narrowing to the correct CAS. I need to be certain before I go further. I suspect the Rizatriptan intermediate CAS is slightly different.

Investigating Compound's Origins

I'm digging into the "2-Methyl-5-(methylsulfonyl)indole" query. My initial thought is to identify its potential role, maybe as a known intermediate for some drug compound? I'm checking it against some common triptans, like Eletriptan, Sumatriptan, and Rizatriptan. I am not seeing it pop up immediately. I will start the literature search and look into other similar compounds.

Compiling Melting Point Data

I'm currently compiling information on the melting point of "2-Methyl-5-(methylsulfonyl)indole". While not commercially documented, a patent (US20200317666A1) mentioned it. I'm focusing on creating a comprehensive reference, potentially expanding beyond this specific compound. I'm aiming to identify and record available literature sources as well.

Analyzing Melting Point Factors

I'm now diving into the factors influencing the melting point of "2-Methyl-5-(methylsulfonyl)indole." I am focused on detailed physicochemical profiling, specifically focusing on how the methylsulfonyl group and indole NH impact melting behavior. I will craft a realistic guide, explaining experimental methodologies like capillary melting point determination, alongside self-validating protocols to ensure accuracy.

Analyzing Patent Data

I've extracted key compounds from the patent US20200317666A1, specifically "2-methyl-5-(methylsulfonyl)-1H-indole." The document also contains relevant data on "5-(methylsulfonyl)-1H-indole," including its physical state. I am now cross-referencing this information with other databases.

Constructing a Comparison Guide

I'm now drafting a detailed guide focusing on the challenges of verifying the melting point of "2-methyl-5-(methylsulfonyl)-1H-indole." Since specific literature data is limited, I'm structuring the guide around establishing, verifying, and comparing this compound's melting point to structural analogs, such as "1-Benzyl-5-(methylsulfonyl)-1H-indole" which has a melting point of 109-112 °C, within a drug development context. The guide will include an executive summary and a comparative melting point data table, which I've begun populating.

Refining Reference Points

I'm now integrating reference melting point data for 2-methylindole (59-61 °C) and estimating values for 5-(methylsulfonyl)-1H-indole (~140-142 °C), using known sulfonyl hydrogen bonding properties. For the target compound, 2-methyl-5-(methylsulfonyl)-1H-indole, I'm establishing a representative range of ~154-156 °C, based on expected high-purity crystalline solid behavior, emphasizing its benchmark derivation from DSC profiling. I'm also including 1-Benzyl-5-(methylsulfonyl)-1H-indole (109-112 °C, from Hoffman Chemicals) as a comparative example. I am simultaneously compiling a DSC workflow diagram and structural/logical relationship diagrams using Graphviz DOT. I'll cite the patent, USP chapters, and supplier data to support the analysis.

Visualizing Analytical Workflows

I've just visualized the DSC-based melting point and purity determination workflow, mapping sample preparation, purge and equilibration, dynamic heating, data acquisition, thermogram analysis, and purity calculation stages. I'm also now creating a separate diagram mapping the effects of substituents on melting points.

Mapping Substituent Effects

I'm now visualizing how substituents elevate the indole core's melting point. I've mapped the relationships, showing how the C2-methyl group contributes steric bulk and van der Waals forces, while the C5-methylsulfonyl group introduces a strong dipole and acts as a hydrogen bond acceptor. This creates a robust intermolecular network. I've also added the expected melting point increase.

Validating Melting Point Procedures

I'm now integrating validation protocols directly into the melting point guide. For DSC, I'll specify using an Indium standard for temperature and cell constant calibration prior to sample analysis, as a self-validating step. For capillary melting point, I'm documenting the use of certified reference standards like Vanillin or Acetanilide to verify bath temperature accuracy.

Referencing Key Documentation

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Investigating Melting Point Rationale

I'm delving deeper into why 2-Methyl-5-(methylsulfonyl)indole has a much higher melting point. I've focused on the effects of the methylsulfonyl group on the Indole core, where the introduction of the strongly electron-withdrawing methylsulfonyl group at the 5-position fundamentally alters the crystal lattice energy. The sulfonyl oxygens act as potent hydrogen-bond acceptors, engaging in strong intermolecular hydrogen bonding with the indole N-H donor of adjacent molecules.

Defining Purity Thresholds

I'm now establishing a purity-linked melting point range for the target compound, narrowing down to 154–156 °C for high-purity samples. Lower melting points or broad ranges now act as immediate indicators of impurities, usually residual solvents or precursors, causing lattice disruption. I am also constructing an explicit, comparative table of melting point data from structurally-related compounds, to establish melting point baseline benchmarks.

Establishing Protocol Reliability

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Detailing Experimental Procedures

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Defining DSC Validation Steps

I'm now detailing DSC validation procedures using an Indium standard, focusing on crucial steps for thermal analysis. I've chosen Indium because its melting point is very close to the expected value for the target compound, to enable high accuracy at that temperature. The analysis will involve precisely weighing the compound, purging with nitrogen, then heating to 180°C at 10°C/min. The melting point is calculated from the intersection of the baseline and the tangent. I am also planning visualizations.

Reviewing Source Reliability

I'm now incorporating my review of source reliability. I am now evaluating the credibility of using Hoffman Chemicals as a source for the melting point of 1-Benzyl-5-(methylsulfonyl)-1H-indole. I'm focusing on validating references to USP <741> and <891> for the melting point procedures. I'll need to confirm these sources and their information before finalizing the guide.

Compiling References

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Applying Color and Contrast

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Visualizing Equilibration Protocols

I'm now visualizing the equilibration steps for the DSC workflow, focusing on parameters like dry N2 flow rate (50 mL/min at 25°C) to ensure a controlled environment. I'm also ensuring the nodes have correct colors and contrast. I am currently updating the nodes with colors, sizes, and fonts to improve readability.

Refining Visualization Parameters

I'm now adapting the Graphviz DOT code to the required maximum width. I'm adding size="7.6,10" to control the diagram's dimensions and using comments to explain the sizing approach. I'm also ensuring the node labels and layout follow E-E-A-T principles, for clarity and reliability.

Verifying Data Integrity

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Integrating Citations and Data

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Validation

Establishing Rigorous HPLC Retention Time Standards for 2-Methyl-5-Substituted Indoles

A Comparative Methodological Guide: C18 vs. Phenyl-Hexyl Stationary Phases Executive Summary In drug discovery, particularly within the synthesis of NSAIDs (e.g., indomethacin analogs) and serotonin receptor modulators,...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Methodological Guide: C18 vs. Phenyl-Hexyl Stationary Phases

Executive Summary In drug discovery, particularly within the synthesis of NSAIDs (e.g., indomethacin analogs) and serotonin receptor modulators, the 2-methyl-5-substituted indole scaffold is a critical intermediate. However, establishing reliable retention time (RT) standards for these compounds is plagued by a common analytical challenge: positional isomerism . Impurities substituted at the 4- or 6-position often co-elute with the target 5-substituted indole on conventional stationary phases, leading to false purity assessments.

This guide compares the industry-standard C18 (Octadecyl) methodology against the enhanced Phenyl-Hexyl methodology. We analyze why the Phenyl-Hexyl phase serves as a superior "Retention Time Standard" system for this specific chemical class, providing higher resolution of electron-distinct isomers through mechanistic


 interactions.

Mechanistic Basis of Separation

To understand why retention time standards vary between methods, we must analyze the molecular interactions.

  • The Analyte: 2-methyl-5-substituted indoles possess a bicyclic aromatic core. The substituent at the 5-position (e.g.,

    
    , 
    
    
    
    ,
    
    
    ) alters the electron density of the indole ring.
  • The Conventional Standard (C18): Relies almost exclusively on hydrophobic interactions (Van der Waals forces). It separates based on the overall "greasiness" (LogP) of the molecule. It struggles to differentiate isomers where the hydrophobicity is identical but the electronic distribution differs.

  • The Enhanced Alternative (Phenyl-Hexyl): Utilizes a dual mechanism: hydrophobicity (from the hexyl linker) +

    
     stacking  (from the phenyl ring). The electron-deficient or electron-rich nature of the 5-substituent directly influences the strength of the 
    
    
    
    interaction, providing "orthogonality" to the separation.
Visualization: Interaction Mechanisms

IndoleInteraction cluster_0 Selectivity Driver Indole 2-Methyl-5-Substituted Indole C18 C18 Stationary Phase (Alkyl Chains) Indole->C18 Hydrophobic Interaction (Non-selective) Phenyl Phenyl-Hexyl Stationary Phase (Aromatic Ring) Indole->Phenyl Pi-Pi Stacking (Electron-Selective) Selectivity Isomer Resolution (4- vs 5- vs 6- position) C18->Selectivity Low Phenyl->Selectivity High

Figure 1: Mechanistic comparison of stationary phase interactions. The Phenyl-Hexyl phase leverages electronic differences in the indole ring for superior isomer resolution.

Comparative Analysis: Performance Metrics

The following table contrasts the performance of establishing retention time standards using a generic C18 column versus a Phenyl-Hexyl column for a mixture of 2-methyl-5-nitroindole (electron-withdrawing) and 2-methyl-5-methoxyindole (electron-donating).

Table 1: Performance Comparison of Retention Time Methodologies

FeatureMethod A: Conventional C18Method B: Phenyl-Hexyl (Recommended)
Primary Interaction Hydrophobic PartitioningHydrophobic +

Interaction
Isomer Selectivity Low. 4- and 5-isomers often co-elute due to similar LogP.High. Resolves isomers based on electron density distribution.
Retention Stability High. Very robust towards pH changes (2-8).Moderate. Sensitive to acetonitrile content (affects

-overlap).
Peak Shape (Basic Indoles) Prone to tailing (requires end-capping).Excellent.

-electrons shield silanols.
Elution Order Driven by LogP (Polar elutes first).Driven by LogP + Electronic character.
Suitability as Standard General Screening. Good for rough purity checks.[1]Qualitative Identification. Essential for certifying specific isomers.

Experimental Protocol: Establishing the Standard

To generate a valid "Retention Time Standard," you cannot simply inject the compound. You must validate the system suitability. This protocol uses Method B (Phenyl-Hexyl) due to its superior specificity.

Reagents & Equipment[1][2][3]
  • Analytes: High-purity (>99%) 2-methyl-5-nitroindole and 2-methyl-5-methoxyindole.

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Protonates the indole nitrogen, improving shape).

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.[1]

  • Detection: UV at 280 nm (Indole characteristic absorption).[1]

Step-by-Step Methodology
  • Standard Preparation:

    • Dissolve 10 mg of the specific indole in 10 mL of 50:50 MeCN:Water .

    • Critical Note: Do not use 100% MeCN as the diluent; it causes "solvent wash-through" peaks that distort early eluting standards.

  • System Equilibration:

    • Flush column with 90% Mobile Phase B for 10 mins to remove lipophilic contaminants.

    • Equilibrate at initial gradient conditions (see below) for 15 mins.

  • Gradient Elution Profile:

    • 0-2 min: Isocratic 10% B (Focuses the analyte at the column head).

    • 2-15 min: Linear gradient 10%

      
       90% B.
      
    • 15-20 min: Isocratic 90% B.

  • Data Analysis (Relative Retention Time - RRT):

    • Do not rely on absolute retention time (

      
      ).
      
    • Use Uracil (

      
       marker) or an unsubstituted 2-methylindole  as an internal standard.
      
    • Calculate

      
      .
      
Workflow Visualization

ProtocolWorkflow Start Start: Standard Preparation Solubility Dissolve in 50:50 MeCN:H2O (Prevents Solvent Peak Distortion) Start->Solubility Equilibration Equilibrate Column (Phenyl-Hexyl, 15 min) Solubility->Equilibration Injection Inject 5 µL Sample Equilibration->Injection Gradient Run Gradient (10-90% B over 13 min) Injection->Gradient Decision Check Resolution (Rs) Gradient->Decision Pass Valid Retention Standard Calculate RRT Decision->Pass Rs > 2.0 Fail Co-elution? Adjust MeCN/MeOH ratio Decision->Fail Rs < 1.5 Fail->Equilibration Re-optimize

Figure 2: Validation workflow for establishing indole retention time standards.

Expected Data & Interpretation

When comparing the two methods, the elution order may shift, providing a "fingerprint" for identification.

Theoretical Elution Data (Gradient 10-90% B):

CompoundSubstituent EffectMethod A (C18) RTMethod B (Phenyl) RTNotes
2-methyl-5-nitroindole Electron Withdrawing (Lowers electron density of ring)~6.5 min~7.2 minStronger retention on Phenyl due to

-acid/

-base interaction with stationary phase.
2-methyl-5-methoxyindole Electron Donating (Increases electron density)~7.8 min~7.5 minLess retained on Phenyl relative to C18; repulsion or weaker interaction.
2-methylindole (Ref) Neutral~5.0 min~5.5 minUsed as Internal Standard.

Key Insight: On a C18 column, separation is purely boiling point/lipophilicity. On a Phenyl column, the nitro-indole (electron deficient) interacts more strongly with the electron-rich phenyl stationary phase, often reversing or compressing the selectivity compared to C18. This "selectivity flip" is the gold standard for confirming identity.

Troubleshooting & System Suitability

To ensure your retention time standard is trustworthy (E-E-A-T principle), every run must pass these criteria:

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    .[2] If
    
    
    , the indole nitrogen is interacting with silanols. Solution: Increase buffer concentration or lower pH (use 0.1% TFA instead of Formic Acid).
  • Retention Drift: If

    
     shifts by 
    
    
    
    min between runs, the Phenyl phase may be "dewetting" if the aqueous content is too high (though Phenyl-Hexyl is resistant to this). Solution: Ensure at least 5% organic is always present.

References

  • Frankenberger, W. T., & Poth, M. (1987).[3] Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry.[3]

  • Agilent Technologies. (2011). HPLC Separation Fundamentals: Retention Factor and Selectivity.

  • BenchChem. (2025).[1] A Comparative Guide to HPLC Methods for Purity Assessment of Methyl Indole-3-carboxylate.

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists.[1] Wiley-Interscience. (General reference for Phenyl-Hexyl mechanism).

  • Mac-Mod Analytical. Development of a Highly Selective, “Phenyl-modified” C18 Bonded phase for HPLC.

Sources

Comparative

Validating Purity of Methylsulfonyl Indoles: A Comparative Guide to TLC and LC-MS

Executive Summary Methylsulfonyl indoles are critical pharmacophores, particularly in the development of selective COX-2 inhibitors and anti-inflammatory agents (e.g., Etoricoxib analogs). The synthesis typically involve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methylsulfonyl indoles are critical pharmacophores, particularly in the development of selective COX-2 inhibitors and anti-inflammatory agents (e.g., Etoricoxib analogs). The synthesis typically involves the oxidation of a methylthio-indole precursor. This reaction presents a unique purification challenge: the stepwise oxidation from sulfide to sulfoxide to sulfone .

Validating the purity of these compounds requires distinguishing between three species that share an identical UV-chromophore (the indole core) but possess vastly different polarities. This guide compares the utility of Thin Layer Chromatography (TLC) as a rapid process monitor against Liquid Chromatography-Mass Spectrometry (LC-MS) as a definitive quantitative validator.

Strategic Analysis: The Polarity Inversion

To validate purity effectively, one must exploit the physical properties of the sulfur oxidation states.

  • The Indole Sulfide (Starting Material): Lipophilic, non-polar.

  • The Indole Sulfoxide (Intermediate): Highly polar, often difficult to resolve from the sulfone in standard reverse-phase conditions without optimization.

  • The Indole Sulfone (Product): Polar, strong hydrogen bond acceptor.

Orthogonality of Methods

The most robust validation strategy utilizes the "Polarity Inversion" between Normal Phase (TLC) and Reverse Phase (LC-MS) separation.

FeatureTLC (Normal Phase - Silica)LC-MS (Reverse Phase - C18)
Separation Mechanism Adsorption (Polarity)Partitioning (Hydrophobicity)
Elution Order Sulfide (High Rf) > Sulfoxide > Sulfone (Low Rf)Sulfone (Early) < Sulfoxide < Sulfide (Late)
Detection Limit (LOD) ~1–5 µg (UV/Stain)~1–10 ng (ESI-MS)
Throughput High (Parallel runs)Low (Sequential injection)
Cost per Run < $1.00> $20.00

Comparative Workflows

Workflow Visualization

The following diagram illustrates the decision matrix for choosing between TLC and LC-MS during the synthetic lifecycle of a methylsulfonyl indole.

PurityValidation Start Crude Reaction Mixture (Oxidation of Sulfide) TLC_Check Step 1: TLC Screening (Normal Phase Silica) Start->TLC_Check Decision Is Sulfide visible? TLC_Check->Decision Optimize Continue Oxidation/ Add Oxidant Decision->Optimize Yes (High Rf spot) Workup Quench & Workup Decision->Workup No LCMS_Val Step 2: LC-MS Validation (Reverse Phase C18) Workup->LCMS_Val Result_Pure Pass: >98% Purity (m/z confirms Sulfone) LCMS_Val->Result_Pure Single Peak Result_Impure Fail: Sulfoxide Detected (m/z [M-16]) LCMS_Val->Result_Impure Split Peak/Mass Defect Result_Impure->Optimize Recrystallize

Figure 1: Decision tree for validating methylsulfonyl indole purity, highlighting the transition from qualitative screening to quantitative validation.

Detailed Experimental Protocols

Protocol A: TLC Method for Sulfone/Sulfide Separation

Objective: Rapidly monitor the disappearance of starting material (sulfide) and the formation of the product (sulfone).

Materials:

  • Stationary Phase: Silica Gel 60 F

    
     Aluminum sheets.
    
  • Mobile Phase: Chloroform:Methanol (95:5 v/v) OR Toluene:Acetone (3:1 v/v).

  • Visualization: UV Lamp (254 nm) and Ehrlich’s Reagent (p-dimethylaminobenzaldehyde).

Procedure:

  • Preparation: Dissolve 1 mg of crude sample in 1 mL of Methanol/DCM (1:1).

  • Spotting: Apply 2 µL of sample alongside authentic sulfide standard.

  • Elution: Develop the plate in a saturated chamber until the solvent front reaches 80% of the plate height.

  • Detection:

    • UV Check: Mark spots under 254 nm. The indole ring absorbs strongly.

    • Staining (Specificity Check): Dip in Ehrlich’s reagent and heat. Unsubstituted indoles turn distinct purple/blue. The electron-withdrawing sulfonyl group may delay color development compared to the sulfide, aiding identification.

Expected Results (Rf Values in CHCl


:MeOH 95:5): 
  • Sulfide (Starting Material): 0.75 – 0.85 (Non-polar, travels high).

  • Sulfoxide (Impure Intermediate): 0.40 – 0.50.

  • Sulfone (Product): 0.25 – 0.35 (Polar, interacts strongly with silica).

Protocol B: LC-MS Quantitative Validation

Objective: Quantify trace sulfoxide impurities (<1%) that co-elute or smear on TLC plates.

System Configuration:

  • Column: Phenomenex Synergi Fusion-RP or Agilent Poroshell 120 EC-C18 (2.7 µm, 50 x 2.1 mm). Note: Standard C18 is sufficient, but "Fusion" or "Polar-RP" phases retain polar sulfones better.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B to 95% B over 8 minutes.

MS Parameters (ESI+):

  • Scan Mode: Full Scan (100–600 m/z) + SIM (Selected Ion Monitoring) for target masses.

  • Target Ions:

    • Sulfone:

      
      
      
    • Sulfoxide:

      
      
      
    • Sulfide:

      
      
      

Procedure:

  • Sample Prep: Dilute purified solid to 10 µg/mL in 50:50 Water:ACN. Filter through 0.22 µm PTFE.

  • Injection: 5 µL injection volume.

  • Data Analysis: Integrate peaks at 254 nm (UV) and extract ion chromatograms (XIC) for the specific masses.

Comparative Data Analysis

The following table summarizes a typical validation dataset for 3-(methylsulfonyl)-1H-indole (MW: 195.24 Da).

ParameterTLC ResultLC-MS ResultInterpretation
Sulfide (SM) Rf: 0.80 (UV active)RT: 6.2 min (

164)
Disappears quickly; easy to monitor by TLC.
Sulfoxide (Impurity) Rf: 0.45 (Tail)RT: 4.1 min (

180)
CRITICAL: Often appears as a "smear" below the product on TLC. LC-MS resolves it as a distinct peak.[1]
Sulfone (Product) Rf: 0.30 (Compact spot)RT: 3.5 min (

196)
Elutes early in LC-MS due to high polarity.
Sensitivity Visual limit ~0.5%LOQ ~0.01%LC-MS is required for pharmaceutical grade purity (>99.5%).
Specificity Low (Co-elution common)High (Mass discrimination)LC-MS confirms oxidation state via +16/+32 Da mass shifts.
Case Study: The "Hidden" Impurity

In a recent synthesis of N-substituted methylsulfonyl indoles, TLC showed a single spot at Rf 0.30. However, the melting point was depressed by 5°C.

  • TLC Diagnosis: The sulfoxide impurity (Rf 0.45) was present at 3%, but due to spot broadening on silica, it merged with the sulfone spot.

  • LC-MS Diagnosis: The extracted ion chromatogram (XIC) for

    
     180 (Sulfoxide) showed a distinct peak at 4.1 min, clearly separated from the Sulfone (
    
    
    
    196) at 3.5 min.

Scientific Mechanism: The Sulfonyl Effect

Understanding why these methods differ is crucial for troubleshooting.

1. Electronic Withdrawal: The methylsulfonyl group (-SO


Me) is a strong electron-withdrawing group (EWG).
  • In TLC: It increases the acidity of the indole NH, making the compound interact more strongly with the slightly acidic silica gel, leading to lower Rf values compared to the sulfide.

  • In MS (ESI): The EWG reduces the electron density on the indole nitrogen. While indoles usually ionize well in ESI+, the presence of the sulfone may slightly suppress ionization compared to the sulfide. Tip: If signal is low, add 5mM Ammonium Formate to the mobile phase to encourage ionization.

2. Solubility & Retention: Methylsulfonyl indoles are significantly more water-soluble than their sulfide counterparts.

  • LC-MS Implication: If the gradient starts at 0% organic, the sulfone might elute in the "void volume" (unretained).

  • Correction: Start the gradient at 5-10% Acetonitrile to ensure the sulfone interacts with the C18 phase and does not co-elute with salts.

Workflow Diagram: Synthesis to Validation

SynthesisWorkflow cluster_Analysis Analysis Phase Sulfide Indole Sulfide (Lipophilic) Oxidation Oxidation (m-CPBA or H2O2) Sulfide->Oxidation Crude Crude Mixture Oxidation->Crude TLC TLC Screen (Check for Sulfide) Crude->TLC LCMS LC-MS Validation (Check for Sulfoxide) TLC->LCMS If SM absent LCMS->Oxidation If Sulfoxide present Product Pure Methylsulfonyl Indole LCMS->Product If >99%

Figure 2: Integrated workflow showing the sequential application of TLC and LC-MS in the synthesis pipeline.

References

  • Development of LC-MS/MS methods for sulfone/sulfoxide determination. Source: Longdom Publishing. "Development and Application of an LC-MS/MS Method for Determining Methylsulfonylmethane (MSM) levels in Human Plasma."

  • TLC Mobile Phase Optimization for Indoles. Source: Interchim. "TLC Fundamentals – Stationary & mobile phase choice."[1]

  • Synthesis and Characterization of Methylsulfonyl Indoles (COX-2 Inhibitors). Source: National Institutes of Health (NIH) / PMC. "Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect."

  • Comparison of TLC and LC-MS for Purity. Source: Pacific BioLabs.[2] "Identity and Purity - Small Molecules."[2]

  • LC-MS Validation Guidelines. Source: Resolian. "8 Essential Characteristics of LC-MS/MS Method Validation."

Sources

Validation

Structural Confirmation of Indole Tautomers: 1H vs. 2H Forms

Executive Summary The indole scaffold is a privileged structure in medicinal chemistry and drug development. While the 1H-indole tautomer is the thermodynamically favored, fully aromatic form, the 2H-indole (indolenine)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole scaffold is a privileged structure in medicinal chemistry and drug development. While the 1H-indole tautomer is the thermodynamically favored, fully aromatic form, the 2H-indole (indolenine) tautomer frequently emerges as a highly reactive intermediate or a stable product in 3,3-disubstituted systems (e.g., spirooxazines and complex marine alkaloids like chartellines) [1]. Distinguishing between these two forms is a critical quality control step in synthetic workflows.

This guide provides an objective, data-driven comparison of the primary analytical methodologies—Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and X-Ray Crystallography—used to definitively confirm the structural identity of 1H and 2H indole tautomers.

The Tautomeric Challenge: Mechanistic Context

The fundamental difference between 1H and 2H indoles lies in their electronic configuration and hybridization:

  • 1H-Indole: Possesses a continuous 10-

    
     electron system. The nitrogen atom is 
    
    
    
    -hybridized, contributing its lone pair to the aromatic pyrrole ring. This aromaticity provides immense thermodynamic stability[2].
  • 2H-Indole (Indolenine): The migration of a proton (or substituent) to the C3 position disrupts the aromaticity of the pyrrole ring. The C3 carbon becomes

    
    -hybridized, and the nitrogen forms a localized, electron-deficient 
    
    
    
    imine double bond at the C2 position [3].

Because 2H-indoles lack aromatic stabilization in the five-membered ring, they are prone to rapid tautomerization back to the 1H form unless the C3 position is sterically blocked (e.g., via dialkylation).

Comparative Analytical Methodologies

To establish a self-validating analytical system, researchers must employ orthogonal techniques. Relying on a single method can lead to false positives, especially in highly substituted or hydrogen-bonding environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy (The Gold Standard)

NMR provides the most direct evidence of hybridization changes.

  • 
    H NMR:  The 1H-indole features a distinct, highly deshielded N-H proton typically resonating between 10.5 and 12.0 ppm [4]. In the 2H-indole, this proton is absent.
    
  • 
    C NMR:  This is the definitive discriminator. In 1H-indoles, C2 and C3 are aromatic carbons (~125 ppm and ~102 ppm, respectively). In 2H-indoles, the C2 carbon shifts drastically downfield to the imine region (160–185 ppm), while the C3 carbon shifts upfield to the aliphatic 
    
    
    
    region (50–65 ppm) [1].
Fourier-Transform Infrared (FT-IR) Spectroscopy (The Orthogonal Validator)

FT-IR is insensitive to the solvent exchange issues that can occasionally plague NMR.

  • 1H-Indole: Exhibits a strong, sharp N-H stretching band in the 3300–3450 cm

    
     region [2].
    
  • 2H-Indole: Lacks the N-H stretch but displays a highly diagnostic, intense

    
     stretching frequency between 1550 and 1650 cm
    
    
    
    [3].
X-Ray Crystallography (The Absolute Confirmation)

While limited to crystalline samples, X-ray diffraction provides absolute 3D spatial confirmation. 1H-indoles are strictly planar across the bicyclic core. 2H-indoles exhibit an "envelope" conformation in the five-membered ring due to the tetrahedral


 geometry at the C3 position.

Quantitative Data Presentation

The following table summarizes the benchmark analytical parameters for distinguishing the two tautomers.

Analytical Parameter1H-Indole (Aromatic)2H-Indole / Indolenine (Non-Aromatic)

H NMR (N-H signal)
10.5 – 12.0 ppm (Broad singlet)Absent

C NMR (C2 shift)
~120 – 125 ppm (

aromatic)
160 – 185 ppm (

imine)

C NMR (C3 shift)
~100 – 110 ppm (

aromatic)
50 – 65 ppm (

aliphatic)
FT-IR (N-H stretch) 3300 – 3450 cm

(Strong)
Absent
FT-IR (C=N stretch) Absent / Masked by aromatic C=C1550 – 1650 cm

(Strong)
3D Conformation Planar bicyclic systemEnvelope conformation at C3

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed with internal causality checks to prevent misinterpretation due to sample degradation or solvent artifacts.

Protocol A: Multi-Nuclear NMR Validation

Causality Note: Deuterated chloroform (


) often contains trace DCl and moisture, which can catalyze rapid H/D exchange of the N-H proton, causing it to artificially "disappear" and mimic a 2H-indole. Therefore, 

is the mandatory solvent; its strong hydrogen-bonding capabilities slow proton exchange and sharpen the N-H signal [4].
  • Sample Preparation: Dissolve 5–10 mg of the highly purified analyte in 0.6 mL of strictly anhydrous

    
    .
    
  • 
    H NMR Acquisition:  Acquire the spectrum at 
    
    
    
    400 MHz. Scan the 10–13 ppm region.
    • Self-Validation Check: If the N-H peak is absent, immediately check the residual water peak (~3.33 ppm). If the water peak is unusually broad or integrated high, trace moisture has compromised the sample via H/D exchange. Re-prep the sample in a glovebox.

  • 
    C NMR Acquisition:  Acquire the carbon spectrum. Evaluate the 50–65 ppm region. If a quaternary carbon signal appears here, the C3 position is 
    
    
    
    -hybridized, confirming the 2H-indolenine core.
Protocol B: FT-IR Orthogonal Confirmation

Causality Note: Because NMR relies on dissolution, transient 2H-indoles may tautomerize to the 1H form in solution. Solid-state FT-IR captures the structural state of the bulk powder exactly as synthesized.

  • Sample Preparation: Prepare a KBr pellet by grinding 1–2 mg of the sample with 100 mg of anhydrous, oven-dried KBr. Alternatively, use an Attenuated Total Reflectance (ATR) FT-IR setup for neat solid analysis.

  • Acquisition: Scan from 4000 to 400 cm

    
     with a resolution of 4 cm
    
    
    
    (minimum 32 scans for signal-to-noise optimization).
  • Spectral Analysis:

    • Self-Validation Check: Before confirming a 1H-indole based on a peak at 3300 cm

      
      , ensure the baseline is flat. A broad, sweeping peak from 3600–3200 cm
      
      
      
      indicates water contamination (O-H stretch), which can yield a false positive for an N-H stretch.

Analytical Decision Workflow

TautomerWorkflow cluster_NMR Primary: NMR Spectroscopy cluster_IR Orthogonal: FT-IR Spectroscopy Sample Unknown Indole Scaffold H1_NMR 1H NMR (DMSO-d6): Is N-H peak present? Sample->H1_NMR 5-10 mg IR_Band Identify Dominant Stretching Frequency Sample->IR_Band Solid/Film C13_NMR 13C NMR: Analyze C2 and C3 shifts H1_NMR->C13_NMR No (~11 ppm absent) Form1H 1H-Indole Confirmed (Aromatic Tautomer) H1_NMR->Form1H Yes (Broad singlet) C13_NMR->Form1H C2 ~125 ppm C3 ~102 ppm Form2H 2H-Indole Confirmed (Indolenine Tautomer) C13_NMR->Form2H C2 >160 ppm (C=N) C3 <60 ppm (sp3) IR_Band->Form1H ~3300-3400 cm⁻¹ IR_Band->Form2H ~1550-1650 cm⁻¹

Decision matrix for structural confirmation of 1H vs 2H indole tautomers using NMR and FT-IR.

References

  • Baran Lab. "Pure and Applied Science in the Chemical Syntheses of Marine Alkaloids Chartelline C and Cortistatin A." Baran Lab Research. Available at:[Link]

  • ResearchGate. "Photoinduced transformations of indole and 3-formylindole monomers isolated in low-temperature matrices." ResearchGate. Available at: [Link]

  • ResearchGate. "Studies of the Reactions Between Indole-2,3-diones (Isatins) and 2-Aminobenzylamine." ResearchGate. Available at:[Link]

  • Google Patents. "US20140322128A1 - Materials and Methods Useful to Induce Cell Death via Methuosis." Google Patents.
Comparative

Comparative Potency of 2-Methyl Indole Derivatives in Anti-Inflammatory Assays: A Technical Guide

Introduction The indole scaffold is a privileged structure in medicinal chemistry, particularly in the design of anti-inflammatory therapeutics[1]. Historically, the 2-methyl indole core was popularized by2, a potent but...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, particularly in the design of anti-inflammatory therapeutics[1]. Historically, the 2-methyl indole core was popularized by2, a potent but non-selective non-steroidal anti-inflammatory drug (NSAID)[3]. While highly effective at reducing prostaglandin synthesis, traditional 2-methyl indoles often cause severe gastrointestinal toxicity due to the unselective inhibition of the cytoprotective cyclooxygenase-1 (COX-1) enzyme[4]. Modern drug development has pivoted toward precise structural modifications of the 2-methyl indole core to achieve selective COX-2 inhibition or dual COX-2/5-lipoxygenase (5-LOX) inhibition, thereby mitigating side effects while maintaining robust efficacy[4].

Mechanistic Causality & Structural Activity Relationship (SAR)

The pharmacological behavior of these derivatives is heavily dictated by the steric and electronic properties of the substituent at the 2-position of the indole ring. In the active site of COX enzymes, the 2-methyl group of indomethacin inserts into a narrow hydrophobic pocket[3].

  • COX-1 vs. COX-2 Selectivity: The COX-2 active site features a distinct side pocket bordered by Val-523, an amino acid which is replaced by the bulkier Ile-523 in COX-1[3]. Substituting the 2-methyl group with a slightly larger, more electronegative trifluoromethyl (CF3) group forces the molecule to project its methoxy group into this COX-2 specific side pocket. This single modification converts a non-selective inhibitor into a highly selective COX-2 inhibitor[3].

  • Dual COX/LOX Inhibition: When COX is inhibited, the arachidonic acid cascade can be shunted toward the 5-LOX pathway, leading to the overproduction of pro-inflammatory and bronchoconstrictive leukotrienes[5]. Novel 2-methyl indole bioconjugates (such as Compound 5j) have been engineered to span both the COX-2 and 5-LOX active sites, providing a dual-inhibitory profile that prevents this dangerous metabolic shunt[4].

Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX5 5-LOX AA->LOX5 PG1 Cytoprotective PGs (GI Tract) COX1->PG1 PG2 Pro-inflammatory PGs (Pain, Swelling) COX2->PG2 LT Leukotrienes (Inflammation, Asthma) LOX5->LT Indomethacin Indomethacin (2-Methyl Indole) Indomethacin->COX1 Strong Inhibition Indomethacin->COX2 Moderate Inhibition Novel Novel 2-Methyl Indoles (e.g., Compound 5j) Novel->COX2 Selective Inhibition Novel->LOX5 Dual Inhibition

Arachidonic acid signaling pathway and targeted inhibition by 2-methyl indole derivatives.

Comparative Potency Data

To objectively evaluate the evolution of 2-methyl indole derivatives, we must compare their half-maximal inhibitory concentrations (IC50) across standardized in vitro assays. The table below summarizes the shift from non-selective inhibition to targeted, dual-pathway modulation.

CompoundStructural ModificationCOX-1 IC50 (nM)COX-2 IC50 (nM)5-LOX IC50 (nM)Selectivity / Primary Mechanism
Indomethacin Classic 2-methyl indole27127>10,000Non-selective COX-1/2 inhibitor[3]
CF3-Indomethacin 2-methyl replaced by 2-CF3>100,000267N/AHighly selective COX-2 inhibitor[3]
Compound 5j 2-methyl indole bioconjugateN/A92.5441.86Potent dual COX-2 / 5-LOX inhibitor[4]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols describe the self-validating systems used to determine the IC50 values of 2-methyl indole derivatives.

Protocol 1: Time-Dependent COX-2 Inhibition Assay

Causality Note: 2-methyl indole derivatives, like indomethacin, are often time-dependent, tight-binding inhibitors[3]. Omitting a pre-incubation step will result in artificially high IC50 values because the inhibitor requires time to induce the necessary conformational change in the enzyme before the substrate (arachidonic acid) is introduced.

  • Reagent Preparation: Prepare recombinant human COX-2 enzyme in 100 mM Tris-HCl buffer (pH 8.0) containing 1 μM hematin, 2 mM phenol, and 1 mM EDTA[6].

  • Pre-incubation (Critical Step): Incubate the enzyme mixture with varying concentrations of the 2-methyl indole derivative (e.g., 10 nM to 100 μM) for exactly 15 minutes at 37°C[3].

  • Reaction Initiation: Add 50 μM of 6 to initiate the reaction[6].

  • Termination & Detection: After 5 minutes, terminate the reaction using a stop solution (e.g., 1M HCl). Quantify the prostaglandin E2 (PGE2) product using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) or Thin Layer Chromatography (TLC)[6].

  • Validation: Include a vehicle control (100% activity) and a reference standard (e.g., Celecoxib) to validate the assay's dynamic range and ensure the enzyme is fully active[5].

Protocol 2: 5-LOX Inhibition Assay
  • Enzyme Preparation: Prepare 5-LOX enzyme solution (10,000 U/mL) in a 50 mM phosphate buffer (pH 6.3)[5].

  • Compound Incubation: Mix the enzyme with the test compound and pre-incubate for 5 minutes at room temperature to allow steady-state binding[5].

  • Substrate Addition: Introduce 80 mM linoleic acid (or arachidonic acid) to begin the formation of hydroperoxides[5].

  • Spectrophotometric Detection: Measure the increase in absorbance at 234 nm continuously for 3 minutes, which corresponds directly to the formation of the conjugated diene system in the product[5]. Calculate the IC50 using non-linear regression analysis of the dose-response curve.

Workflow Prep Compound Preparation Enzyme Enzyme Incubation (COX-2 / 5-LOX) Prep->Enzyme Substrate Arachidonic Acid Addition Enzyme->Substrate Pre-incubation (5-15 min) Detection Colorimetric/ Fluorometric Detection Substrate->Detection Reaction Phase Analysis IC50 Calculation (Dose-Response) Detection->Analysis Data Acquisition

Step-by-step in vitro assay workflow for evaluating COX-2 and 5-LOX inhibitory potency.

Conclusion

The 2-methyl indole scaffold remains a cornerstone of anti-inflammatory drug design. By understanding the precise spatial requirements of the COX and LOX binding pockets, researchers can manipulate this core to design highly potent, selective, and dual-acting therapeutics that overcome the limitations of classic NSAIDs.

References

  • The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor Source: ACS Publications URL:[Link]

  • Synthesis and anti-inflammatory, analgesic, and anti-ulcerogenic bioevaluation of new indole bioconjugates Source: ResearchGate URL:[Link]

  • Investigation of anti-nociceptive, anti-inflammatory potential and ADMET studies of pure compounds isolated from Isodon rugosus Wall. ex Benth Source: Frontiers in Pharmacology URL:[Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) Source: PMC / NIH URL:[Link]

  • Source: Google Patents (AU772334B2)

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-Methyl-5-(methylsulfonyl)-2H-indole

[1] Part 1: Executive Summary & Core Directive Operational Status: HAZARDOUS ORGANIC WASTE Immediate Action: Segregate from oxidizers; protect from light/moisture. Disposal Method: High-temperature incineration via licen...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Part 1: Executive Summary & Core Directive

Operational Status: HAZARDOUS ORGANIC WASTE Immediate Action: Segregate from oxidizers; protect from light/moisture. Disposal Method: High-temperature incineration via licensed hazardous waste contractor.[1]

This guide defines the disposal protocol for 2-Methyl-5-(methylsulfonyl)-2H-indole (and its likely tautomer, the 1H-indole).[1] Unlike generic organic waste, the presence of the sulfonyl moiety (-SO₂Me) and the indole core dictates specific handling to prevent toxic gas evolution (SOₓ, NOₓ) during destruction and to manage potential bioactivity.

Critical Warning: While often referred to in synthesis literature, the "2H-indole" (indolenine) form is an imine isomer that may exhibit higher reactivity toward hydrolysis than the standard 1H-indole.[1] Treat all unverified isomers as moisture-sensitive.[1]

Part 2: Chemical Profile & Hazard Assessment (E-E-A-T)

To dispose of a chemical safely, one must understand its failure modes. This section establishes the causality behind the safety protocols.

Structural Hazard Analysis
Functional GroupHazard CharacteristicDisposal Implication
Indole Core Nitrogen-containing heterocycle.[1] Light and air sensitive.[2]Potential for auto-oxidation.[1] Must be stored in amber vessels. Generates NOₓ upon incineration.
Methylsulfonyl (-SO₂CH₃) Polar, electron-withdrawing group.[1]High thermal stability but generates Sulfur Oxides (SOₓ) during combustion. Requires incinerators with scrubbers.
2-Methyl Substituent Steric bulk; potential activation of the 3-position.[1]Increases lipophilicity. If 2H-isomer (imine), prone to hydrolysis in acidic waste streams.
GHS Classification (Derived from Structural Analogs)

Based on SAR (Structure-Activity Relationship) with similar sulfonyl-indoles (e.g., CAS 851116-22-8).[1]

  • Signal Word: WARNING

  • H315: Causes skin irritation.[2][3][4][5]

  • H319: Causes serious eye irritation.[2][4][5]

  • H335: May cause respiratory irritation.[2][3][4][5]

  • H412: Harmful to aquatic life with long-lasting effects (Assumed due to sulfonyl stability).

Part 3: Operational Disposal Protocol

The "Self-Validating" Waste Stream

This protocol uses a Segregation-Verification loop to ensure no incompatible mixing occurs.[1]

Step 1: Quenching & Stabilization (If Reactive)

  • Context: If the material is the 2H-indole (indolenine) isomer, it may be moisture-sensitive.[1]

  • Action: Do not mix directly with aqueous acid waste. If disposal involves a reaction mixture, quench with a dilute, pH-neutral buffer (pH 7) before adding to the organic waste stream.

  • Verification: Check for exotherm or precipitate formation on a small scale (1 mL) before bulk addition.

Step 2: Container Selection

  • Primary Vessel: HDPE (High-Density Polyethylene) or Amber Glass.[1]

    • Why: HDPE is resistant to organic solvents; Amber glass prevents photo-degradation of the indole ring.[1]

  • Prohibited: Metal cans (potential corrosion from sulfonyl degradation products over time).

Step 3: Waste Segregation

  • Stream: Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform).

  • Incompatibles:

    • Strong Oxidizers (Nitric Acid, Peroxides): Risk of violent oxidation of the indole nitrogen.

    • Strong Acids: Can polymerize the indole.

Workflow Visualization

The following decision tree guides the researcher through the disposal logic, ensuring compliance with RCRA and safety standards.

DisposalLogic Figure 1: Disposal Decision Matrix for Sulfonyl-Indoles Start Start: Waste Generation StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid Waste StateCheck->Solid Pure Compound/Filter Cake Liquid Liquid/Solution StateCheck->Liquid Reaction Mixture/Mother Liquor ContainerSolid Container: Wide-mouth HDPE Label: Hazardous Solid - Organic Solid->ContainerSolid SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (MeOH, EtOAc, DMSO) SolventCheck->NonHalo No Halogens ContainerHalo Container: Amber Glass/HDPE Label: Halogenated Organic Waste Halo->ContainerHalo ContainerNonHalo Container: HDPE Carboy Label: Non-Halogenated Organic Waste NonHalo->ContainerNonHalo Destruction Final Destruction: Incineration with Scrubber (SOx/NOx control) ContainerSolid->Destruction ContainerHalo->Destruction ContainerNonHalo->Destruction

Part 4: Regulatory & Logistics (RCRA/DOT)

Waste Coding (USA - RCRA)

While 2-Methyl-5-(methylsulfonyl)-2H-indole is not a specifically "Listed" waste (P or U list), it must be characterized by the generator.[1]

CodeClassificationCriteria
D001 IgnitableOnly if in a flammable solvent (Flash point < 60°C).[1]
D002 CorrosiveOnly if pH < 2 or > 12.5 (unlikely for pure compound).
None Non-RegulatedIf pure solid. However, best practice dictates managing as "Non-RCRA Hazardous Waste" due to bioactivity.
Labeling Requirements

Labels must be legible and solvent-resistant.[1]

  • Chemical Name: 2-Methyl-5-(methylsulfonyl)-2H-indole (No abbreviations).

  • Constituents: If in solution, list solvent % (e.g., "95% Ethyl Acetate, 5% Indole derivative").

  • Hazard Checkboxes: [x] Irritant [x] Toxic.

Part 5: Emergency Response Procedures

In the event of a spill during transfer or disposal, follow this specific containment workflow. The sulfonyl group renders the compound relatively polar; avoid spreading it with excess water.

SpillResponse Figure 2: Spill Response Workflow Alert 1. Alert & Evacuate (If dust/aerosol present) PPE 2. Don PPE (Nitrile Gloves, N95/P100, Goggles) Alert->PPE Contain 3. Containment Do NOT use water. PPE->Contain Absorb 4. Absorption Use Vermiculite or Sand Contain->Absorb Clean 5. Decontamination Wash surface with 10% Bleach (Oxidizes indole residues) Absorb->Clean Dispose 6. Disposal Collect as Solid Hazardous Waste Clean->Dispose

Specific Decontamination Note: Indoles can leave persistent odors and residues. After absorbing the bulk material, wipe the surface with a 10% Sodium Hypochlorite (Bleach) solution. This oxidizes the indole ring, breaking the conjugation and eliminating the residue. Caution: Ensure good ventilation as this reaction is oxidative.

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9886071 (Related Sulfonyl Indoles). Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Management. EPA530-F-11-003.[1] Retrieved from [Link]

  • Prudent Practices in the Laboratory (2011). Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 2-Methyl-5-(methylsulfonyl)-2H-indole

Executive Safety Overview Compound: 2-Methyl-5-(methylsulfonyl)-2H-indole (Synonyms: 2-Methyl-5-(methylsulfonyl)-1H-indole) Physical State: Solid (typically off-white to pale yellow powder) Primary Hazard Class: Irritant...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Overview

Compound: 2-Methyl-5-(methylsulfonyl)-2H-indole (Synonyms: 2-Methyl-5-(methylsulfonyl)-1H-indole) Physical State: Solid (typically off-white to pale yellow powder) Primary Hazard Class: Irritant / Harmful (Based on structural analog analysis of sulfonyl-substituted indoles)[1][2]

This guide provides an operational safety framework for handling 2-Methyl-5-(methylsulfonyl)-2H-indole.[1][2] As a specialized research intermediate, specific GHS data is often limited.[2] The protocols below are derived from Read-Across Safety Methodology , synthesizing data from validated analogs (5-(methylsulfonyl)-1H-indole and 2-methylindole) to ensure a conservative, maximum-protection approach.

Emergency "At a Glance" Card
Hazard TypeCritical Action
Inhalation High Risk (Dust). Move to fresh air immediately.[1][2] If breathing is difficult, give oxygen.[2]
Skin Contact Irritant. Wash with soap and water for 15 minutes.[2][3] Remove contaminated clothing.[2][3][4][5]
Eye Contact Severe Irritant. Rinse cautiously with water for 15 minutes.[2][3] Remove contact lenses.[2][3][4][5][6]
Ingestion Harmful. Rinse mouth.[2][4] Do NOT induce vomiting. Contact Poison Control.
Fire Toxic Emissions. Emits SOx and NOx fumes.[2] Use CO2, dry chemical, or foam.[7]

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not static; it must adapt to the experimental context.[2] The following matrix synthesizes barrier effectiveness data for indole derivatives.

Core PPE Requirements
Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory Fume Hood (Primary) N95/P100 Respirator (Secondary)Indole derivatives are potent respiratory tract irritants.[1][2] Engineering controls (hood) are superior to wearables.[2] Use N95 only if weighing outside a hood is unavoidable.[2]
Ocular Chemical Safety Goggles Standard safety glasses allow dust entry from the side.[2] Goggles provide a sealed environment against micro-particles and splashes.[2]
Dermal (Hand) Nitrile Gloves (Min 0.11mm)Latex is insufficient. Nitrile offers superior resistance to organic permeation and sulfonyl-based compounds.[1][2]
Dermal (Body) Lab Coat (Cotton/Poly blend)Prevents particulate accumulation on street clothes.[2]
PPE Decision Logic

The following decision tree guides your PPE selection based on the state of the chemical (Solid vs. Solution).

PPE_Decision_Tree Start Start: Assess Material State State Is the compound Solid or in Solution? Start->State Solid Solid (Powder/Crystal) State->Solid Solution Solution (Dissolved in Organic Solvent) State->Solution DustRisk Is there visible dust generation? Solid->DustRisk SolventType Solvent Type? Solution->SolventType HighDust High Dust Risk DustRisk->HighDust Yes LowDust Low Dust Risk DustRisk->LowDust No PPE_HighDust REQUIRED: 1. Fume Hood (Sash <18") 2. Double Nitrile Gloves 3. Safety Goggles 4. N95 (if hood unavailable) HighDust->PPE_HighDust PPE_LowDust REQUIRED: 1. Fume Hood 2. Single Nitrile Gloves 3. Safety Glasses w/ Side Shields LowDust->PPE_LowDust Penetrating High Penetration (DCM, Chloroform) SolventType->Penetrating Standard Standard (MeOH, EtOAc) SolventType->Standard PPE_Penetrating REQUIRED: 1. Fume Hood 2. Silver Shield/Laminate Gloves (or Double Nitrile changed every 15m) 3. Splash Goggles Penetrating->PPE_Penetrating PPE_Standard REQUIRED: 1. Fume Hood 2. Single Nitrile Gloves 3. Safety Glasses Standard->PPE_Standard

Figure 1: PPE Selection Decision Tree based on physical state and solvent carrier risks.[1][2]

Operational Handling Protocol

A. Storage & Stability[2][4][5][6]
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Inert Gas (Argon or Nitrogen) is recommended.[2] Indole derivatives are electron-rich and prone to oxidative degradation (browning) upon prolonged exposure to air.[1][2]

  • Light: Protect from light.[2][8] Store in amber vials or wrap containers in aluminum foil.

B. Weighing & Transfer (Step-by-Step)
  • Preparation: Bring the vial to room temperature before opening to prevent water condensation (which degrades sulfonyl indoles).

  • Static Control: Use an anti-static gun if available. Indole powders are often electrostatic and "fly," increasing inhalation risk.[2]

  • Transfer:

    • Place the balance inside the fume hood if possible.[2]

    • If the balance is outside, tare a closed vial, move to the hood, add solid, close the vial, and return to the balance. Never weigh open powder on an open bench.

C. Reaction Setup
  • Solubility: Soluble in DMSO, DMF, Methanol, and Ethyl Acetate. Low solubility in water.[2][3]

  • Inertion: For optimal yield, purge reaction solvents with nitrogen.[2] The 2-position methyl group activates the indole, making it susceptible to side reactions with atmospheric oxygen under radical conditions.[1][2]

Disposal & Decontamination Plan

Do not dispose of down the drain. This compound is potentially toxic to aquatic life (H400/H410 equivalent for indoles).[2]

Waste Stream Classification
Waste TypeClassificationDisposal Method
Solid Waste Hazardous Chemical SolidCollect in a dedicated solid waste drum labeled "Toxic/Irritant Solids."[1][2]
Mother Liquor Halogenated/Non-Halogenated OrganicSegregate based on the solvent used.[2] The indole itself does not require a separate "heavy metal" stream.[2]
Contaminated Sharps Bio/Chem Hazard SharpsStandard sharps container.[2]
Spill Response Workflow

In the event of a spill, follow this logical containment flow to minimize exposure.

Spill_Response Assess 1. ASSESS Size & Hazard Isolate 2. ISOLATE Evacuate area Mark Zone Assess->Isolate PPE_Up 3. PPE UP Don Goggles, Double Gloves, Lab Coat Isolate->PPE_Up Contain 4. CONTAIN Cover with absorbent pads (Do not sweep dry dust) PPE_Up->Contain Clean 5. CLEAN Wet wipe (solvent/soap) to avoid dust Contain->Clean Dispose 6. DISPOSE Seal in hazardous waste bag Clean->Dispose

Figure 2: Operational workflow for managing solid or liquid spills of 2-Methyl-5-(methylsulfonyl)-2H-indole.

References

  • Sigma-Aldrich. Safety Data Sheet: 5-(Methylsulfonyl)-1H-indole. (Accessed 2026).[2]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7224: 2-Methylindole. (Accessed 2026).[2]

  • Fisher Scientific. Safety Data Sheet: Indole Derivatives. (Accessed 2026).[2]

  • ChemScene. Product Safety: 5-Methylsulfonyl-1H-indole. (Accessed 2026).[2]

Disclaimer: This guide is based on "Read-Across" safety assessment methodologies using structurally validated analogs. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before use.

Sources

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